molecular formula C29H48O B2446526 Conicasterol

Conicasterol

Número de catálogo: B2446526
Peso molecular: 412.7 g/mol
Clave InChI: BDIHZBORJCSTHA-TYRJJJPYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Conicasterol has been reported in Theonella conica and Theonella swinhoei with data available.
isolated from the marine sponge Theonella swinhoei;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S,5R,9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h18-20,23-24,26-27,30H,5,8-17H2,1-4,6-7H3/t19-,20-,23-,24+,26+,27+,28-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIHZBORJCSTHA-TYRJJJPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2=C3CCC4C(=C)C(CCC4(C3CCC12C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CCC2=C3CC[C@H]4C(=C)[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Vanguard of Marine Biotechnology: A Technical Guide to the Natural Sources and Isolation of Conicasterol from Marine Sponges

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of conicasterol, a bioactive sterol with significant potential in drug development. Primarily sourced from marine sponges of the genus Theonella, this document outlines the natural prevalence of this compound, detailed protocols for its isolation and purification, and a summary of its biological activities, with a focus on its role as a nuclear receptor modulator. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.

Natural Sources of this compound

This compound and its analogues are predominantly isolated from marine sponges belonging to the genus Theonella. These sponges have proven to be a rich source of unique secondary metabolites, including a diverse array of 4-exo-methylene sterols. The two primary species identified as producers of conicasterols are:

  • Theonella swinhoei : This species is a well-documented source of a wide variety of this compound analogues, including this compound E and this compound F.[1][2][3] Collections of T. swinhoei from different geographical locations, such as the Solomon Islands and the waters off Taiwan and Indonesia, have yielded these compounds.[4][5]

  • Theonella conica : This species is also a known producer of this compound and serves as a biomarker for the species.[4]

Quantitative Data on this compound Isolation

The yield of this compound and its derivatives from Theonella sponges can vary depending on the species, geographical location, and the specific extraction and purification methods employed. The following table summarizes representative yields of related 4-methylenesterols from Theonella swinhoei.

Sponge SpeciesStarting MaterialExtraction MethodCompound IsolatedYieldReference
Theonella swinhoei2.2 kg (fresh weight), 590 g (freeze-dried)Ethyl Acetate ExtractionTheonellasterol K12.5 mg[6]
Theonella swinhoeiNot specifiedMethanol Extraction, PartitioningOxygenated Theonellasterol 13.5 mg[7]
Theonella swinhoeiNot specifiedMethanol Extraction, PartitioningOxygenated Theonellasterol 28.9 mg[7]

Experimental Protocols for Isolation and Purification

The isolation of this compound from marine sponges is a multi-step process involving extraction, chromatographic separation, and purification. The following is a synthesized protocol based on common practices in marine natural product chemistry.

Extraction
  • Sample Preparation : The collected marine sponge (Theonella swinhoei) is first frozen and then freeze-dried to remove water. The dried sponge material is then minced or ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction : The powdered sponge material is exhaustively extracted with an organic solvent. Methanol or ethanol are commonly used for the initial extraction.[2][3] A typical procedure involves soaking the sponge material in the solvent at room temperature for 24 hours, followed by filtration. This process is repeated three to five times to ensure complete extraction of the secondary metabolites.

  • Concentration : The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity.

  • The crude extract is dissolved in a mixture of methanol and water (e.g., 9:1 v/v).

  • This aqueous methanol solution is then partitioned against a non-polar solvent, typically n-hexane, to remove fats and other non-polar compounds.[2]

  • The aqueous methanol layer is then further partitioned with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane. The conicasterols will predominantly be found in the ethyl acetate or dichloromethane fraction.

  • The solvent from the desired fraction is evaporated to yield a semi-purified extract.

Chromatographic Separation

3.3.1. Silica Gel Column Chromatography

The semi-purified extract is subjected to open column chromatography on silica gel.

  • Column Packing : A glass column is packed with silica gel slurried in a non-polar solvent (e.g., n-hexane).

  • Sample Loading : The extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

  • Elution : The column is eluted with a gradient of increasing solvent polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.[4]

  • Fraction Collection : Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest.

3.3.2. High-Performance Liquid Chromatography (HPLC)

Fractions containing this compound from the silica gel column are further purified by HPLC.

  • Column : A semi-preparative HPLC column is used, often a normal-phase column (e.g., silica) or a reversed-phase column (e.g., C18).

  • Mobile Phase : For normal-phase HPLC, a mixture of hexane and ethyl acetate is a common mobile phase.[7] For reversed-phase HPLC, a gradient of methanol and water or acetonitrile and water is typically used.

  • Detection : A UV detector is used to monitor the elution of compounds.

  • Fraction Collection : The peak corresponding to this compound is collected. The purity of the isolated compound is then confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

G Isolation Workflow of this compound cluster_collection Sample Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification Sponge Theonella swinhoei Sponge FreezeDry Freeze-drying & Grinding Sponge->FreezeDry Extraction Methanol Extraction FreezeDry->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Hexane/EtOAc) SemiPurified Semi-purified Extract Partitioning->SemiPurified CrudeExtract->Partitioning Silica Silica Gel Column Chromatography SemiPurified->Silica HPLC Semi-preparative HPLC Silica->HPLC Purethis compound Pure this compound HPLC->Purethis compound G Signaling Pathway of this compound E cluster_receptors Nuclear Receptors cluster_genes Target Gene Expression ConicasterolE This compound E PXR PXR ConicasterolE->PXR Agonist FXR FXR ConicasterolE->FXR Modulator Detox Bile Acid Detoxification Genes (e.g., BSEP, OSTα) PXR->Detox Induces FXR->Detox Induces SHP SHP Gene (Bile Acid Synthesis) FXR->SHP No Effect

References

Conicasterol Derivatives: A Deep Dive into Their Biological Activity and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Conicasterol and its derivatives, a class of marine steroids primarily isolated from the sponge Theonella swinhoei, are emerging as potent modulators of key nuclear receptors, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the biological activities and pharmacological properties of these compounds, with a focus on their interactions with the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR). This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Biological Activities: Modulation of Nuclear Receptors

The primary pharmacological targets of this compound derivatives are the nuclear receptors PXR and FXR, which are critical regulators of xenobiotic and endobiotic metabolism. Different derivatives exhibit a range of activities, including PXR agonism, FXR antagonism, and dual modulation of both receptors.

Pregnane X Receptor (PXR) Activation

Several this compound derivatives have been identified as potent activators of PXR, a key regulator of drug-metabolizing enzymes and transporters. Activation of PXR leads to the increased expression of genes such as Cytochrome P450 3A4 (CYP3A4) and Multidrug Resistance Protein 1 (MDR1), which are crucial for the detoxification and clearance of foreign substances.

One of the studied derivatives, prethis compound, has been shown to activate PXR in a dose-dependent manner with a half-maximal effective concentration (EC50) of 21 µM[1]. Other derivatives, including this compound itself and conicasterols B, C, D, E, G, H, J, and K, have also been reported to be significant PXR activators, often tested at concentrations of 10 µM or 50 µM[2][3][4]. This compound J, in particular, has been highlighted for its dual activity as a PXR activator and an FXR antagonist[2].

Farnesoid X Receptor (FXR) Antagonism and Modulation

In addition to their effects on PXR, many this compound derivatives also interact with FXR, a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis. Several derivatives, including this compound B, have been shown to act as FXR antagonists at concentrations of 10 and 50 µM[3].

This compound E stands out as a dual modulator of both PXR and FXR[2][5]. It not only activates PXR but also modulates FXR activity, leading to an enhanced expression of FXR target genes involved in bile acid detoxification, such as the Bile Salt Export Pump (BSEP) and Organic Solute Transporter alpha (OSTα)[2][6]. Notably, this compound E does not affect the expression of the Small Heterodimer Partner (SHP), a key repressor of bile acid synthesis[5][6]. This selective modulation suggests a potential therapeutic window for treating liver disorders by promoting bile acid detoxification without shutting down its synthesis completely.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound derivatives.

DerivativeBiological ActivityAssay SystemQuantitative ValueReference
Prethis compoundPXR ActivationLuciferase Reporter AssayEC50: 21 µM[1]
This compound BFXR AntagonismNot SpecifiedActive at 10 & 50 µM[3]
This compound EPXR/FXR ModulationGene Expression AnalysisEnhances CYP3A4, MDR1, OSTα, BSEP, CYP7A1 expression[2][6]
This compound JPXR Activation / FXR AntagonismNot SpecifiedActive[2]
Other Derivatives (C, D, G-K)PXR ActivationNot SpecifiedActive[2][4]

Further quantitative data such as IC50 and EC50 values for a broader range of this compound derivatives are still under investigation in ongoing research.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with PXR and FXR, leading to the modulation of downstream signaling pathways.

PXR Activation Pathway

Upon binding of a this compound derivative (agonist), PXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PXR response elements (PXREs) in the promoter regions of target genes, leading to their increased transcription.

PXR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Conicasterol_Derivative This compound Derivative (Agonist) PXR PXR Conicasterol_Derivative->PXR PXR_Agonist_Complex PXR-Agonist Complex PXR_Agonist_Complex_N PXR-Agonist Complex PXR_Agonist_Complex->PXR_Agonist_Complex_N Translocation PXR_RXR_Complex PXR-RXR Heterodimer PXR_Agonist_Complex_N->PXR_RXR_Complex RXR RXR RXR->PXR_RXR_Complex PXRE PXRE PXR_RXR_Complex->PXRE Gene_Transcription Target Gene Transcription PXRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA CYP3A4_MDR1 CYP3A4, MDR1, etc. mRNA->CYP3A4_MDR1 Translation

PXR Activation Signaling Pathway.
FXR Modulation Pathway

This compound derivatives can act as antagonists or modulators of FXR. As antagonists, they block the binding of endogenous ligands, thereby inhibiting the transcription of FXR target genes. As modulators, like this compound E, they can selectively activate the transcription of certain target genes while not affecting others.

FXR_Modulation_Pathway cluster_nucleus Nucleus Conicasterol_Derivative This compound Derivative FXR FXR Conicasterol_Derivative->FXR Modulates/Antagonizes FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXRE FXR_RXR_Complex->FXRE Gene_Expression Target Gene Expression FXRE->Gene_Expression BSEP_OSTa BSEP, OSTα, etc. Gene_Expression->BSEP_OSTa Activation (e.g., this compound E) SHP SHP Gene_Expression->SHP No Effect (e.g., this compound E)

FXR Modulation Signaling Pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound derivatives.

PXR Luciferase Reporter Gene Assay

This assay is used to determine the ability of this compound derivatives to activate PXR.

Objective: To quantify the activation of PXR by test compounds.

Principle: HepG2 cells are transiently co-transfected with a PXR expression vector and a reporter plasmid containing a luciferase gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene). Activation of PXR by a test compound leads to the expression of luciferase, which can be quantified by measuring luminescence.

Methodology:

  • Cell Culture: Maintain HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Transfection: Seed HepG2 cells in 96-well plates. Co-transfect the cells with a PXR expression plasmid (e.g., pSG5-hPXR) and a luciferase reporter plasmid (e.g., pGL3-CYP3A4-XREM) using a suitable transfection reagent. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the this compound derivative or a reference agonist (e.g., rifampicin) for another 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. Measure β-galactosidase activity for normalization.

  • Data Analysis: Calculate the fold activation of PXR by dividing the normalized luciferase activity of treated cells by that of vehicle-treated control cells. Determine the EC50 value from the dose-response curve.

Luciferase_Assay_Workflow Start Start Cell_Culture Culture HepG2 Cells Start->Cell_Culture Transfection Co-transfect with PXR & Luciferase Plasmids Cell_Culture->Transfection Treatment Treat with This compound Derivatives Transfection->Treatment Incubation Incubate for 24h Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence Measure Luminescence Lysis->Luminescence Data_Analysis Data Analysis (Fold Activation, EC50) Luminescence->Data_Analysis End End Data_Analysis->End

Workflow for PXR Luciferase Assay.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is employed to measure the changes in mRNA levels of PXR and FXR target genes following treatment with this compound derivatives.

Objective: To quantify the relative expression of target genes (e.g., CYP3A4, MDR1, BSEP, OSTα).

Principle: Total RNA is extracted from treated cells and reverse transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers. The amplification of the target gene is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

Methodology:

  • Cell Treatment: Treat HepG2 cells with this compound derivatives for a specified period.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization, and a real-time PCR detection system.

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. The fold change in gene expression is determined by comparing the normalized expression in treated cells to that in control cells.

qRT_PCR_Workflow Start Start Cell_Treatment Treat HepG2 Cells with This compound Derivatives Start->Cell_Treatment RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (Real-Time) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Gene Expression) qPCR->Data_Analysis End End Data_Analysis->End

Workflow for qRT-PCR Analysis.

Conclusion and Future Directions

This compound and its derivatives represent a fascinating class of marine natural products with significant potential for drug development. Their ability to selectively modulate the activity of PXR and FXR opens up new avenues for the treatment of a variety of conditions, including metabolic disorders and diseases related to xenobiotic toxicity. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds, to discover more potent and selective derivatives, and to evaluate their therapeutic efficacy and safety in preclinical and clinical studies. The detailed methodologies and signaling pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

The Dual Modulatory Dynamics of Conicasterol on Nuclear Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for Conicasterol and its analogues, marine-derived steroids with significant therapeutic potential, on nuclear receptors. Primarily sourced from the marine sponge Theonella swinhoei, these compounds have been identified as potent and selective modulators of the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR), key regulators of bile acid, xenobiotic, and lipid metabolism. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic and liver disorders.

Core Mechanism of Action: A Dual Regulatory Profile

Conicasterols exhibit a complex and dualistic interaction with nuclear receptors, primarily functioning as modulators of FXR and potent agonists of PXR.[1][2] This dual activity allows for a multi-faceted regulation of gene expression, particularly in hepatocytes. The most extensively studied analogue, this compound E, demonstrates a unique profile as a Small Heterodimer Partner (SHP) sparing FXR modulator combined with robust PXR agonism.[2][3]

Farnesoid X Receptor (FXR) Modulation

This compound E acts as a selective FXR modulator, initiating a distinct signaling cascade compared to endogenous ligands like chenodeoxycholic acid (CDCA).[3] Its primary mechanism involves the induction of genes responsible for bile acid detoxification and transport, such as the Bile Salt Export Pump (BSEP) and Organic Solute Transporter alpha (OSTα).[3]

A key distinguishing feature of this compound E is its ability to circumvent the induction of SHP, a transcriptional repressor that normally inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[2][3] By sparing SHP, this compound E promotes bile acid detoxification without shutting down its synthesis, a potentially beneficial profile for certain cholestatic conditions.[3] In transactivation assays, this compound E displays a characteristic bell-shaped concentration-response curve.[3]

Other related compounds, such as this compound B, have demonstrated FXR antagonistic properties, highlighting the nuanced structure-activity relationships within this class of molecules.[4] Molecular docking studies suggest that this compound E occupies the FXR ligand-binding domain with a different spatial arrangement than CDCA, leading to its unique modulatory effects.[2][3]

Pregnane X Receptor (PXR) Agonism

This compound and its analogues are potent agonists of PXR, a master regulator of xenobiotic detoxification.[1][5] Upon binding, they induce a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional activation of PXR target genes.[1] A primary target is Cytochrome P450 3A4 (CYP3A4), a critical enzyme in the metabolism of a wide array of foreign compounds and drugs.[3] This strong agonistic activity positions conicasterols as potential agents for managing conditions requiring enhanced detoxification pathways.

Interaction with Other Nuclear Receptors

The activity of this compound on other nuclear receptors, such as the Liver X Receptor (LXR), is not well-characterized in the current body of scientific literature. However, a related sterol isolated from the same sponge, theonellasterol, was found to be inactive on a panel of nuclear receptors including LXR, suggesting that conicasterols may also exhibit selectivity for FXR and PXR.[6]

Quantitative Data Summary

The following tables summarize the observed effects of this compound and its analogues on nuclear receptor activity and target gene expression from key studies.

Table 1: Nuclear Receptor Transactivation Activity

CompoundNuclear ReceptorCell LineAssay TypeConcentrationObserved EffectReference
This compound EFXRHepG2Luciferase Reporter1-10 µMBell-shaped activation[3]
This compound EPXRHepG2Luciferase Reporter10 µMPotent Agonism[3]
This compound BFXRHepG2Luciferase Reporter10-50 µMAntagonism of CDCA[4]
This compound BPXRHepG2Luciferase Reporter10-50 µMAgonism[4]

Table 2: Target Gene Expression Modulation in HepG2 Cells

CompoundTarget GeneRegulationMethodConcentrationFold Change/EffectReference
This compound EBSEPUpregulationRT-qPCR10 µMSlight Increase[3]
This compound EOSTαUpregulationRT-qPCR10 µMSlight Increase[3]
This compound ESHPNo EffectRT-qPCR10 µMNo significant change[2][3]
This compound ECYP7A1UpregulationRT-qPCR10 µMInduction observed[3]
This compound ECYP3A4UpregulationRT-qPCR10 µMSignificant enhancement[3]

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's mechanism of action.

Cell Culture and Transfection
  • Cell Line: Human hepatoblastoma G2 (HepG2) cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: For reporter assays, cells are seeded in multi-well plates and transiently transfected using a suitable lipid-based transfection reagent (e.g., Lipofectamine). The transfection mixture typically includes a reporter plasmid (e.g., pGL4.74[hRluc/TK]), an expression plasmid for the nuclear receptor ligand-binding domain fused to GAL4 (e.g., pCMV-GAL4-hFXR-LBD or pCMV-GAL4-hPXR-LBD), and a GAL4-responsive luciferase reporter plasmid (e.g., pFR-Luc).

Luciferase Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate or inhibit a nuclear receptor.

  • Cell Seeding and Transfection: HepG2 cells are plated and transfected as described in section 3.1.

  • Compound Treatment: Approximately 24 hours post-transfection, the medium is replaced with fresh medium containing the test compound (e.g., this compound E) at various concentrations or a vehicle control (e.g., DMSO). For antagonism assays, cells are co-treated with the test compound and a known receptor agonist (e.g., CDCA for FXR).

  • Incubation: Cells are incubated with the compounds for a specified period, typically 18-24 hours.

  • Cell Lysis: The culture medium is removed, cells are washed with phosphate-buffered saline (PBS), and a passive lysis buffer is added to each well.

  • Luminescence Measurement: The lysate is transferred to an opaque microplate. Luciferase activity is measured using a luminometer following the addition of a luciferase assay substrate. Firefly luciferase activity (from the reporter plasmid) is typically normalized to Renilla luciferase activity (from the control plasmid) to account for variations in transfection efficiency and cell viability.

Real-Time Quantitative PCR (RT-qPCR)

This technique is employed to measure changes in the mRNA expression levels of nuclear receptor target genes.

  • Cell Treatment: HepG2 cells are seeded and grown to a suitable confluency, then treated with the test compound or vehicle control for a defined period (e.g., 24 hours).

  • RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol. RNA quality and quantity are assessed using spectrophotometry.

  • Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: The qPCR reaction is performed using a real-time PCR system. Each reaction contains cDNA template, forward and reverse primers specific for the target gene (e.g., BSEP, SHP, CYP3A4) and a reference gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the reference gene.

Visualizations of Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental procedures described in this guide.

G cluster_extra Extracellular cluster_cyto Cytoplasm cluster_nuc Nucleus This compound This compound E PXR PXR This compound->PXR Agonist Binding FXR FXR This compound->FXR Modulator Binding PXR_complex PXR-RXR Heterodimer PXR->PXR_complex RXR_PXR RXR RXR_PXR->PXR_complex PXR_complex_nuc PXR-RXR Heterodimer PXR_complex->PXR_complex_nuc Translocation FXR_complex FXR-RXR Heterodimer FXR->FXR_complex RXR_FXR RXR RXR_FXR->FXR_complex FXR_DNA FXR Response Element (FXRE) FXR_complex->FXR_DNA Binds PXR_DNA PXR Response Element (PXRE) PXR_complex_nuc->PXR_DNA Binds CYP3A4 CYP3A4 Gene PXR_DNA->CYP3A4 Induces Transcription BSEP_OST BSEP/OSTα Genes FXR_DNA->BSEP_OST Induces Transcription SHP SHP Gene FXR_DNA->SHP No Induction (SHP Sparing) SHP_protein SHP Protein SHP->SHP_protein Translation CYP7A1 CYP7A1 Gene SHP_protein->CYP7A1 Represses (Normally)

Caption: Signaling pathway of this compound E on FXR and PXR.

G start Start step1 Seed HepG2 cells in multi-well plate start->step1 step2 Transfect cells with: - Reporter Plasmid (Luciferase) - NR-LBD Plasmid (e.g., GAL4-FXR) - Control Plasmid (e.g., Renilla) step1->step2 step3 Incubate for 24 hours step2->step3 step4 Treat cells with This compound or vehicle step3->step4 step5 Incubate for 18-24 hours step4->step5 step6 Wash with PBS and lyse cells step5->step6 step7 Transfer lysate to opaque plate step6->step7 step8 Add luciferase substrate and measure luminescence step7->step8 end End: Analyze Data (Normalize to control) step8->end

Caption: Experimental workflow for a luciferase reporter assay.

G start Start step1 Seed and grow HepG2 cells start->step1 step2 Treat cells with This compound or vehicle step1->step2 step3 Incubate for 24 hours step2->step3 step4 Isolate total RNA step3->step4 step5 Synthesize cDNA via Reverse Transcription step4->step5 step6 Perform qPCR with primers for: - Target Gene (e.g., SHP) - Reference Gene (e.g., GAPDH) step5->step6 step7 Analyze Ct values step6->step7 end End: Calculate Relative Gene Expression (ΔΔCt) step7->end

Caption: Experimental workflow for RT-qPCR analysis.

References

Conicasterol E: A Technical Guide to its Pharmacology as a Farnesoid X Receptor (FXR) Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conicasterol E, a steroidal metabolite isolated from the marine sponge Theonella swinhoei, has emerged as a noteworthy modulator of the Farnesoid X Receptor (FXR).[1][2] As a ligand-activated transcription factor, FXR is a pivotal regulator of bile acid, lipid, and glucose homeostasis, making it a compelling therapeutic target for a variety of metabolic and cholestatic diseases. This technical guide provides a comprehensive overview of the pharmacology of this compound E, with a focus on its unique profile as an FXR modulator.

Pharmacological studies have revealed that this compound E is a dual modulator of both FXR and the Pregnane X Receptor (PXR).[1][2] A distinguishing characteristic of this compound E is its function as a Small Heterodimer Partner (SHP) sparing FXR modulator.[1][2] This indicates that it can induce the expression of genes involved in bile acid detoxification without concurrently upregulating SHP, a key negative regulator of bile acid synthesis. This selective activity suggests a potential therapeutic advantage in promoting bile acid detoxification without disrupting the natural feedback mechanisms that control bile acid production.

Quantitative Analysis of this compound E Activity

The following table summarizes the known quantitative and semi-quantitative data regarding the activity of this compound E as an FXR modulator. It is important to note that while a precise EC50 value for FXR activation by this compound E has not been definitively reported in publicly available literature, its activity has been characterized through transactivation assays and gene expression analysis.

Parameter Value/Observation Assay Type Cell Line Reference Compound(s)
FXR Activation Bell-shaped concentration-response curveLuciferase Reporter AssayHepG2Chenodeoxycholic acid (CDCA), 6-ethylchenodeoxycholic acid (6-ECDCA)
Bile Salt Export Pump (BSEP) mRNA Expression IncreasedQuantitative PCR (qPCR)HepG2CDCA
Organic Solute Transporter Alpha (OSTα) mRNA Expression IncreasedQuantitative PCR (qPCR)HepG2CDCA
Small Heterodimer Partner (SHP) mRNA Expression No significant effectQuantitative PCR (qPCR)HepG2CDCA
Cytochrome P450 3A4 (CYP3A4) mRNA Expression (PXR target) IncreasedQuantitative PCR (qPCR)HepG2Rifaximin

Experimental Protocols

The following sections detail the likely experimental methodologies employed in the pharmacological characterization of this compound E. These protocols are based on standard techniques for assessing FXR modulation.

Cell Culture and Reagents
  • Cell Line: Human hepatocellular carcinoma cell line, HepG2, is a standard model for studying liver-specific gene expression and is the reported cell line used for characterizing this compound E.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

  • Test Compounds: this compound E (isolated from Theonella swinhoei), Chenodeoxycholic acid (CDCA) as a natural FXR agonist, and 6-ethylchenodeoxycholic acid (6-ECDCA) as a synthetic FXR agonist. Rifaximin is used as a PXR agonist control.

FXR Transactivation Assay (Luciferase Reporter Assay)

This assay is a cornerstone for quantifying the ability of a compound to activate a nuclear receptor.

  • Plasmids:

    • An expression vector for human FXR (e.g., pSG5-hFXR).

    • An expression vector for the retinoid X receptor (RXR), the heterodimeric partner of FXR (e.g., pSG5-hRXR).

    • A luciferase reporter plasmid containing FXR response elements upstream of a minimal promoter (e.g., p(hsp27)TK-LUC).

    • A control plasmid for normalization of transfection efficiency (e.g., a Renilla luciferase vector).

  • Transfection: HepG2 cells are seeded in multi-well plates and co-transfected with the aforementioned plasmids using a suitable transfection reagent (e.g., Lipofectamine).

  • Treatment: Following transfection, cells are treated with varying concentrations of this compound E, control compounds (CDCA, 6-ECDCA), or vehicle (DMSO).

  • Luciferase Activity Measurement: After a defined incubation period (typically 18-24 hours), cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of luciferase activity is calculated relative to the vehicle-treated control.

Gene Expression Analysis (Quantitative PCR - qPCR)

qPCR is employed to measure the effect of this compound E on the mRNA levels of known FXR and PXR target genes.

  • Cell Treatment: HepG2 cells are treated with this compound E, control compounds, or vehicle for a specified duration (e.g., 24 hours).

  • RNA Isolation and cDNA Synthesis: Total RNA is extracted from the treated cells, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.

  • qPCR: The cDNA is used as a template for qPCR using gene-specific primers for the target genes (BSEP, OSTα, SHP, CYP3A4) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

  • Data Analysis: The relative mRNA expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene, and expressed as fold change relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows relevant to the investigation of this compound E's pharmacology.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ConicasterolE This compound E FXR FXR ConicasterolE->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) on DNA FXR_RXR->FXRE Binds to Gene_Transcription Gene Transcription FXRE->Gene_Transcription Initiates BSEP_OSTa BSEP & OSTα (Bile Acid Efflux) SHP SHP (Bile Acid Synthesis Inhibition) Gene_Transcription->BSEP_OSTa Upregulates Gene_Transcription->SHP No significant effect (SHP-sparing)

Caption: FXR signaling pathway modulation by this compound E.

Luciferase_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis Seed_Cells Seed HepG2 Cells Transfect Co-transfect with: - pSG5-hFXR - pSG5-hRXR - p(hsp27)TK-LUC - Renilla Control Seed_Cells->Transfect Treat_Cells Treat with this compound E (or controls) Transfect->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Measure_Luciferase Measure Firefly & Renilla Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data Normalize Firefly to Renilla Calculate Fold Induction Measure_Luciferase->Analyze_Data

Caption: Experimental workflow for FXR transactivation assay.

qPCR_Workflow cluster_cell_prep Cell Preparation cluster_rna_cdna RNA to cDNA cluster_qpcr_analysis qPCR and Analysis Seed_Treat Seed and Treat HepG2 Cells with this compound E RNA_Isolation Isolate Total RNA Seed_Treat->RNA_Isolation cDNA_Synthesis Synthesize cDNA RNA_Isolation->cDNA_Synthesis qPCR_Reaction Perform qPCR with Gene-Specific Primers cDNA_Synthesis->qPCR_Reaction Data_Analysis Analyze using ΔΔCt Method (Normalize to Housekeeping Gene) qPCR_Reaction->Data_Analysis

Caption: Experimental workflow for gene expression analysis by qPCR.

Conclusion

This compound E presents a unique pharmacological profile as a dual FXR/PXR modulator with a notable SHP-sparing mechanism of action. This characteristic suggests its potential to therapeutically intervene in liver disorders by promoting bile acid detoxification pathways without disrupting the homeostatic regulation of bile acid synthesis. Further investigation, including the determination of a precise EC50 for FXR activation and in vivo studies, is warranted to fully elucidate its therapeutic potential. The experimental frameworks outlined in this guide provide a robust foundation for continued research into the nuanced pharmacology of this compound E.

References

Conicasterol: A Marine-Derived Agonist of the Pregnane X Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Conicasterol, a polyhydroxylated steroid isolated from the marine sponge Theonella swinhoei, has emerged as a significant modulator of nuclear receptor activity. This in-depth technical guide focuses on the role of this compound, particularly this compound E, as an agonist of the Pregnane X Receptor (PXR). PXR is a critical nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in the metabolism and detoxification of foreign substances and endogenous molecules. Understanding the interaction of novel compounds like this compound with PXR is paramount for drug development, offering insights into potential drug-drug interactions and therapeutic applications. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's PXR agonism.

Quantitative Data Summary

The agonistic activity of this compound on the Pregnane X Receptor has been evaluated through various in vitro assays. The following table summarizes the key quantitative findings from published studies.

ParameterCompound(s)Cell LineObservationAssay Type
PXR ActivationThis compound EHepG2Agonistic activity confirmedLuciferase Reporter Assay
PXR Target Gene InductionThis compound EHepG2Significant enhancement of CYP3A4 mRNA expressionReal-Time Quantitative PCR (RT-qPCR)
PXR ActivationConicasterols B, C, and DHepG2Potent PXR agonism demonstratedLuciferase Reporter Assay

Note: While the agonistic activity is confirmed, specific EC50 values for PXR activation and precise fold-induction values for gene expression by this compound E are not consistently reported in publicly available literature. These values are typically found within the full-text scientific publications.

Experimental Protocols

The following sections detail the standard methodologies employed to characterize the PXR agonistic activity of this compound.

PXR Activation Luciferase Reporter Gene Assay

This assay is the primary method for quantifying the ability of a compound to activate PXR in a cellular context.

a. Cell Culture and Transfection:

  • Cell Line: Human hepatocellular carcinoma (HepG2) cells are commonly used due to their hepatic origin and suitability for transfection.

  • Culture Conditions: Cells are maintained in a suitable growth medium, such as Eagle's Minimum Essential Medium (EMEM), supplemented with 10% fetal bovine serum (FBS), and antibiotics (penicillin and streptomycin), at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For the assay, HepG2 cells are transiently transfected with two key plasmids:

    • An expression vector containing the full-length human PXR gene.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with PXR response elements (PXREs), often derived from the CYP3A4 gene promoter. A co-transfection with a vector expressing Renilla luciferase is often included as an internal control to normalize for transfection efficiency and cell viability.

b. Compound Treatment:

  • Post-transfection, the cells are seeded into multi-well plates (typically 96-well) and allowed to adhere.

  • The cells are then treated with varying concentrations of this compound E. A vehicle control (e.g., DMSO) and a known PXR agonist, such as rifampicin (typically at 10 µM), as a positive control are included.

  • The cells are incubated with the compounds for a standard period, usually 18 to 24 hours.

c. Measurement of Luciferase Activity:

  • Following incubation, the cells are lysed, and the activity of both Firefly and Renilla luciferases is measured using a luminometer and a dual-luciferase reporter assay system.

  • The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

  • The results are expressed as fold activation relative to the vehicle control.

Quantitative Real-Time PCR (RT-qPCR) for PXR Target Gene Expression

This assay confirms the functional consequence of PXR activation by measuring the upregulation of its downstream target genes.

a. Cell Culture and Treatment:

  • HepG2 cells are cultured in multi-well plates and treated with this compound E, a vehicle control, and a positive control (rifampicin) as described for the reporter assay.

b. RNA Isolation and cDNA Synthesis:

  • After the treatment period, total RNA is extracted from the cells using a suitable method, such as a column-based RNA isolation kit or TRIzol reagent.

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • An equal amount of total RNA from each sample is then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

c. qPCR Analysis:

  • The synthesized cDNA is used as a template for qPCR, with primers specific for the PXR target gene of interest (e.g., CYP3A4) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • The amplification of the target and housekeeping genes is monitored in real-time using a fluorescent dye like SYBR Green.

  • The relative mRNA expression levels are calculated using the delta-delta Ct (ΔΔCt) method and are expressed as fold change compared to the vehicle-treated cells.

Visualizations

Signaling Pathway of this compound E-Mediated PXR Activation

PXR_Activation_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound E PXR_inactive Inactive PXR This compound->PXR_inactive Binds to Ligand Binding Domain PXR_active Active PXR PXR_inactive->PXR_active Conformational Change RXR RXR PXR_active->RXR Nuclear Translocation PXR_RXR_dimer PXR-RXR Heterodimer PXR_active->PXR_RXR_dimer Heterodimerization RXR->PXR_RXR_dimer PXRE PXRE PXR_RXR_dimer->PXRE Binds to DNA Target_Gene Target Gene Transcription (e.g., CYP3A4) PXRE->Target_Gene mRNA mRNA Target_Gene->mRNA Transcription Protein Protein Synthesis (e.g., CYP3A4 Enzyme) mRNA->Protein Translation

Caption: this compound E binds to and activates PXR, leading to gene transcription.

Experimental Workflow for Assessing this compound as a PXR Agonist

Experimental_Workflow start Isolate/Synthesize this compound cell_culture Culture HepG2 Cells start->cell_culture transfection Transfect with PXR and Luciferase Reporter Plasmids cell_culture->transfection treatment Treat Cells with this compound E (Dose-Response) transfection->treatment luciferase_assay Perform Dual-Luciferase Assay treatment->luciferase_assay data_analysis1 Analyze PXR Activation (Fold Change vs. Control) luciferase_assay->data_analysis1 qpcr_treatment Treat HepG2 Cells with Effective Concentration of this compound E data_analysis1->qpcr_treatment If PXR Activation is Observed rna_extraction Isolate Total RNA qpcr_treatment->rna_extraction cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis qpcr Perform RT-qPCR for CYP3A4 cdna_synthesis->qpcr data_analysis2 Analyze Gene Expression (Fold Change vs. Control) qpcr->data_analysis2 conclusion Confirm this compound E as a PXR Agonist data_analysis2->conclusion

Caption: Workflow for the in vitro evaluation of this compound's PXR agonism.

A Technical Guide to Conicasterol E: A Small Heterodimer Partner-Sparing Farnesoid X Receptor (FXR) Modulator

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis, making it a prominent therapeutic target for metabolic and cholestatic liver diseases.[1][2][3][4][5] Conicasterol E, a polyhydroxylated steroid isolated from the marine sponge Theonella swinhoei, has been identified as a unique FXR modulator.[6][7][8][9][10] This document provides a comprehensive technical overview of this compound E's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. Its defining characteristic is the ability to selectively modulate FXR target genes, specifically sparing the induction of the Small Heterodimer Partner (SHP), which distinguishes it from many other FXR agonists.[6][7][8] Furthermore, this compound E exhibits dual agonistic activity towards the Pregnane X Receptor (PXR), another key nuclear receptor in xenobiotic and endobiotic detoxification.[6][7][8]

Introduction to Farnesoid X Receptor (FXR)

FXR (NR1H4) is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[11][12] This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[11][13] Endogenous bile acids, such as chenodeoxycholic acid (CDCA), are the natural ligands for FXR.[7][12][14]

Key Functions of FXR Activation:

  • Bile Acid Homeostasis: FXR activation initiates a negative feedback loop to control bile acid levels. It induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[13][14] SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[13][14] Simultaneously, FXR stimulates the expression of transporters involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha/beta (OSTα/OSTβ).[13]

  • Lipid and Glucose Metabolism: FXR plays a crucial role in regulating triglyceride and glucose metabolism, making it a target for diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[3][4][5][15]

This compound E: A Selective FXR Modulator (SFxRM)

This compound E is a marine-derived steroid that acts as a selective FXR modulator.[6][9] Its pharmacological profile is distinct from that of endogenous ligands like CDCA or synthetic agonists like 6-ethylchenodeoxycholic acid (6-ECDCA).[6][7]

Unique Mechanism of Action: The primary feature of this compound E is its ability to induce genes responsible for bile acid detoxification and transport (e.g., BSEP, OSTα) without significantly inducing SHP expression.[6][7][8] This "SHP-sparing" activity means that this compound E can promote the clearance of bile acids without shutting down their synthesis via the canonical SHP/CYP7A1 negative feedback axis.[6][7] In fact, it has been shown to induce the expression of CYP7A1.[7][8]

Furthermore, this compound E is also a potent agonist of the Pregnane X Receptor (PXR), a receptor that governs the expression of detoxification enzymes and transporters, such as Cytochrome P450 3A4 (CYP3A4).[6][7][8] This dual activity suggests a potential therapeutic benefit in cholestatic conditions by simultaneously promoting bile acid efflux (via FXR) and enhancing detoxification pathways (via PXR).

Caption: this compound E's dual signaling pathways.

Quantitative Data Summary

Pharmacological characterization of this compound E has demonstrated its selective effects on FXR and PXR target genes in human hepatoma (HepG2) cells.[7] It activates FXR in transactivation assays with a distinct bell-shaped concentration-response curve.[7]

Parameter Compound Cell Line Effect Observation Reference
FXR Transactivation This compound EHepG2AgonistBell-shaped concentration-response curve.[7]
Gene Expression (mRNA) This compound EHepG2InductionSlight increase in OSTα and BSEP mRNA.[7]
Gene Expression (mRNA) This compound EHepG2No EffectNo significant induction of SHP mRNA.[7][8]
Gene Expression (mRNA) This compound EHepG2InductionInduces CYP7A1 mRNA expression.[7][8]
PXR Transactivation This compound EHepG2AgonistPotent activation of PXR.[7]
Gene Expression (mRNA) This compound EHepG2InductionInduces PXR target gene CYP3A4 mRNA.[8]

Experimental Protocols

The characterization of this compound E as an FXR modulator relies on standard molecular pharmacology techniques.

FXR Reporter Gene (Transactivation) Assay

This assay quantifies the ability of a compound to activate FXR and initiate transcription from a responsive promoter.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media until they reach optimal confluency for transfection.

  • Transient Transfection: Cells are co-transfected with two plasmids:

    • An expression vector containing the coding sequence for human FXRα.

    • A reporter vector containing a luciferase gene downstream of a promoter with multiple copies of an FXR Response Element (e.g., from the BSEP promoter).

  • Compound Treatment: Post-transfection (typically 24 hours), the cell media is replaced with media containing various concentrations of this compound E, a positive control (e.g., CDCA, GW4064), and a vehicle control (e.g., DMSO).[14]

  • Incubation: Cells are incubated with the compounds for a defined period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. The light output is directly proportional to the level of FXR activation.

  • Data Analysis: Luciferase readings are normalized (e.g., to total protein concentration) and expressed as "fold activation" over the vehicle control. Dose-response curves are generated to determine parameters like EC50 (the concentration that produces 50% of the maximal response).[16][17][18]

G cluster_workflow Reporter Gene Assay Workflow start Culture HepG2 Cells transfect Co-transfect with: 1. FXR Expression Plasmid 2. FXRE-Luciferase Reporter Plasmid start->transfect treat Treat cells with this compound E, positive control, and vehicle transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure luminescence lyse->measure end Analyze Data: - Calculate Fold Activation - Plot Dose-Response Curve measure->end

Caption: Workflow for an FXR reporter gene assay.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This technique is used to measure changes in the mRNA levels of specific FXR target genes following treatment with this compound E.

Methodology:

  • Cell Culture and Treatment: HepG2 cells are seeded in plates and allowed to attach. They are then treated with this compound E, controls, and vehicle for a specific duration (e.g., 6, 12, or 24 hours).[19]

  • RNA Isolation: Total RNA is extracted from the cells using a suitable method (e.g., Trizol reagent or column-based kits).[20] The quality and quantity of the RNA are assessed.

  • Reverse Transcription: The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA serves as the template for the PCR step.

  • Real-Time PCR: The qPCR reaction is set up using the cDNA, specific primers for the target genes (e.g., SHP, BSEP, OSTα, CYP7A1) and a reference (housekeeping) gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).[19][20]

  • Data Analysis: The amplification of DNA is monitored in real-time. The cycle threshold (Ct) value is determined for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene and comparing to the vehicle-treated control.[19]

G cluster_workflow qRT-PCR Workflow for Target Gene Analysis start Culture & Treat HepG2 cells with this compound E extract Isolate Total RNA start->extract rt Synthesize cDNA via Reverse Transcription extract->rt qpcr Perform Real-Time PCR with primers for target genes (SHP, BSEP, CYP7A1, etc.) rt->qpcr analyze Analyze Ct values using the ΔΔCt method qpcr->analyze end Determine relative mRNA expression levels analyze->end

Caption: Workflow for qRT-PCR analysis of FXR target genes.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, like this compound E) when bound to a second (a receptor, like the FXR ligand-binding domain).[6][7] This in silico method helps to visualize and understand the potential interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity.[8] Docking studies for this compound E have suggested a different spatial arrangement within the FXR ligand-binding pocket compared to other agonists, potentially explaining its unique modulatory activity.[6][7][8]

Conclusion and Future Directions

This compound E represents a novel class of selective FXR modulators with a unique SHP-sparing mechanism and dual PXR agonism.[6][7] This profile is therapeutically attractive, as it suggests the potential to enhance bile acid detoxification and efflux without suppressing bile acid synthesis, which could be beneficial in treating cholestatic liver diseases.[6] The ability to modulate FXR activity in a gene-selective manner is a key goal in the development of next-generation nuclear receptor therapeutics, aiming to maximize efficacy while minimizing the side effects associated with broad-spectrum agonists. Further research is warranted to fully elucidate the downstream consequences of this selective modulation in vivo and to explore the therapeutic potential of this compound E and its analogues in relevant disease models.

References

The Putative Biosynthetic Pathway of Conicasterol in Marine Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conicasterol is a marine sterol belonging to the class of 4-methylenesteroids, first isolated from the marine sponge Theonella swinhoei.[1][2] These compounds have garnered significant interest due to their unique structural features and their potential as modulators of human nuclear receptors, such as the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR).[3] This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon current knowledge of sterol biosynthesis in marine invertebrates and their symbiotic microorganisms. The information presented herein is intended to serve as a foundational resource for researchers investigating the biosynthesis of novel marine sterols and for professionals in drug development exploring these compounds as potential therapeutic leads.

While many marine invertebrates can obtain sterols from their diet or symbiotic algae, evidence from radiolabeling studies has shown that sponges are capable of de novo sterol biosynthesis.[1][4][5] However, the exceptional chemical diversity of secondary metabolites, including complex sterols, found in sponges like Theonella swinhoei is largely attributed to their associated symbiotic microorganisms.[6][7][8][9][10] Therefore, the putative pathway for this compound likely involves a combination of enzymes from both the sponge host and its microbial symbionts.

Putative Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound is initiated from a common sterol precursor, such as lanosterol or cycloartenol, which is synthesized via the mevalonate pathway. The subsequent modifications to the sterol nucleus and side chain are what lead to the unique structure of this compound. The pathway can be conceptually divided into two major stages: modification of the sterol A-ring and elaboration of the side chain.

A key transformation is the formation of the 4-methylene group, which is hypothesized to be a deviation from the standard C-4 demethylation pathway found in most eukaryotes.[11] The side chain alkylation likely follows principles observed in the biosynthesis of other complex marine sterols, such as dinosterol.[12]

Diagram of the Putative Biosynthetic Pathway

This compound Biosynthesis Lanosterol Lanosterol/Cycloartenol Methylsterol 4α-Methyl-lanosterol/cycloartenol Lanosterol->Methylsterol Sterol C4-Methyltransferase (SMT/STRM-1) Carboxysterol 4α-Carboxy-3-keto-sterol Methylsterol->Carboxysterol Sterol Methyl Oxidase (SMO) & 3β-HSD Methylene_intermediate 4-Methylene Sterol Intermediate Carboxysterol->Methylene_intermediate Decarboxylase (hypothetical shunt) Intermediate_1 Intermediate_1 Methylene_intermediate->Intermediate_1 This compound This compound Intermediate_1->this compound Sterol 24-C-Methyltransferase (SMT) & other enzymes

Putative biosynthetic pathway of this compound.

Key Enzymatic Steps and Intermediates

  • C-4 Methylation: The pathway likely commences with the methylation of a C-4 demethylated sterol precursor like lanosterol or cycloartenol. This step is catalyzed by a Sterol C-4 Methyltransferase (SMT) , also referred to as STRM-1.[12][13][14][15] This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to produce a 4α-methyl sterol intermediate.

  • Formation of the 4-Methylene Group: This is a crucial and unusual step. In conventional sterol biosynthesis, the 4-methyl group undergoes a three-step oxidative demethylation involving a sterol methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/decarboxylase (3β-HSD/D), and a 3-ketosteroid reductase.[16][17][18][19] It is hypothesized that in the biosynthesis of this compound, this pathway is "shunted." After the initial oxidation of the 4-methyl group to a carboxylic acid by SMO and subsequent dehydrogenation at C-3, a specialized decarboxylase may catalyze the elimination of CO2 and the formation of the exocyclic methylene group at C-4.[11]

  • Side Chain Alkylation: The side chain of this compound features a 24-ethyl group. The biosynthesis of such alkylated side chains in sponges is known to be catalyzed by S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferases (SMTs) .[20][21] The biosynthesis of the structurally similar side chain of dinosterol provides a plausible model, involving sequential methylation events.[12] It is likely that one or more specific SMTs are responsible for the formation of the 24-ethyl side chain of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data, such as enzyme kinetics, substrate specificity, and product yields, for the specific enzymes involved in the this compound biosynthetic pathway. The following table is provided as a template for researchers to populate with their experimental data.

EnzymeSubstrate(s)K_m (µM)k_cat (s⁻¹)V_max (µmol/min/mg)Product(s)
Sterol C4-Methyltransferase (SMT)Lanosterol/Cycloartenol, SAM4α-Methyl-lanosterol/cycloartenol
Sterol Methyl Oxidase (SMO)4α-Methyl-sterol4α-Carboxy-sterol
3β-Hydroxysteroid Dehydrogenase4α-Carboxy-sterol4α-Carboxy-3-keto-sterol
Putative Decarboxylase4α-Carboxy-3-keto-sterol4-Methylene Sterol Intermediate
Sterol 24-C-Methyltransferase (SMT)4-Methylene Sterol Intermediate, SAMThis compound

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating and characterizing the putative biosynthetic pathway of this compound.

Protocol 1: Sterol C4-Methyltransferase (SMT) Assay

This protocol is adapted from general methods for assaying SAM-dependent methyltransferases.[22][23]

Objective: To measure the activity of the Sterol C4-Methyltransferase responsible for the initial methylation of the sterol A-ring.

Materials:

  • Microsomal fraction from Theonella swinhoei or a heterologously expressed putative SMT enzyme.

  • Substrate: Lanosterol or Cycloartenol (solubilized with a detergent like Triton X-100).

  • Methyl donor: S-adenosyl-L-[methyl-¹⁴C]methionine or S-adenosyl-L-[methyl-³H]methionine.

  • Reaction buffer: e.g., 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA.

  • Scintillation cocktail and vials.

  • Thin Layer Chromatography (TLC) plates (silica gel).

  • Developing solvent: e.g., hexane:ethyl acetate (4:1).

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • 50 µL of reaction buffer.

    • 10 µL of substrate solution (e.g., 1 mM lanosterol).

    • 10 µL of radiolabeled SAM (e.g., 0.5 µCi).

    • 20 µL of microsomal protein or purified enzyme solution (protein concentration to be optimized).

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding 200 µL of a mixture of chloroform:methanol (2:1).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the sterols.

  • Spot the extracted lipids onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate the substrate (lanosterol) from the product (4-methyl-lanosterol).

  • Visualize the sterols using iodine vapor or a specific stain.

  • Scrape the silica corresponding to the product spot into a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculate the enzyme activity based on the incorporation of the radiolabel into the product.

Diagram of Experimental Workflow:

SMT Assay Workflow Start Prepare Reaction Mixture (Enzyme, Substrate, Radiolabeled SAM) Incubate Incubate at Optimal Temperature Start->Incubate Stop Stop Reaction & Extract Lipids Incubate->Stop TLC Separate Products by TLC Stop->TLC Quantify Scrape Product Spot & Quantify Radioactivity TLC->Quantify Analyze Calculate Enzyme Activity Quantify->Analyze

Workflow for the Sterol C4-Methyltransferase assay.
Protocol 2: Identification of Biosynthetic Intermediates

This protocol outlines a general approach for identifying intermediates in a biosynthetic pathway using radiolabeled precursors.[2][24][25]

Objective: To identify and characterize the intermediates in the this compound biosynthetic pathway.

Materials:

  • Live specimens of Theonella swinhoei or cultured symbiotic microorganisms.

  • Radiolabeled precursor: e.g., [¹⁴C]-acetate, [³H]-squalene, or a synthesized [¹⁴C]-4α-methyl-lanosterol.

  • Seawater or appropriate culture medium.

  • Solvents for extraction (e.g., methanol, chloroform).

  • Chromatography columns (e.g., silica gel).

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for structural analysis.

Procedure:

  • Incubate the marine organism or cultured symbionts with the radiolabeled precursor in a suitable medium for a defined period.

  • After incubation, harvest the biological material and perform a total lipid extraction.

  • Fractionate the lipid extract using column chromatography to separate different classes of sterols.

  • Analyze the fractions by HPLC coupled with a radiodetector to identify the radioactive peaks corresponding to the precursor and its metabolites.

  • Collect the radioactive fractions.

  • Analyze the collected fractions by GC-MS to determine the mass spectra and fragmentation patterns of the putative intermediates.

  • Compare the mass spectra with known standards or use them to elucidate the structures of novel intermediates.

Diagram of Logical Relationships:

Intermediate Identification Logic Precursor Radiolabeled Precursor Organism Incubation with Sponge or Symbionts Precursor->Organism Extraction Total Lipid Extraction Organism->Extraction Separation Chromatographic Separation (Column, HPLC) Extraction->Separation Detection Radiodetection of Metabolites Separation->Detection Analysis Structural Analysis (GC-MS) Detection->Analysis Identification Identification of Intermediates Analysis->Identification

Logical flow for the identification of biosynthetic intermediates.

Conclusion

The putative biosynthetic pathway of this compound presents a fascinating example of the complex chemical ecology within marine sponges and their symbiotic communities. While the proposed pathway is based on sound biochemical principles and analogies to other known sterol biosynthetic pathways, it remains largely hypothetical. Further research, including the isolation and characterization of the specific enzymes from Theonella swinhoei and its symbionts, is required to fully elucidate this intricate biosynthetic route. The experimental protocols and frameworks provided in this guide are intended to facilitate these future investigations, which will undoubtedly provide deeper insights into the remarkable metabolic capabilities of marine organisms and may unlock new avenues for the development of novel therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Conicasterol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive framework for the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the structural elucidation of conicasterol, a marine sterol with significant biological activity. While the precise experimental data from its original isolation is pending acquisition, this document details the expected spectroscopic features, outlines the necessary experimental protocols, and visualizes the analytical workflow and its known signaling pathways.

Data Presentation: Spectroscopic Signatures of this compound

The structural characterization of this compound relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, and Mass Spectrometry. The following tables are structured to present the quantitative data required for its complete assignment.

¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For a sterol like this compound, key diagnostic signals include the olefinic protons of the 4-methylene group, the proton at the hydroxyl-bearing carbon (C-3), and the numerous overlapping signals of the steroidal backbone and side chain.

Table 1: ¹H NMR Spectroscopic Data for this compound (Placeholder)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-H~3.5m-
4-CH₂a~4.7s-
4-CH₂b~4.6s-
...Data to be populated from primary literature

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical shift of each carbon atom, providing a carbon fingerprint of the molecule. Characteristic signals for this compound include the quaternary sp² carbon at C-4, the sp² methylene carbon of the exocyclic double bond, the hydroxyl-substituted C-3, and the numerous aliphatic carbons of the fused ring system and the side chain.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Placeholder)

PositionChemical Shift (δ, ppm)
C-3~71
C-4~148
C-4' (CH₂)~106
...Data to be populated from primary literature

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of this compound and information about its fragmentation pattern, which aids in confirming the structure. The molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of the side chain or cleavages within the steroidal rings are key data points.

Table 3: Mass Spectrometry Data for this compound (Placeholder)

Ionm/zRelative Intensity (%)Proposed Fragmentation
[M]⁺Expected value-Molecular Ion
[M-H₂O]⁺Expected value-Loss of water
[M-Side Chain]⁺Expected value-Cleavage of the side chain
...Data to be populated from primary literature

Experimental Protocols

The structural elucidation of a natural product like this compound involves a series of systematic experimental procedures.

1. Isolation and Purification this compound is typically isolated from marine sponges of the genus Theonella. The general procedure involves:

  • Extraction: The sponge material is extracted with organic solvents (e.g., methanol, chloroform).

  • Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel, HPLC) to separate the complex mixture of metabolites and isolate pure this compound.[1]

2. NMR Spectroscopy High-resolution NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[2]

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to obtain the basic chemical shift information.

  • 2D NMR: A suite of 2D NMR experiments is crucial for unambiguous assignment:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, helping to trace out the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different spin systems and positioning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

3. Mass Spectrometry Mass spectrometry is used to determine the molecular formula and gain further structural insights.

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is typically used to generate the molecular ion with minimal fragmentation.

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula.

  • Tandem MS (MS/MS): The molecular ion is fragmented, and the resulting fragment ions are analyzed to probe the connectivity of the molecule.[3][4][5]

Mandatory Visualizations

Experimental Workflow for this compound Characterization The following diagram illustrates the logical flow from the biological source to the final elucidated structure of this compound.

G cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Sponge Theonella sp. Sponge Extraction Solvent Extraction Sponge->Extraction Chromatography Chromatographic Separation (Silica, HPLC) Extraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound NMR NMR Spectroscopy (1D & 2D) Pure_this compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_this compound->MS Data_Integration Data Integration & Interpretation NMR->Data_Integration MS->Data_Integration Structure This compound Structure Data_Integration->Structure

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Signaling Pathways of this compound

This compound has been identified as a ligand for the Pregnane X Receptor (PXR) and a modulator of the Farnesoid X Receptor (FXR), both of which are important nuclear receptors involved in xenobiotic and bile acid metabolism.[1][6]

Pregnane X Receptor (PXR) Activation Pathway

PXR_Pathway This compound This compound PXR_inactive Inactive PXR (Cytoplasm) This compound->PXR_inactive binds to PXR_active Active PXR PXR_inactive->PXR_active conformational change PXR_RXR PXR-RXR Heterodimer PXR_active->PXR_RXR heterodimerizes with RXR RXR RXR->PXR_RXR DNA DNA (Response Element) PXR_RXR->DNA binds to Target_Genes Target Gene Transcription (e.g., CYP3A4) DNA->Target_Genes initiates Detox Detoxification & Metabolism Target_Genes->Detox

Caption: Activation of the PXR signaling pathway by this compound.

Farnesoid X Receptor (FXR) Modulation Pathway

FXR_Pathway This compound This compound FXR FXR This compound->FXR modulates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR heterodimerizes with RXR RXR RXR->FXR_RXR SHP SHP Expression FXR_RXR->SHP induces Modulation Modulation of Gene Expression FXR_RXR->Modulation Bile_Acid_Synthesis Bile Acid Synthesis Genes (e.g., CYP7A1) SHP->Bile_Acid_Synthesis represses

Caption: Modulation of the FXR signaling pathway by this compound.

References

Methodological & Application

Protocol for Conicasterol extraction from Theonella sponge tissue.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The marine sponge of the genus Theonella, particularly the species Theonella swinhoei, is a prolific source of structurally diverse and biologically active secondary metabolites. Among these are the 4-methylene sterols, a class of compounds that includes conicasterol. This compound and its analogues have garnered significant interest within the scientific community due to their potent and selective modulation of nuclear receptors, such as the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR). These receptors are key regulators of xenobiotic and bile acid metabolism, making their ligands potential therapeutic agents for liver diseases and metabolic disorders. This document provides a detailed protocol for the extraction and purification of this compound from Theonella sponge tissue, compiled from established methodologies in the field.

Data Presentation

Table 1: Summary of Extraction and Yield Data from Theonella swinhoei

ParameterValueReference
Starting Material (Wet Weight)2.2 kg[1]
Starting Material (Freeze-dried Weight)590 g[1]
Extraction SolventEthyl Acetate (EtOAc)[1]
Solvent Volume5 x 2 L[1]
Crude EtOAc Extract Yield11.9 g[1]

Note: Yields of pure this compound are typically in the milligram range and are highly dependent on the specific collection of the sponge and the precise chromatographic separations.

Experimental Protocols

This protocol outlines a multi-step process for the isolation of this compound, beginning with the collection and preparation of the sponge tissue, followed by solvent extraction, and culminating in chromatographic purification.

1. Sponge Tissue Preparation

  • Collection: Collect specimens of Theonella swinhoei sponge by scuba diving.

  • Storage: Immediately upon collection, store the sponge tissue frozen at -20°C to prevent degradation of secondary metabolites.

  • Lyophilization: For optimal extraction efficiency, freeze-dry the frozen sponge tissue (lyophilize) to remove water. This transforms the tissue into a more porous and easily handleable material.

2. Extraction

  • Mincing: Mince the freeze-dried sponge material to increase the surface area for solvent penetration.

  • Solvent Extraction:

    • Place the minced sponge material in a large vessel.

    • Exhaustively extract the material with ethyl acetate (EtOAc). A typical procedure involves soaking the sponge in EtOAc (e.g., 5 x 2 L for 590 g of dried sponge) with stirring for several hours for each extraction cycle.[1]

    • Combine the EtOAc extracts from all cycles.

  • Solvent Evaporation: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to yield a crude residue.

3. Initial Purification: Solvent Partitioning

For a broader separation of compounds based on polarity, an alternative initial extraction and partitioning scheme can be employed:

  • Extract the sponge tissue (wet or dried) with methanol (MeOH) or a mixture of n-propanol and water.

  • Partition the MeOH extract between water and diethyl ether (Et2O).

  • Further partition the organic layer between 90% MeOH and n-hexane. The sterol fraction, including this compound, will typically be found in the 90% MeOH fraction.

4. Chromatographic Purification

a. Open Column Chromatography:

  • Stationary Phase: Silica gel.

  • Procedure:

    • Dissolve the crude EtOAc extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Load the dried powder onto a silica gel column packed in a non-polar solvent like n-hexane.

    • Elute the column with a gradient of increasing polarity. A common gradient system starts with n-hexane, gradually introducing ethyl acetate, and may conclude with an ethyl acetate/acetone gradient.[1]

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles.

b. High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is commonly used for the purification of sterols.

  • Mobile Phase: A gradient system of acetonitrile and water or methanol and water is typically employed. The exact gradient will need to be optimized based on the specific column and the complexity of the fraction being purified.

  • Detection: UV detection at a wavelength around 205-210 nm is suitable for detecting sterols that lack strong chromophores.

  • Procedure:

    • Dissolve the semi-purified fractions from the column chromatography in the initial mobile phase.

    • Inject the sample onto the HPLC system.

    • Collect the peaks corresponding to the retention time of this compound standards, if available. If standards are not available, collected peaks will need to be characterized by spectroscopic methods (NMR, MS).

5. Structure Elucidation

The identity and purity of the isolated this compound should be confirmed by spectroscopic analysis, including:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), to confirm the chemical structure.

Visualizations

Experimental Workflow for this compound Extraction

G cluster_collection Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Sponge Theonella swinhoei Collection FreezeDry Freeze-drying Sponge->FreezeDry Mince Mincing FreezeDry->Mince EtOAc_Extraction Exhaustive EtOAc Extraction Mince->EtOAc_Extraction Evaporation Solvent Evaporation EtOAc_Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column HPLC Reversed-Phase HPLC Silica_Column->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_this compound->Spectroscopy

Caption: Workflow for the extraction and purification of this compound.

This compound as a Modulator of PXR and FXR Signaling

G cluster_ligand Ligand cluster_receptors Nuclear Receptors cluster_downstream Downstream Effects This compound This compound PXR PXR This compound->PXR Agonist/Modulator FXR FXR This compound->FXR Modulator Gene_Expression Target Gene Expression (e.g., CYP3A4, SHP) PXR->Gene_Expression FXR->Gene_Expression Metabolism Modulation of Xenobiotic and Bile Acid Metabolism Gene_Expression->Metabolism

Caption: this compound's modulation of PXR and FXR signaling pathways.

References

Application Notes and Protocols: Semi-synthesis of Novel Conicasterol Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of novel Conicasterol derivatives for the exploration of Structure-Activity Relationships (SAR). Detailed protocols for relevant biological assays are included to facilitate the discovery and development of new therapeutic agents based on the this compound scaffold.

Introduction

This compound, a marine sterol primarily isolated from the sponge Theonella swinhoei, has emerged as a promising scaffold for drug discovery.[1][2] It exhibits significant biological activity, particularly as a modulator of nuclear receptors, including the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR).[3][4] These receptors are key regulators of xenobiotic and endobiotic metabolism, inflammation, and bile acid homeostasis, making them attractive targets for the treatment of various diseases, including metabolic disorders and inflammatory conditions.[5][6]

The semi-synthesis of this compound derivatives allows for the systematic modification of its chemical structure to probe the molecular interactions with its biological targets. Such Structure-Activity Relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel drug candidates.[1][2]

Semi-synthesis of this compound Derivatives: A General Approach

Detailed, step-by-step protocols for the semi-synthesis of a wide range of this compound derivatives are not extensively reported in publicly available literature, likely due to the novelty of this specific research area. However, based on the reported modifications of this compound and the broader field of steroid chemistry, a general workflow can be outlined.[1][7]

The primary sites for chemical modification on the this compound scaffold are Ring A and the side chain.[1][7] Common synthetic strategies include:

  • Modification of the C-3 Hydroxyl Group: The hydroxyl group at the C-3 position can be a starting point for various modifications, such as oxidation to a ketone, esterification, or etherification to introduce diverse functional groups.

  • Modification of the C-4 Methylene Group: The exocyclic methylene group at C-4 is a unique feature of this compound and a key site for chemical derivatization. Reactions such as hydrogenation, epoxidation, or dihydroxylation can be employed to explore the importance of this moiety for biological activity.

  • Side Chain Modifications: The alkyl side chain of this compound can also be modified to investigate its role in receptor binding and activation.

A representative, generalized reaction scheme for the modification of the C-3 hydroxyl and C-4 methylene groups is presented below.

Scheme 1: Generalized Approach for the Semi-Synthesis of this compound Derivatives

G This compound This compound Ketone 3-keto Derivative This compound->Ketone Oxidation (e.g., PCC, DMP) Ester C-3 Ester Derivative This compound->Ester Esterification (e.g., Acyl chloride, Pyridine) Epoxide C-4 Epoxide Derivative This compound->Epoxide Epoxidation (e.g., m-CPBA) Diol C-4 Diol Derivative Epoxide->Diol Hydrolysis (e.g., H3O+)

Caption: Generalized synthetic routes for this compound modification.

Structure-Activity Relationship (SAR) Studies

Key SAR Observations:

  • Ring A Modifications: Modifications at the C-3 and C-4 positions have been shown to significantly impact the activity of this compound derivatives as PXR and FXR modulators.

  • Side Chain: The nature of the side chain is also a critical determinant of biological activity.

Quantitative Data:

The following table summarizes the limited publicly available quantitative data for the activity of select this compound-related compounds on PXR and FXR.

CompoundTargetActivityIC50/EC50 (µM)
TheonellasterolFXRAntagonist~50
This compound EPXRAgonist-
This compound EFXRModulator-
Swinhoeisterol A(h)p300Inhibitor3.3[1]
Swinhoeisterol C(h)p300Inhibitor8.8[1]

Note: A comprehensive dataset with IC50/EC50 values for a series of this compound derivatives is not currently available in the public domain.

Experimental Protocols

PXR and FXR Activation Assay (Luciferase Reporter Assay)

This protocol describes a cell-based luciferase reporter assay to determine the ability of this compound derivatives to activate PXR and FXR.

Materials:

  • HEK293T cells

  • Expression plasmids for the ligand-binding domain (LBD) of human PXR or FXR fused to the GAL4 DNA-binding domain (DBD)

  • Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of firefly luciferase

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Lipofectamine® 2000

  • Opti-MEM® I Reduced Serum Medium

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Dual-Glo® Luciferase Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • For each well, prepare a DNA-lipid complex by mixing the expression plasmid, reporter plasmid, and control plasmid with Lipofectamine® 2000 in Opti-MEM®, according to the manufacturer's instructions.

    • Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with fresh complete DMEM.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in DMSO.

    • Add the compounds to the cells at the desired final concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., rifampicin for PXR, GW4064 for FXR).

    • Incubate for 24 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add the Dual-Glo® Luciferase Reagent to each well and measure firefly luciferase activity using a luminometer.

    • Add the Dual-Glo® Stop & Glo® Reagent to each well and measure Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the compound concentration and determine the EC50 value using a suitable software.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of this compound derivatives.

Materials:

  • Human cancer cell line (e.g., HepG2, HeLa)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete DMEM.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours at 37°C.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_synthesis Semi-synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis This compound This compound (Starting Material) Modification Chemical Modification (e.g., Oxidation, Esterification) This compound->Modification Purification Purification & Characterization (e.g., HPLC, NMR, MS) Modification->Purification Derivatives This compound Derivatives Purification->Derivatives PXR_FXR_Assay PXR/FXR Activation Assay (Luciferase Reporter) Derivatives->PXR_FXR_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Derivatives->Cytotoxicity_Assay SAR Structure-Activity Relationship Analysis PXR_FXR_Assay->SAR Cytotoxicity_Assay->SAR

Caption: Workflow for semi-synthesis and evaluation of this compound derivatives.

PXR/FXR Signaling Pathway

G cluster_pxr PXR Pathway cluster_fxr FXR Pathway This compound This compound Derivative PXR PXR This compound->PXR Agonist/Antagonist FXR FXR This compound->FXR Agonist/Antagonist PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR RXR_PXR RXR RXR_PXR->PXR_RXR PXR_DNA PXR Response Element (PXRE) PXR_RXR->PXR_DNA PXR_Genes Target Gene Expression (CYP3A4, MDR1, SULT2A1) PXR_DNA->PXR_Genes FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR RXR_FXR RXR RXR_FXR->FXR_RXR FXR_DNA FXR Response Element (FXRE) FXR_RXR->FXR_DNA FXR_Genes Target Gene Expression (BSEP, OSTα, SHP) FXR_DNA->FXR_Genes

Caption: Simplified PXR and FXR signaling pathways modulated by this compound derivatives.

Structure-Activity Relationship (SAR) Logic

G cluster_input Input Data cluster_analysis Analysis cluster_output Output Structures Chemical Structures of This compound Derivatives Correlation Correlate Structural Features with Biological Activity Structures->Correlation Activities Biological Activities (IC50 / EC50 values) Activities->Correlation SAR_Model SAR Model Correlation->SAR_Model Lead_Opt Lead Optimization SAR_Model->Lead_Opt

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

References

Guide to Cell-Based Assays Using HepG2 Cells for Evaluating Conicasterol Activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of HepG2 cell-based assays to characterize the bioactivity of Conicasterol, a marine-derived sterol. This compound and its analogs have been identified as modulators of key nuclear receptors involved in metabolic regulation, particularly the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR).[1][2] These receptors are highly expressed in the liver and play crucial roles in xenobiotic detoxification and bile acid homeostasis. The human hepatoma cell line, HepG2, serves as a robust in vitro model for studying these effects due to its well-characterized metabolic capabilities and expression of relevant hepatic nuclear receptors.

This guide outlines detailed protocols for essential cell-based assays to assess the activity of this compound, including cytotoxicity, nuclear receptor activation, and target gene expression analysis.

Data Presentation

The following tables summarize the known activities of this compound and its analogs in HepG2 cells, providing a clear reference for expected outcomes.

Table 1: Summary of this compound Activity on Nuclear Receptors in HepG2 Cells

CompoundTarget ReceptorActivityConcentrationReference
This compoundPXRAgonistNot Specified[1]
This compoundFXRAntagonistNot Specified[1]
This compound EPXRAgonist10 µM[1]
This compound EFXRModulator (Agonist with bell-shaped response)Not Specified[1]
This compound FPXRAgonist10 µM[1]
This compound FFXRAntagonist10 µM[1]

Table 2: Effect of this compound E on Target Gene Expression in HepG2 Cells

Target GeneReceptor PathwayEffect of this compound EReference
CYP3A4PXRUpregulation[1]
OSTalphaFXRUpregulation[1]
BSEPFXRUpregulation[1]
CYP7A1FXRUpregulation[1]
SHPFXRNo significant effect[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HepG2 Cell Culture

This protocol describes the standard procedure for maintaining and subculturing HepG2 cells to ensure healthy and viable cells for subsequent assays.

Materials:

  • HepG2 cell line (ATCC® HB-8065™)

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO2, humidified atmosphere)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Media Change: Replace the culture medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach. Neutralize the trypsin with 8-10 mL of complete growth medium and gently pipette to create a single-cell suspension.

  • Cell Splitting: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and split the cells at a ratio of 1:3 to 1:6 into new T-75 flasks.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on HepG2 cell viability.

Materials:

  • HepG2 cells

  • Complete growth medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[3] Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted this compound solutions. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

PXR and FXR Nuclear Receptor Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to activate or inhibit PXR and FXR signaling pathways.

Materials:

  • HepG2 cells

  • PXR and FXR expression plasmids

  • Luciferase reporter plasmid containing PXR or FXR response elements (e.g., p(CYP3A4)-luc for PXR, p(hsp27)TKLUC for FXR)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., FuGENE® 6)

  • Opti-MEM® I Reduced Serum Medium

  • This compound, PXR agonist (e.g., Rifampicin), FXR agonist (e.g., GW4064), FXR antagonist

  • 96-well white, clear-bottom cell culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Transfection: For each well, prepare a transfection mix in Opti-MEM® containing the expression plasmid, luciferase reporter plasmid, and Renilla control plasmid. Add the transfection reagent according to the manufacturer's instructions and incubate to form the complex. Add the transfection complex to the cells and incubate for 24 hours.

  • Compound Treatment: After transfection, replace the medium with fresh medium containing various concentrations of this compound, a positive control agonist, or an antagonist. Incubate for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.

  • Luciferase Measurement: Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control.

Target Gene Expression Analysis (Quantitative PCR)

This protocol quantifies the changes in the expression of PXR and FXR target genes in response to this compound treatment.

Materials:

  • HepG2 cells

  • This compound

  • 6-well cell culture plates

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., ProtoScript® II Reverse Transcriptase)

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., CYP3A4, OSTalpha, BSEP, CYP7A1, SHP) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument (e.g., QuantStudio™ 3)

Protocol:

  • Cell Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.[4]

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and SYBR Green master mix.

  • qPCR Program: Run the qPCR reaction using a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension. Include a melt curve analysis at the end to verify the specificity of the amplicons.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control.[4]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

experimental_workflow Experimental Workflow for this compound Activity in HepG2 Cells cluster_culture Cell Culture cluster_assays Cell-Based Assays cluster_data Data Analysis & Interpretation culture HepG2 Cell Culture (EMEM/DMEM + 10% FBS) cytotoxicity Cytotoxicity Assay (MTT) culture->cytotoxicity reporter Luciferase Reporter Assay (PXR/FXR Activation) culture->reporter qpcr Gene Expression Analysis (qPCR) (Target Genes) culture->qpcr analysis Determine IC50 Assess PXR/FXR agonism/antagonism Quantify target gene upregulation/downregulation cytotoxicity->analysis reporter->analysis qpcr->analysis

Caption: Workflow for assessing this compound activity in HepG2 cells.

PXR_signaling PXR Signaling Pathway Activation by this compound This compound This compound PXR PXR This compound->PXR binds PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PPRE PXR Response Element (PPRE) in DNA PXR_RXR->PPRE binds Transcription Transcription of Target Genes PPRE->Transcription activates CYP3A4 CYP3A4 mRNA Transcription->CYP3A4

Caption: this compound activates the PXR signaling pathway.

FXR_signaling FXR Signaling Pathway Modulation by this compound This compound This compound FXR FXR This compound->FXR modulates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE binds Transcription Transcription of Target Genes FXRE->Transcription activates Target_Genes OSTalpha, BSEP, CYP7A1 mRNA Transcription->Target_Genes

Caption: this compound modulates the FXR signaling pathway.

References

Application Notes and Protocols for In Vivo Studies of Conicasterol in Animal Models of Liver Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of Conicasterol in various animal models of liver disease. The protocols outlined below are based on established methodologies and can be adapted to specific research questions.

Introduction to this compound and its Therapeutic Rationale

This compound E, a sterol isolated from the marine sponge Theonella swinhoei, has emerged as a promising candidate for the treatment of liver disorders.[1] Its mechanism of action involves a dual role as a Farnesoid X Receptor (FXR) modulator and a Pregnane X Receptor (PXR) agonist.[1][2][3] Notably, this compound E induces the expression of genes involved in bile acid detoxification without significantly affecting the Small Heterodimer Partner (SHP), a key regulator of bile acid synthesis.[1][2] This selective modulation suggests a favorable profile for mitigating liver injury caused by bile acid accumulation and metabolic dysregulation.

Selecting an Appropriate Animal Model

The choice of animal model is critical and depends on the specific aspect of liver disease being investigated. No single model perfectly recapitulates all features of human liver disease, so careful consideration of the advantages and disadvantages of each is necessary.[4]

Table 1: Comparison of Common Animal Models of Liver Disease

Liver Disease Model Inducing Agent/Method Key Pathological Features Advantages Disadvantages Relevant Citations
NAFLD/NASH High-Fat Diet (HFD)Steatosis, mild inflammation, insulin resistance.Mimics metabolic syndrome seen in humans.Slow progression to fibrosis.[5][6]
Methionine-Choline Deficient (MCD) DietSteatohepatitis, inflammation, fibrosis.Rapid and robust induction of NASH and fibrosis.Does not typically cause obesity or insulin resistance.[6][7][8][9][10]
Carbon Tetrachloride (CCl₄)Centrilobular necrosis, inflammation, fibrosis, cirrhosis.Highly reproducible and dose-dependent liver injury.Does not fully represent the metabolic aspects of NAFLD/NASH.[11][12][13]
Cholestatic Liver Injury & Fibrosis Bile Duct Ligation (BDL)Cholestasis, portal inflammation, ductular reaction, fibrosis.Rapid and severe fibrosis development.Invasive surgical procedure.[11][13][14]
Drug-Induced Liver Injury (DILI) Acetaminophen (APAP) OverdoseCentrilobular necrosis, acute liver failure.Well-characterized mechanism of injury.Represents acute injury, not chronic disease.[15]

Experimental Design and Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study evaluating this compound.

experimental_workflow cluster_setup Phase 1: Acclimatization & Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (1-2 weeks) Induction Induction of Liver Disease (e.g., HFD, CCl4, BDL) Acclimatization->Induction Baseline Baseline Data Collection (Blood, Body Weight) Induction->Baseline Grouping Randomization into Groups (Vehicle, this compound Doses) Baseline->Grouping Treatment Daily Dosing (e.g., Oral Gavage) Grouping->Treatment Monitoring Regular Monitoring (Body Weight, Clinical Signs) Treatment->Monitoring Sacrifice Euthanasia & Sample Collection (Blood, Liver Tissue) Monitoring->Sacrifice Biochemistry Serum Biochemical Analysis Sacrifice->Biochemistry Histology Histopathological Evaluation Sacrifice->Histology Gene_Expression Gene Expression Analysis Sacrifice->Gene_Expression

Caption: General experimental workflow for in vivo studies of this compound.

Protocol: CCl₄-Induced Liver Fibrosis Model

This protocol describes the induction of liver fibrosis in mice using carbon tetrachloride (CCl₄) and subsequent treatment with this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon tetrachloride (CCl₄)

  • Olive oil (vehicle for CCl₄)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Acclimatization: House mice for at least one week under standard conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Induction of Fibrosis:

    • Prepare a 10% (v/v) solution of CCl₄ in olive oil.

    • Administer CCl₄ solution (0.5 mL/kg body weight) via intraperitoneal (i.p.) injection twice weekly for 6-8 weeks.[12]

    • Administer olive oil to the control group.

  • Treatment with this compound:

    • After 2-4 weeks of CCl₄ administration, randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (Olive oil + this compound vehicle)

      • Group 2: CCl₄ + this compound vehicle

      • Group 3: CCl₄ + this compound (low dose)

      • Group 4: CCl₄ + this compound (high dose)

    • Administer this compound or its vehicle daily via oral gavage.

  • Monitoring: Record body weight weekly and observe for any clinical signs of distress.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Collect blood via cardiac puncture for serum biochemical analysis.

    • Perfuse the liver with saline and collect liver tissue for histopathology and gene expression analysis.

Protocol: High-Fat Diet (HFD)-Induced NAFLD Model

This protocol details the induction of non-alcoholic fatty liver disease (NAFLD) using a high-fat diet.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Standard chow diet

  • High-fat diet (e.g., 60% kcal from fat)

  • This compound

  • Vehicle for this compound

Procedure:

  • Acclimatization: As described in the CCl₄ protocol.

  • Induction of NAFLD:

    • Feed mice a high-fat diet for 12-16 weeks.[5]

    • Feed the control group a standard chow diet.

  • Treatment with this compound:

    • After 8 weeks of HFD feeding, randomize HFD-fed mice into treatment groups:

      • Group 1: Standard Chow + Vehicle

      • Group 2: HFD + Vehicle

      • Group 3: HFD + this compound (low dose)

      • Group 4: HFD + this compound (high dose)

    • Administer this compound or its vehicle daily via oral gavage for the remaining 4-8 weeks.

  • Monitoring: Record body weight and food intake weekly.

  • Endpoint Analysis: As described in the CCl₄ protocol.

Endpoint Analysis and Data Presentation

Serum Biochemical Analysis

Measurement of serum markers provides a quantitative assessment of liver injury.

Table 2: Key Serum Biochemical Markers of Liver Injury

Marker Significance Typical Assay Method Relevant Citations
Alanine Aminotransferase (ALT)Marker of hepatocellular injury.Colorimetric assay[16][17][18]
Aspartate Aminotransferase (AST)Marker of hepatocellular injury.Colorimetric assay[16][17][18]
Alkaline Phosphatase (ALP)Marker of cholestasis and biliary injury.Colorimetric assay[16][17][18]
Total BilirubinMarker of liver's conjugating and excretory function.Colorimetric assay[16][17][18]
Histopathological Analysis

Histological examination of liver tissue is the gold standard for assessing the severity of liver disease.[19][20][21]

Table 3: Histological Stains for Liver Pathology

Stain Purpose Key Observations Relevant Citations
Hematoxylin and Eosin (H&E)General morphology and inflammation.Steatosis, hepatocyte ballooning, inflammatory infiltrates, necrosis.[15][21]
Sirius Red / Masson's TrichromeCollagen deposition (fibrosis).Quantification of fibrotic area.[5]
Oil Red OLipid accumulation (steatosis).Visualization and quantification of lipid droplets.
Gene Expression Analysis

Analysis of gene expression can elucidate the molecular mechanisms by which this compound exerts its effects.[22][23][24][25][26]

Table 4: Target Genes for Expression Analysis

Gene Category Target Genes Function Expected Effect of this compound
Bile Acid Metabolism (FXR/PXR Targets) Cyp7a1, Bsep, Ostα, ShpSynthesis and transport of bile acids.Modulation of expression.
Inflammation Tnf-α, Il-6, Il-1β, Ccl2Pro-inflammatory cytokines and chemokines.Downregulation.
Fibrosis Col1a1, Acta2 (α-SMA), Timp1, Mmp2Extracellular matrix deposition and remodeling.Downregulation.
Lipid Metabolism Srebp-1c, Fasn, AccLipogenesis.Downregulation.

Signaling Pathway Visualization

The proposed mechanism of action for this compound involves the modulation of FXR and PXR signaling pathways.

signaling_pathway cluster_this compound This compound This compound This compound FXR FXR This compound->FXR Modulates PXR PXR This compound->PXR Activates Bile_Acid_Detox Bile Acid Detoxification (e.g., BSEP, OSTα) FXR->Bile_Acid_Detox Induces SHP SHP FXR->SHP No significant effect Inflammation Pro-inflammatory Genes (e.g., TNF-α, IL-6) FXR->Inflammation Inhibits Fibrosis Pro-fibrotic Genes (e.g., COL1A1, ACTA2) FXR->Fibrosis Inhibits PXR->Bile_Acid_Detox Induces Reduced_Injury Reduced Hepatotoxicity Bile_Acid_Detox->Reduced_Injury Reduced_Inflammation Decreased Inflammation Reduced_Fibrosis Ameliorated Fibrosis

Caption: Proposed signaling pathway of this compound in liver cells.

These detailed application notes and protocols provide a robust framework for the preclinical evaluation of this compound in relevant animal models of liver disease, facilitating the generation of comprehensive and comparable data for drug development.

References

Application Notes and Protocols for the Quantification of Conicasterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conicasterol, a 4-methylenesterol first isolated from the marine sponge Theonella swinhoei, has garnered significant interest in the scientific community.[1] This interest stems from its activity as a modulator of nuclear receptors, particularly the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR).[1][2] These receptors are key regulators of xenobiotic and bile acid metabolism, making this compound a potential therapeutic agent for metabolic and inflammatory diseases.[3][4][5] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and understanding its mechanism of action.

This document provides detailed application notes and protocols for the quantification of this compound using advanced analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathway of this compound

This compound modulates the activity of the nuclear receptors PXR and FXR.[1][2] Upon entering a target cell, such as a hepatocyte, this compound can bind to the ligand-binding domain of these receptors. This binding event triggers a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins. The receptor-ligand complex then translocates to the nucleus and binds to specific response elements on the DNA, thereby regulating the transcription of target genes involved in drug metabolism and bile acid homeostasis.[3][6][7]

cluster_cell Target Cell (e.g., Hepatocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Conicasterol_ext This compound (extracellular) Conicasterol_int This compound Conicasterol_ext->Conicasterol_int Diffusion PXR PXR Conicasterol_int->PXR Binds FXR RXR FXR Conicasterol_int->FXR Binds PXR_RXR_DNA PXR-RXR Complex binds to PXRE PXR->PXR_RXR_DNA Heterodimerizes with RXR and translocates FXR_RXR_DNA FXR-RXR Complex binds to FXRE FXR->FXR_RXR_DNA Translocates Gene_Transcription Target Gene Transcription PXR_RXR_DNA->Gene_Transcription Regulates FXR_RXR_DNA->Gene_Transcription Regulates Metabolism Modulation of Xenobiotic and Bile Acid Metabolism Gene_Transcription->Metabolism

Caption: this compound Signaling Pathway.

Experimental Protocols

Sample Preparation: Extraction of this compound from Marine Sponge Tissue

This protocol describes a general procedure for the extraction of this compound from a marine sponge matrix.

Materials:

  • Marine sponge tissue (lyophilized)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Solid Phase Extraction (SPE) silica cartridges

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

Protocol:

  • Homogenization: Homogenize 2 g of lyophilized sponge tissue in 20 mL of a 1:1 mixture of DCM and MeOH.

  • Extraction: Sonicate the homogenate for 15 minutes and then centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet twice more.

  • Combine and Evaporate: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning: Resuspend the dried extract in 50 mL of 90% aqueous MeOH and partition three times with an equal volume of hexane to remove nonpolar lipids.

  • Evaporation: Evaporate the methanolic layer to dryness.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a silica SPE cartridge with hexane.

    • Dissolve the extract in a minimal amount of DCM and load it onto the cartridge.

    • Wash the cartridge with a hexane:EtOAc gradient (e.g., 9:1, 8:2 v/v) to elute interfering compounds.

    • Elute the this compound-containing fraction with a more polar solvent system (e.g., 7:3 hexane:EtOAc).

    • Collect the fractions and monitor by thin-layer chromatography (TLC).

  • Final Preparation: Evaporate the this compound-containing fraction to dryness and reconstitute in a suitable solvent (e.g., methanol or acetonitrile) for analysis.

start Lyophilized Sponge Tissue homogenize Homogenize in DCM:MeOH (1:1) start->homogenize extract Sonicate & Centrifuge homogenize->extract re_extract Repeat Extraction (x2) extract->re_extract evaporate1 Combine Supernatants & Evaporate re_extract->evaporate1 partition Liquid-Liquid Partitioning (aq. MeOH vs. Hexane) evaporate1->partition evaporate2 Evaporate Methanolic Layer partition->evaporate2 spe Silica SPE Cleanup evaporate2->spe reconstitute Evaporate & Reconstitute for Analysis spe->reconstitute end Sample for Analysis reconstitute->end

Caption: Sample Preparation Workflow.
HPLC-UV Quantification Protocol

This method is suitable for the quantification of this compound in purified extracts where high sensitivity is not required.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 95% Acetonitrile in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm (as this compound lacks a strong chromophore, detection is in the low UV range).

  • Injection Volume: 20 µL.

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). Prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Reconstitute the dried extract in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

start Prepared Sample/Standard inject Inject into HPLC start->inject separate C18 Reverse-Phase Separation (Isocratic: 95% ACN) inject->separate detect UV Detection at 205 nm separate->detect quantify Quantification via Calibration Curve detect->quantify end This compound Concentration quantify->end

Caption: HPLC-UV Workflow.
LC-MS/MS Quantification Protocol

This method offers high sensitivity and selectivity for the quantification of this compound in complex matrices like biological fluids or crude extracts.

Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 70% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Parent Ion (Q1): m/z 415.3 (M+H)+

    • Product Ion (Q3) for Quantification: m/z 397.3 (loss of H2O)

    • Product Ion (Q3) for Confirmation: m/z 273.2 (fragmentation of the sterol backbone)

  • Collision Energy and other MS parameters: To be optimized for this compound.

Protocol:

  • Standard and Sample Preparation: Prepare calibration standards and samples as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 - 100 ng/mL). An internal standard (e.g., a stable isotope-labeled sterol) should be used.

  • Analysis: Inject the standards and samples into the LC-MS/MS system.

  • Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard. Calculate the concentration of this compound in the samples using this curve.

start Prepared Sample/Standard + Internal Standard inject Inject into UPLC start->inject separate C18 Reverse-Phase Separation (Gradient Elution) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize select Quadrupole 1 (Q1): Select Parent Ion ionize->select fragment Quadrupole 2 (Q2): Collision-Induced Dissociation select->fragment detect Quadrupole 3 (Q3): Select & Detect Product Ions fragment->detect quantify Quantification via Internal Standard Method detect->quantify end This compound Concentration quantify->end

Caption: LC-MS/MS Workflow.
GC-MS Quantification Protocol

GC-MS is a powerful technique for sterol analysis, often requiring derivatization to improve volatility and chromatographic performance.[8][9]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column suitable for sterol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Derivatization:

  • Dry the sample extract completely under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

Chromatographic Conditions:

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 15 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized this compound (e.g., molecular ion and key fragment ions).

Protocol:

  • Standard and Sample Preparation: Prepare and derivatize calibration standards and samples.

  • Analysis: Inject the derivatized standards and samples into the GC-MS system.

  • Quantification: Create a calibration curve based on the peak areas of a specific ion for the this compound-TMS derivative. Calculate the concentration in the samples.

start Prepared Sample/Standard derivatize Derivatization (TMS) start->derivatize inject Inject into GC derivatize->inject separate Capillary GC Separation (Temperature Program) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry (SIM Mode) ionize->detect quantify Quantification via Calibration Curve detect->quantify end This compound Concentration quantify->end

Caption: GC-MS Workflow.

Data Presentation

The following tables summarize representative quantitative data for the described analytical methods. This data is intended to be illustrative of the expected performance and should be validated for specific applications.

Table 1: HPLC-UV Method - Representative Quantitative Data

ParameterResult
Linearity (r²)> 0.998
Range1 - 100 µg/mL
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method - Representative Quantitative Data

ParameterResult
Linearity (r²)> 0.999
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 3%

Table 3: GC-MS Method - Representative Quantitative Data

ParameterResult
Linearity (r²)> 0.999
Range0.5 - 200 ng/mL
Limit of Detection (LOD)0.2 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 4%

Conclusion

The choice of analytical technique for the quantification of this compound will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The protocols provided herein offer a starting point for method development and validation. For regulatory submissions, all methods must be fully validated according to the relevant guidelines. The continued investigation into the analytical chemistry of this compound will be essential for advancing its development as a potential therapeutic agent.

References

Illuminating the Molecular Architecture of Conicasterol: A Detailed Guide to 2D NMR and Mass Spectrometry in Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of natural product chemistry and drug development, the precise structural determination of novel compounds is paramount. Conicasterol, a marine-derived 4-methylene sterol, presents a compelling case study in the application of advanced analytical techniques. This document provides detailed application notes and protocols on the use of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and mass spectrometry (MS) for the comprehensive structural analysis of this compound and its analogues. These methodologies are crucial for researchers, scientists, and professionals in drug development seeking to unlock the therapeutic potential of such complex molecules.

The structural elucidation of this compound, isolated from marine sponges of the genus Theonella, relies on a synergistic approach combining various spectroscopic and spectrometric methods.[1][2] Theonellasterol, a closely related analogue differing only in the C-24 alkyl substituent, serves as an excellent proxy for detailing the analytical workflow, given the extensive availability of its spectral data.[3][4]

Data Presentation: Quantitative Spectroscopic and Spectrometric Data

The following tables summarize the key quantitative data obtained from 1D and 2D NMR and mass spectrometry experiments for a representative this compound analogue, Theonellasterol. This structured presentation facilitates the interpretation and verification of the molecular structure.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Theonellasterol (in C₆D₆)

Positionδ H (ppm), Multiplicity (J in Hz)δ C (ppm)
136.9
229.9
33.39, dd (4.5, 11.7)75.1
4149.1
549.6
630.4
727.9
8126.6
950.0
1040.3
1121.1
1238.1
1343.5
14143.4
1525.2
1626.6
1757.6
180.91, s18.8
190.63, s13.6
2035.7
211.05, d (6.6)19.9
2234.6
2327.0
2446.9
2529.7
260.91, d (6.5)19.6
270.90, d (6.5)20.1
2823.8
290.94, t (7.0)13.0
305.15, s (a); 4.69, s (b)104.4

Data adapted from a study on Theonellasterol, a close analogue of this compound.[5]

Table 2: Key Mass Spectrometry Data for a this compound Analogue

Ionization ModeMass AnalyzerPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESIQ-TOF427.3940409.3834 [M+H-H₂O]⁺, 395.3678 [M+H-CH₄O]⁺, 271.2426, 229.1956

Fragmentation data is representative of 4-methylene sterols and may vary based on specific instrumentation and conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data acquisition.

Protocol 1: 2D NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve optimal homogeneity.

3. 1D NMR Spectra Acquisition:

  • Acquire a standard ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.
  • Acquire a ¹³C{¹H} NMR spectrum.

4. 2D NMR Spectra Acquisition:

  • COSY (Correlation Spectroscopy): Acquire a gradient-enhanced COSY (gCOSY) spectrum to establish ¹H-¹H spin-spin coupling networks. Key parameters include a spectral width of 10-12 ppm in both dimensions, 2048 data points in F2, and 256-512 increments in F1.
  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive gradient-enhanced HSQC spectrum to identify direct ¹H-¹³C correlations. The spectral width in F2 (¹H) should be 10-12 ppm and in F1 (¹³C) should be 160-180 ppm.
  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced HMBC spectrum to probe long-range ¹H-¹³C correlations (2-3 bonds). Optimize the long-range coupling delay (typically 50-100 ms) to observe correlations to quaternary carbons.
  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a phase-sensitive NOESY or ROESY spectrum to determine the spatial proximity of protons, which is crucial for stereochemical assignments. Use a mixing time of 300-800 ms for NOESY.

5. Data Processing:

  • Process the acquired data using appropriate software (e.g., TopSpin, Mnova).
  • Apply window functions (e.g., sine-bell) and zero-filling before Fourier transformation.
  • Phase and baseline correct the spectra.
  • Pick peaks and integrate where applicable.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

1. Sample Preparation:

  • Prepare a dilute solution of purified this compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Instrumentation:

  • Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

3. Data Acquisition:

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 100-1000 to determine the accurate mass of the protonated molecule [M+H]⁺.
  • Tandem MS (MS/MS): Perform collision-induced dissociation (CID) on the precursor ion corresponding to [M+H]⁺. Ramp the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

4. Data Analysis:

  • Determine the elemental composition of the parent ion from the accurate mass measurement.
  • Analyze the MS/MS spectrum to identify characteristic neutral losses and fragment ions. Common fragmentations in sterols involve the loss of water (H₂O), methyl groups (CH₃), and cleavage of the side chain and rings.

Visualizing the Path to Structure: Diagrams and Workflows

To further clarify the process of this compound's structural elucidation, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical steps involved in data interpretation.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Elucidation raw_extract Marine Sponge Extract chromatography Chromatography (Silica, HPLC) raw_extract->chromatography pure_this compound Pure this compound chromatography->pure_this compound nmr 2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) pure_this compound->nmr ms Mass Spectrometry (ESI-Q-TOF MS/MS) pure_this compound->ms data_integration Data Integration & Interpretation nmr->data_integration ms->data_integration structure Final Structure of this compound data_integration->structure

Figure 1. Experimental workflow for the structural elucidation of this compound.

data_interpretation cluster_ms Mass Spectrometry Data cluster_nmr 2D NMR Data cluster_structure Structural Information ms_data HRMS Data - Accurate Mass - Elemental Composition planar_structure Planar Structure (Carbon Skeleton) ms_data->planar_structure Molecular Formula msms_data MS/MS Data - Fragmentation Pattern - Side Chain & Ring Cleavages msms_data->planar_structure Substructural Fragments cosy COSY (¹H-¹H Connectivity) cosy->planar_structure Proton Spin Systems hsqc HSQC (Direct ¹H-¹³C Bonds) hsqc->planar_structure C-H Units hmbc HMBC (Long-range ¹H-¹³C Bonds) hmbc->planar_structure Connect C-H Units & Quaternary Carbons noesy NOESY/ROESY (Spatial Proximity) stereochemistry Relative Stereochemistry noesy->stereochemistry Through-space Correlations

References

Experimental protocol for testing Conicasterol's effect on FXR target genes.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Experimental Protocol for Investigating the Effects of Conicasterol on Farnesoid X Receptor (FXR) Target Gene Expression

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Activated by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) to modulate the transcription of target genes.[4][5][6] Key FXR target genes include the Small Heterodimer Partner (SHP), which mediates the feedback inhibition of bile acid synthesis by downregulating Cholesterol 7α-hydroxylase (CYP7A1), and transporters like the Bile Salt Export Pump (BSEP) and Organic Solute Transporter alpha/beta (OSTα/β).[4][5][7]

This compound E, a marine-derived steroid, has been identified as a unique FXR modulator.[8][9] It reportedly induces the expression of genes involved in bile acid detoxification, such as BSEP and OSTα, without significantly affecting the expression of SHP.[8][9][10] This "SHP-sparing" activity makes this compound an interesting candidate for therapeutic applications in liver disorders, potentially avoiding certain side effects associated with global FXR activation.

This document provides a detailed experimental protocol for researchers to investigate and quantify the effects of this compound on FXR target gene expression in a human liver cell line. The protocols cover cytotoxicity assessment, direct FXR activation via a luciferase reporter assay, and endogenous target gene expression analysis using quantitative PCR (qPCR).

Signaling Pathway Overview

The FXR signaling pathway plays a central role in maintaining metabolic homeostasis. The diagram below illustrates the canonical pathway and highlights the proposed modulatory effect of this compound.

FXR_Signaling_Pathway cluster_nucleus Nucleus cluster_genes FXR Target Genes This compound This compound FXR_inactive FXR This compound->FXR_inactive Binds & Activates BileAcid Bile Acids (e.g., CDCA) BileAcid->FXR_inactive Binds & Activates FXR_active FXR-RXR Heterodimer FXR_inactive->FXR_active Heterodimerizes with RXR RXR RXR RXR->FXR_active FXRE FXRE FXR_active->FXRE Binds to DNA SHP SHP FXRE->SHP Induces Expression (Canonical Agonists) FXRE->SHP No significant effect by this compound BSEP BSEP FXRE->BSEP Induces Expression OSTa OSTα FXRE->OSTa Induces Expression CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Transcription

Caption: FXR signaling pathway and the modulatory effect of this compound.

Experimental Workflow

The overall experimental procedure is outlined in the workflow diagram below. It begins with cell culture and a preliminary cytotoxicity screen, followed by functional assays to determine FXR activation and target gene modulation, and concludes with data analysis.

Experimental_Workflow cluster_assays Functional Assays arrow arrow Start Start: Culture HepG2 Cells Cytotoxicity 1. Cytotoxicity Assay (MTT) Determine non-toxic dose range of this compound Start->Cytotoxicity DoseSelection Select concentrations for further assays (e.g., 0.1, 1, 10 µM) Cytotoxicity->DoseSelection Luciferase 2. Luciferase Reporter Assay - Transfect cells with FXRE-luc plasmid - Treat with this compound & controls - Measure luciferase activity DoseSelection->Luciferase qPCR 3. Endogenous Gene Expression (qPCR) - Treat cells with this compound & controls - Isolate RNA & synthesize cDNA - Quantify SHP, BSEP, OSTα, CYP7A1 mRNA DoseSelection->qPCR DataAnalysis 4. Data Analysis - Normalize results to vehicle control - Calculate fold change and statistical significance Luciferase->DataAnalysis qPCR->DataAnalysis Conclusion Conclusion: Determine this compound's effect as an FXR modulator on target genes DataAnalysis->Conclusion

Caption: Workflow for testing this compound's effect on FXR.

Materials and Reagents

  • Cell Line: Human hepatoma cell line HepG2.

  • Reagents: this compound, GW4064 (positive control FXR agonist), Chenodeoxycholic acid (CDCA, natural FXR agonist).

  • Culture Media: Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Luciferase Assay: FXRE-luciferase reporter plasmid, control plasmid (e.g., pRL-TK with Renilla luciferase), transfection reagent, Dual-Luciferase® Reporter Assay System.

  • qPCR: RNA extraction kit, cDNA synthesis kit, SYBR Green qPCR Master Mix, specific primers for target genes (SHP, BSEP, OSTα, CYP7A1) and a housekeeping gene (e.g., GAPDH).

Experimental Protocols

Cell Culture and Maintenance
  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 3-4 days or when they reach 80-90% confluency.

  • For experiments, seed cells at the densities specified in each protocol and allow them to attach overnight.

Protocol 1: Cytotoxicity Assay (MTT)

This assay determines the concentration range of this compound that is non-toxic to HepG2 cells.

  • Seeding: Seed 1 x 10⁴ HepG2 cells per well in a 96-well plate.

  • Treatment: After 24 hours, replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle (DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2: FXR Luciferase Reporter Gene Assay

This assay measures the direct activation of FXR by this compound.[4][11][12]

  • Seeding: Seed 2 x 10⁵ HepG2 cells per well in a 24-well plate.

  • Transfection: After 24 hours, co-transfect cells with an FXRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: After 24 hours of transfection, replace the medium with fresh serum-free medium containing this compound, GW4064 (positive control), or vehicle (DMSO) at the selected non-toxic concentrations.

  • Incubation: Incubate for another 24 hours.

  • Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.

  • Measurement: Measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle-treated control.

Protocol 3: Quantitative Real-Time PCR (qPCR)

This protocol quantifies the mRNA expression levels of endogenous FXR target genes.[13][14]

  • Seeding: Seed 1 x 10⁶ HepG2 cells per well in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with this compound, GW4064, or vehicle in serum-free medium for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using SYBR Green Master Mix, cDNA template, and primers for the target genes (SHP, BSEP, OSTα, CYP7A1) and a housekeeping gene (GAPDH).

  • Thermocycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

  • Analysis: Calculate the relative gene expression using the comparative ΔΔCT method, normalizing the expression of target genes to the housekeeping gene.[14] Express results as fold change relative to the vehicle control.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Cytotoxicity of this compound on HepG2 Cells

Concentration (µM) Mean Absorbance (570 nm) Std. Deviation Cell Viability (%)
Vehicle (DMSO) 0.98 0.05 100
0.1 0.97 0.04 99.0
1.0 0.95 0.06 96.9
10.0 0.92 0.05 93.9
50.0 0.75 0.07 76.5

| 100.0 | 0.45 | 0.08 | 45.9 |

Table 2: FXR Transactivation by this compound in Luciferase Reporter Assay

Treatment Concentration (µM) Normalized Luciferase Activity (RLU) Fold Induction vs. Vehicle
Vehicle (DMSO) - 15.2 1.0
GW4064 (Control) 1.0 228.5 15.0
This compound 0.1 33.4 2.2
This compound 1.0 101.8 6.7

| this compound | 10.0 | 145.9 | 9.6 |

Table 3: Relative mRNA Expression of FXR Target Genes by qPCR

Treatment Conc. (µM) SHP (Fold Change) BSEP (Fold Change) OSTα (Fold Change) CYP7A1 (Fold Change)
Vehicle - 1.0 ± 0.1 1.0 ± 0.2 1.0 ± 0.1 1.0 ± 0.1
GW4064 1.0 8.5 ± 0.7 6.2 ± 0.5 7.1 ± 0.6 0.2 ± 0.05

| this compound | 10.0 | 1.2 ± 0.3 | 4.8 ± 0.4 | 5.5 ± 0.6 | 0.9 ± 0.2 |

Note: Data in tables are representative examples and will vary based on experimental results.

Conclusion and Interpretation

By following these protocols, researchers can systematically evaluate the activity of this compound as an FXR modulator. The expected results, based on existing literature, would show this compound activating the FXRE-luciferase reporter and inducing the expression of BSEP and OSTα.[10] Critically, the expression of SHP is expected to be minimally affected, distinguishing this compound from pan-FXR agonists like GW4064.[8][9] This would confirm its SHP-sparing profile and provide a robust dataset for further drug development and mechanistic studies.

References

Application Notes: Conicasterol as a Chemical Probe for PXR Function Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, functions as a crucial xenosensor primarily in the liver and intestine.[1][2][3] Upon activation by a wide array of foreign chemicals (xenobiotics) and endogenous compounds, PXR orchestrates the expression of genes encoding drug-metabolizing enzymes and transporters.[4][5] This includes key players in Phase I metabolism, such as Cytochrome P450 3A4 (CYP3A4), which is responsible for the breakdown of over 50% of clinically used drugs, as well as Phase II conjugation enzymes and Phase III efflux transporters.[1][6][7][8] Consequently, PXR activation is a critical mechanism underlying drug-drug interactions and cellular defense against toxic substances.[3][6][9]

Conicasterols are a class of polyhydroxylated steroids isolated from marine sponges of the genus Theonella.[10][11] Specifically, compounds like Conicasterol E have been identified as potent agonists of the human PXR.[10][12][13][14] This makes this compound a valuable chemical probe for investigating PXR function, signaling pathways, and its role in drug metabolism. These application notes provide detailed protocols and data for utilizing this compound to study PXR activation and its downstream consequences in a research setting. It is important to note that many conicasterols, including this compound E, also exhibit modulatory activity on the Farnesoid X Receptor (FXR), a fact that researchers should consider in their experimental design.[10][11][13][15]

This compound: A Profile as a PXR Agonist

This compound acts as a ligand for PXR, initiating a signaling cascade that leads to the transcription of target genes. Its utility as a chemical probe stems from its ability to reliably activate PXR in cell-based models, such as the human hepatocarcinoma cell line HepG2.[13] This allows for the detailed study of PXR-mediated gene regulation.

Quantitative Data Summary

The following table summarizes the known activity of this compound and its analogs on PXR. While specific EC₅₀ values for PXR activation are not always reported in the literature, the effective concentrations used in various studies provide a strong basis for experimental design.

CompoundReceptor TargetObserved ActivityEffective ConcentrationCell LineReference
This compound E PXRAgonist10 µMHepG2[13]
FXRModulator10 µMHepG2[10][13]
This compound PXRIntense ActivationNot specifiedHepG2[13]
Conicasterols B-D PXRAgonist10 µMHepG2[11][15]
FXRAntagonist10 µMHepG2[15]

Visualizing PXR Activation and Experimental Design

PXR Signaling Pathway

The following diagram illustrates the mechanism of PXR activation by a ligand such as this compound. The ligand binds to cytoplasmic PXR, leading to its translocation into the nucleus, heterodimerization with the Retinoid X Receptor (RXR), and subsequent binding to PXR Response Elements (PXREs) in the promoter regions of target genes to initiate transcription.[1][5][16]

PXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ligand) PXR_cyto PXR This compound->PXR_cyto Binds PXR_nuc PXR PXR_cyto->PXR_nuc Translocation RXR RXR PXR_nuc->RXR PXR_RXR PXR-RXR Heterodimer PXRE PXRE PXR_RXR->PXRE Binds to DNA CYP3A4_gene CYP3A4 Gene PXRE->CYP3A4_gene Activates Transcription mRNA mRNA CYP3A4_gene->mRNA Transcription CYP3A4 Protein CYP3A4 Protein mRNA->CYP3A4 Protein Translation

Mechanism of this compound-mediated PXR activation.
Experimental Workflow

This diagram outlines a typical workflow for using this compound to investigate PXR function in a cell-based model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A 1. Cell Culture (e.g., HepG2) B 2. Seed Cells in Multi-well Plates A->B C 3. Treat Cells with this compound B->C D 4a. Luciferase Assay (PXR Activation) C->D E 4b. RT-qPCR (Gene Expression) C->E F 4c. Western Blot (Protein Levels) C->F G 5. Data Analysis & Interpretation D->G E->G F->G

Workflow for studying PXR function using this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to probe PXR function using this compound.

Protocol 1: PXR Reporter Gene Assay (Luciferase)

This assay quantitatively measures the activation of PXR by this compound. It relies on cells co-transfected with a PXR expression vector and a reporter vector containing a luciferase gene under the control of a PXR-responsive promoter (e.g., a CYP3A4 promoter).[2][17]

Materials:

  • HepG2 cells (or other suitable human liver cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • PXR expression plasmid (e.g., pCMV-hPXR)

  • CYP3A4-luciferase reporter plasmid

  • Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (stock solution in DMSO)

  • Rifampicin (positive control, stock in DMSO)

  • 96-well white, clear-bottom cell culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well. Allow cells to adhere overnight.

  • Transfection: Co-transfect cells in each well with the PXR expression plasmid, the CYP3A4-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the transfected cells for 24 hours.

  • Treatment: Remove the medium and replace it with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 10, 25 µM). Include wells for a vehicle control (DMSO) and a positive control (e.g., 10 µM Rifampicin).

  • Incubation: Incubate the treated cells for another 18-24 hours.

  • Lysis and Measurement: Wash the cells with PBS, then lyse them. Measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Express the results as fold induction relative to the vehicle control. Plot the dose-response curve to determine the EC₅₀ value.

Protocol 2: PXR Target Gene Expression Analysis (RT-qPCR)

This protocol measures the change in mRNA levels of PXR target genes, such as CYP3A4, following treatment with this compound.[2][18]

Materials:

  • HepG2 cells

  • 6-well cell culture plates

  • This compound (stock solution in DMSO)

  • Rifampicin (positive control)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and grow to ~80% confluency. Treat cells with vehicle (DMSO), this compound (e.g., 10 µM), and a positive control (e.g., 10 µM Rifampicin) for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions. Quantify the RNA and assess its purity.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers for CYP3A4 and the housekeeping gene, and a qPCR master mix.

  • Data Analysis: Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene. Express the results as fold change relative to the vehicle-treated control cells.

Example qPCR Data:

Treatment GroupTarget GeneNormalized ΔCtΔΔCtFold Change (2-ΔΔCt)
Vehicle (DMSO)CYP3A45.20.01.0
This compound (10 µM) CYP3A43.5-1.73.25
Rifampicin (10 µM)CYP3A42.9-2.34.92
Protocol 3: PXR Target Protein Analysis (Western Blot)

This protocol determines if the increased mRNA expression of a target gene like CYP3A4 results in a corresponding increase in protein levels.

Materials:

  • Treated cell pellets from Protocol 2

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, buffers)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-CYP3A4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against CYP3A4 overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Perform densitometry analysis on the bands to quantify the relative protein levels, normalizing CYP3A4 levels to the loading control.

Conclusion and Considerations

This compound is a powerful chemical probe for activating PXR and studying its downstream biological functions. The protocols outlined above provide a comprehensive framework for investigating PXR-mediated gene expression from transcriptional activation to protein synthesis. Researchers should, however, remain mindful of this compound's dual activity on PXR and FXR.[10][11] Depending on the research question, it may be necessary to employ FXR antagonists or use cell lines with FXR knocked out to isolate PXR-specific effects. Nonetheless, this compound remains an invaluable tool for researchers, scientists, and drug development professionals seeking to understand the complex role of PXR in health and disease.

References

Application Notes and Protocols: Computational Docking of Conicasterol with Nuclear Receptor Ligand-Binding Domains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational docking of Conicasterol and its analogues with the ligand-binding domains (LBDs) of the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). Conicasterols, a class of marine-derived oxysterols, have emerged as potent modulators of these critical nuclear receptors, which play pivotal roles in regulating metabolism, inflammation, and cellular homeostasis. Understanding the molecular interactions between Conicasterols and their nuclear receptor targets through in silico docking studies is a crucial step in the development of novel therapeutics for a range of diseases, including metabolic disorders and inflammatory conditions.

Introduction to this compound and Nuclear Receptors

Conicasterols are a group of polyhydroxylated steroids isolated from the marine sponge Theonella swinhoei.[1][2][3] Several members of this family, notably this compound E, have been identified as dual modulators of both FXR and PXR.[1][2] FXR is a key regulator of bile acid, lipid, and glucose metabolism, while PXR is a xenobiotic sensor that governs the expression of drug-metabolizing enzymes and transporters. The ability of Conicasterols to interact with these receptors highlights their potential as lead compounds for drug discovery.

Computational docking is a powerful tool used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecule, such as a protein.[4] In the context of this compound, docking studies are instrumental in elucidating the structural basis of its activity at the FXR and PXR LBDs, providing insights into its agonist or antagonist behavior.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of nuclear receptors like FXR and PXR, and a typical workflow for computational docking studies.

Nuclear_Receptor_Signaling Ligand This compound (Ligand) Receptor_Cytoplasm Nuclear Receptor (FXR/PXR) in Cytoplasm/Nucleus Ligand->Receptor_Cytoplasm Binding Complex_Formation Ligand-Receptor Complex Receptor_Cytoplasm->Complex_Formation HSP Heat Shock Proteins HSP->Receptor_Cytoplasm Dissociation upon ligand binding Dimerization Heterodimerization (with RXR) Complex_Formation->Dimerization Translocation Nuclear Translocation Dimerization->Translocation HRE Hormone Response Element (on DNA) Translocation->HRE Binding Coactivators Coactivators HRE->Coactivators Recruitment Corepressors Corepressors HRE->Corepressors Release Transcription Modulation of Gene Transcription Coactivators->Transcription Activation Corepressors->Transcription Repression

Caption: Generalized signaling pathway of nuclear receptors upon ligand binding.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB Download, Cleaning, Protonation) Grid_Generation Grid Box Generation (Define Binding Site) Receptor_Prep->Grid_Generation Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Run Molecular Docking (e.g., AutoDock Vina, GOLD) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Pose Clustering and Binding Mode Analysis Docking_Run->Pose_Analysis Scoring Scoring and Ranking (Binding Energy/Score) Pose_Analysis->Scoring Visualization Visualization of Interactions Scoring->Visualization

Caption: A typical workflow for computational docking studies.

Quantitative Data from Docking Studies

LigandReceptorDocking Score / Binding Energy (kcal/mol)Reference
β-SitosterolFarnesoid X Receptor (FXR)-8.32[3]

Note: This table will be updated as more specific quantitative data for this compound becomes available.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing molecular docking of this compound with the ligand-binding domains of FXR and PXR using widely accepted software tools.

Protocol 1: Molecular Docking using AutoDock Vina

1. Preparation of the Receptor (FXR/PXR)

  • Step 1.1: Obtain Crystal Structure: Download the 3D crystal structure of the human FXR or PXR ligand-binding domain from the Protein Data Bank (PDB). Recommended PDB IDs include:

    • FXR: 1OSH, 3BEJ, 3DCT, 3RUU[5][6]

    • PXR: 1ILH, 1NRL, 8CF9, 8R00[7][8][9][10]

  • Step 1.2: Clean the PDB File: Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms, using a molecular visualization tool like UCSF Chimera or PyMOL.

  • Step 1.3: Add Hydrogens and Charges: Add polar hydrogens to the protein structure and assign partial charges (e.g., Gasteiger charges). This can be done using AutoDockTools (ADT).

  • Step 1.4: Save as PDBQT: Save the prepared receptor file in the PDBQT format, which is required by AutoDock Vina.

2. Preparation of the Ligand (this compound)

  • Step 2.1: Obtain Ligand Structure: Obtain the 2D structure of this compound (or its analogue) and convert it to a 3D structure using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Step 2.2: Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field like MMFF94 to obtain a low-energy conformation. This can be done in software like Avogadro or UCSF Chimera.

  • Step 2.3: Define Torsion Tree and Save as PDBQT: Use AutoDockTools to define the rotatable bonds (torsion tree) of the ligand and save it in the PDBQT format.

3. Grid Box Generation

  • Step 3.1: Identify the Binding Site: The binding site is typically the cavity occupied by the co-crystallized ligand in the original PDB structure.

  • Step 3.2: Define the Grid Box: In AutoDockTools, define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. A typical grid size is 60 x 60 x 60 Å with a spacing of 0.375 Å.

4. Running the Docking Simulation

  • Step 4.1: Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Step 4.2: Execute AutoDock Vina: Run the docking simulation from the command line:

5. Analysis of Results

  • Step 5.1: Examine Binding Energies: The output file (docking_results.pdbqt) will contain the binding affinities (in kcal/mol) for the top predicted binding poses.

  • Step 5.2: Visualize Binding Poses: Use a molecular visualization tool to load the receptor and the docked ligand poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the binding site.

Protocol 2: Molecular Docking using GOLD (Genetic Optimisation for Ligand Docking)

1. Preparation of Receptor and Ligand

  • Follow steps 1.1 to 1.3 and 2.1 to 2.2 as described in the AutoDock Vina protocol. GOLD accepts common file formats like MOL2 and PDB.

2. Setting up the Docking in the GOLD Interface

  • Step 2.1: Load Receptor and Ligand: Load the prepared receptor and ligand files into the GOLD graphical user interface.

  • Step 2.2: Define the Binding Site: Define the binding site by specifying a point within the cavity (e.g., the coordinates of an atom from the co-crystallized ligand) and a radius (typically 10 Å) around that point.

  • Step 2.3: Configure Docking Parameters:

    • Genetic Algorithm Settings: Use the default settings for the genetic algorithm (e.g., population size, number of operations).

    • Scoring Function: Select a scoring function. Common choices include GoldScore, ChemScore, and PLP.

    • Flexibility: Allow for flexibility of the ligand's rotatable bonds. If desired, specific receptor side chains in the binding site can also be made flexible.

3. Running the Docking and Analyzing Results

  • Step 3.1: Run the Docking: Start the docking run. GOLD will generate a number of docked poses for the ligand.

  • Step 3.2: Analyze Fitness Scores: The results will be ranked based on a fitness score, which is a measure of the predicted binding affinity. Higher fitness scores generally indicate better binding.

  • Step 3.3: Visualize Interactions: As with AutoDock Vina, visualize the top-ranked poses to analyze the key molecular interactions between this compound and the nuclear receptor.

Conclusion

The computational docking protocols and information provided in these application notes serve as a valuable resource for researchers investigating the interaction of this compound and its analogues with nuclear receptors. These in silico approaches, when combined with experimental validation, can significantly accelerate the drug discovery and development process by providing a detailed understanding of the molecular mechanisms of action of this promising class of marine natural products.

References

Application Notes and Protocols for the Chemical Modification of the Conicasterol Side Chain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemical modification of the side chain of conicasterol, a marine-derived sterol with significant biological activity. This compound and its derivatives have emerged as potent modulators of nuclear receptors, particularly the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR), making them attractive scaffolds for the development of new therapeutic agents.[1][2] This document outlines key synthetic strategies to functionalize the this compound side chain, enabling structure-activity relationship (SAR) studies and the generation of novel bioactive molecules.

Introduction to this compound and its Biological Significance

This compound is a 4-methylene sterol originally isolated from the marine sponge Theonella conica.[3] It is characterized by a Δ⁸(¹⁴) double bond in the sterol nucleus and a C24-methylated side chain. The biological activity of this compound and its synthetic derivatives is primarily centered on their ability to modulate PXR and FXR.[1] These nuclear receptors are key regulators of xenobiotic and endobiotic metabolism, and their modulation has therapeutic implications in various diseases, including metabolic disorders and inflammatory conditions.[4][5] Chemical modification of the this compound side chain offers a powerful approach to fine-tune its biological activity, selectivity, and pharmacokinetic properties.

General Strategies for Side Chain Modification

The chemical modification of the this compound side chain can be approached through several key synthetic transformations. Given the structural similarity of this compound to other phytosterols like stigmasterol, many well-established methods for sterol side chain modification can be adapted. The general workflow for these modifications often involves the initial protection of the C3-hydroxyl group, followed by selective reactions on the side chain, and subsequent deprotection.

experimental_workflow This compound This compound Protection Protection of C3-OH This compound->Protection SideChainModification Side Chain Modification (e.g., Ozonolysis, Epoxidation) Protection->SideChainModification FurtherFunctionalization Further Functionalization (e.g., Bestmann-Ohira, Rearrangement) SideChainModification->FurtherFunctionalization Deprotection Deprotection of C3-OH FurtherFunctionalization->Deprotection FinalProduct Modified this compound Derivative Deprotection->FinalProduct

Caption: General workflow for this compound side chain modification.

Key Experimental Protocols

The following protocols are adapted from established procedures for the modification of sterol side chains and are presented as a guide for the chemical modification of this compound. Researchers should optimize these conditions for their specific this compound starting material and desired products.

Protocol 1: Oxidative Cleavage of the Side Chain via Ozonolysis

Ozonolysis is a powerful method to cleave the Δ²² double bond in the side chain of stigmasterol, a close structural analog of this compound, to yield a C22-aldehyde. This aldehyde is a versatile intermediate for a variety of subsequent modifications.

Reaction Scheme:

(A schematic representation of the ozonolysis of the this compound side chain to yield a C22-aldehyde)

Materials:

  • This compound acetate (prepared by acetylation of this compound with acetic anhydride in pyridine)

  • Chloroform (CHCl₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Zinc dust (Zn)

  • Glacial acetic acid

  • Ozone generator

Procedure:

  • Dissolve this compound acetate in a 3:1 mixture of anhydrous chloroform and methanol in a three-necked flask equipped with a gas inlet tube and a low-temperature thermometer.

  • Cool the solution to -70 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The solution will typically turn a pale blue color upon completion.

  • Once the reaction is complete, purge the solution with nitrogen gas to remove excess ozone.

  • Add glacial acetic acid to the reaction mixture, followed by the slow addition of zinc dust with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for 1 hour to quench the ozonide.

  • Filter the mixture to remove excess zinc dust and wash the solid with chloroform.

  • Combine the filtrates and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting C22-aldehyde by column chromatography on silica gel.

Protocol 2: Conversion of the C22-Aldehyde to a Terminal Alkyne via the Bestmann-Ohira Reaction

The Bestmann-Ohira reaction provides a mild and efficient method for the one-carbon homologation of an aldehyde to a terminal alkyne using dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent).

Reaction Scheme:

(A schematic representation of the Bestmann-Ohira reaction on the C22-aldehyde to form a terminal alkyne)

Materials:

  • C22-aldehyde derivative of this compound

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

Procedure:

  • To a solution of the C22-aldehyde in anhydrous methanol, add anhydrous potassium carbonate.

  • To this stirred suspension, add a solution of the Bestmann-Ohira reagent in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting terminal alkyne by column chromatography on silica gel.

Protocol 3: Epoxidation of the Side Chain and Reductive Opening to Diols

Epoxidation of the Δ²² double bond followed by reductive ring-opening is a common strategy to introduce hydroxyl groups at the C22 and C23 positions of the side chain.

Reaction Scheme:

(A schematic representation of the epoxidation of the this compound side chain followed by reductive opening to a diol)

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

Procedure (Epoxidation):

  • Dissolve this compound in anhydrous dichloromethane and cool the solution to 0 °C.

  • Add mCPBA portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The resulting epoxides can often be separated by column chromatography.

Procedure (Reductive Opening):

  • To a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C, add a solution of the epoxide in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for several hours until the epoxide is consumed (monitor by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% sodium hydroxide solution, and water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diol by column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound and its derivatives, compiled from various sources. This data is essential for understanding the structure-activity relationships of these compounds.

Table 1: Biological Activity of this compound Derivatives on Nuclear Receptors

CompoundTarget ReceptorActivityPotency (EC₅₀ or IC₅₀)Cell LineReference
This compoundPXRAgonist~10 µMHepG2[1]
This compound EPXRAgonist~10 µMHepG2[2]
This compound EFXRModulator-HepG2[2]
Theonellasterol GPXRAgonist--[1]
Theonellasterol GFXRModulator--[1]

Table 2: Representative Yields for Side Chain Modification Reactions (Adapted from Stigmasterol Syntheses)

ReactionStarting MaterialProductYield (%)
OzonolysisStigmasteryl acetate derivativeC22-aldehyde~77%
EpoxidationStigmasterol derivativeC22,23-epoxide~30-50% (for each diastereomer)
Reductive OpeningC22,23-epoxideC22,23-diolHigh

Signaling Pathways of PXR and FXR

This compound derivatives exert their biological effects by modulating the activity of PXR and FXR. These nuclear receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific response elements in the promoter regions of their target genes, thereby regulating their transcription.

PXR_FXR_Signaling cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_dna Gene Regulation This compound This compound Derivatives PXR PXR This compound->PXR BileAcids Bile Acids FXR FXR BileAcids->FXR Xenobiotics Xenobiotics Xenobiotics->PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->PXR_RXR RXR->FXR_RXR PXRE PXR Response Element (PXRE) PXR_RXR->PXRE FXRE FXR Response Element (FXRE) FXR_RXR->FXRE TargetGenes Target Gene Transcription (e.g., CYP3A4, BSEP) PXRE->TargetGenes FXRE->TargetGenes

Caption: Simplified signaling pathway of PXR and FXR activation.

Upon ligand binding, PXR and FXR translocate to the nucleus, heterodimerize with RXR, and modulate the expression of genes involved in detoxification (e.g., CYP3A4) and bile acid homeostasis (e.g., BSEP).[4][5] The dual modulation of these receptors by certain this compound derivatives presents a promising avenue for the development of drugs with multifaceted therapeutic effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Conicasterol Yield from Marine Sponge Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of conicasterol from marine sponge extractions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound from marine sponges?

A1: The yield of this compound is primarily influenced by a combination of biological and technical factors. Key technical factors include the choice of solvent, extraction temperature, and the extraction method itself.[1][2] Biological factors, such as the specific sponge species, geographical location, and even the season of collection, can significantly alter the concentration of secondary metabolites like this compound.[3][4]

Q2: Which solvent system is most effective for extracting this compound?

A2: this compound, being a sterol, is a lipophilic compound. Therefore, non-polar or moderately polar solvents are generally more effective for its extraction. Dichloromethane has been specifically mentioned for the extraction of sterols from sponges.[1][2] A common approach involves a sequential extraction, starting with a less polar solvent to isolate lipophilic compounds, followed by more polar solvents to extract other metabolites. A mixture of dichloromethane and methanol is often used for comprehensive extraction of sponge metabolites.

Q3: Can the extraction temperature impact the final yield and purity of this compound?

A3: Yes, temperature is a critical parameter. While higher temperatures can increase the rate of diffusion and extraction, they can also lead to the degradation of thermolabile compounds and a reduction in chemical diversity.[1][2] For sterols like this compound, a moderately elevated temperature during extraction may be beneficial, but it is crucial to avoid excessive heat. A study on Xestospongia sp. found that extractions at lower temperatures (30–50 °C) yielded a higher chemical diversity compared to higher temperatures (60–80 °C).[1][2]

Q4: What are the advantages of using advanced extraction techniques over traditional maceration?

A4: Advanced techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE) offer several advantages. These methods can significantly reduce extraction time, decrease solvent consumption, and improve extraction efficiency, leading to higher yields.[5][6] For instance, UAE uses cavitation bubbles to disrupt cell walls, enhancing solvent penetration and compound release.[5]

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Polarity This compound is a sterol, making it relatively non-polar. Ensure you are using a solvent system with appropriate polarity, such as dichloromethane or a mixture of dichloromethane and methanol.[1][2]Increased extraction of lipophilic compounds, including this compound.
Insufficient Extraction Time/Cycles For maceration, ensure the sponge material is soaked for an adequate duration (e.g., 24-48 hours) with multiple changes of fresh solvent. For advanced techniques like PLE, increasing the number of extraction cycles can improve yield.[7]More complete extraction of the target compound from the sponge matrix.
Poor Sample Preparation The sponge material should be properly dried (e.g., freeze-dried) and ground into a fine powder to maximize the surface area for solvent interaction.Enhanced solvent penetration and more efficient extraction.
Suboptimal Temperature If using heat, ensure the temperature is optimized. For sterols, a moderate temperature (e.g., 40-50°C) may be beneficial. Avoid excessively high temperatures that could degrade the compound.[2]Improved extraction efficiency without compromising the integrity of this compound.
Issue 2: Low Purity of this compound in the Crude Extract
Potential Cause Troubleshooting Step Expected Outcome
Co-extraction of Interfering Compounds Employ a multi-step extraction strategy. Start with a non-polar solvent like hexane to remove highly non-polar fats and waxes before extracting with a medium-polarity solvent for this compound.A cleaner crude extract with a higher relative concentration of sterols.
Complex Sponge Metabolite Profile The crude extract will inevitably contain a complex mixture of compounds.[8] Purification is a necessary subsequent step.Isolation of this compound from other secondary metabolites.
Ineffective Initial Cleanup Before chromatographic purification, consider a liquid-liquid partitioning step. For example, partition the crude extract between n-hexane and methanol to separate compounds based on their polarity.Simplified extract, making subsequent chromatographic separation more effective.
Issue 3: Difficulty in Isolating this compound via Chromatography
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Stationary Phase For sterols, silica gel is a commonly used and effective stationary phase for column chromatography.[9]Good separation of this compound from other compounds based on polarity.
Suboptimal Mobile Phase Develop an appropriate solvent system for elution using Thin Layer Chromatography (TLC) first. A gradient elution from a non-polar solvent (e.g., n-hexane) to a more polar solvent (e.g., ethyl acetate) is often effective for separating compounds of varying polarities.[10]Successful separation and isolation of this compound into specific fractions.
Overloading the Column Ensure that the amount of crude extract loaded onto the column is appropriate for its size to prevent poor separation.Sharp, well-resolved peaks or bands, leading to purer fractions.
Co-eluting Compounds If compounds with similar polarity are co-eluting with this compound, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for reverse-phase) may be necessary for final purification.[11][12]High-purity isolation of this compound.

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of this compound
  • Sample Preparation:

    • Freeze-dry the marine sponge sample to remove water.

    • Grind the dried sponge into a fine powder using a blender or mortar and pestle.

  • Extraction:

    • Macerate the powdered sponge material in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) at room temperature for 24 hours.

    • Filter the extract and repeat the maceration of the sponge residue with fresh solvent twice more.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a 9:1 mixture of methanol and water.

    • Perform liquid-liquid extraction against n-hexane. The n-hexane layer will contain the non-polar compounds, including this compound.

    • Separate the n-hexane layer and evaporate the solvent to yield the non-polar fraction.

Protocol 2: Purification of this compound using Column Chromatography
  • Column Preparation:

    • Pack a glass column with silica gel slurried in n-hexane.

  • Sample Loading:

    • Dissolve the non-polar fraction from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Dry the silica gel with the adsorbed sample and carefully load it onto the top of the prepared column.

  • Elution:

    • Elute the column with a solvent gradient, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the compound with the same Rf value as a this compound standard.

    • Evaporate the solvent from the combined fractions to obtain purified this compound.

  • Final Purification (if necessary):

    • For higher purity, subject the enriched this compound fraction to High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Comparison of Extraction Solvents on Sterol Yield

Solvent SystemRelative PolarityTypical Target CompoundsReference
n-HexaneNon-polarLipids, non-polar sterols[1]
Dichloromethane (DCM)Moderately PolarSterols, fatty acids[1][2]
Ethyl AcetatePolarTerpenoids, alkaloids[5]
Methanol (MeOH)Highly PolarPolar alkaloids, glycosides[1][13]
Ethanol (EtOH)Highly PolarWide range of polar and some lipophilic compounds[1][2]
DCM:MeOH (1:1)Broad RangeComprehensive extraction of metabolites[12]

Visualizations

Extraction_Workflow Sponge Marine Sponge Sample Prep Sample Preparation (Freeze-dry, Grind) Sponge->Prep Extraction Solvent Extraction (e.g., DCM:MeOH) Prep->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Partitioning Liquid-Liquid Partitioning (Hexane/Methanol-Water) CrudeExtract->Partitioning NonPolar Non-Polar Fraction (Contains this compound) Partitioning->NonPolar Polar Polar Fraction (Discarded) Partitioning->Polar ColumnChrom Column Chromatography (Silica Gel) NonPolar->ColumnChrom Fractions Collect & Analyze Fractions (TLC) ColumnChrom->Fractions Purified Purified this compound Fractions->Purified

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Problem Low this compound Yield Cause1 Inappropriate Solvent Problem->Cause1 Cause2 Suboptimal Extraction Parameters Problem->Cause2 Cause3 Poor Sample Prep Problem->Cause3 Cause4 Inefficient Purification Problem->Cause4 Solution1 Use DCM or DCM/MeOH mix Cause1->Solution1 Solution2 Optimize Temp & Time; Consider UAE/MAE Cause2->Solution2 Solution3 Freeze-dry & Grind Sample Cause3->Solution3 Solution4 Optimize Chromatography (TLC first) Cause4->Solution4

Caption: Troubleshooting logic for low this compound yield.

References

Overcoming Conicasterol solubility challenges in aqueous buffers for biological assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with conicasterol in aqueous buffers for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: Which organic solvent is recommended for creating a this compound stock solution?

A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of poorly water-soluble compounds, including steroids, for use in cell-based assays.[1][2] Ethanol can also be used, but DMSO generally offers higher solubility for highly lipophilic molecules.[3]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects.[1] However, for sensitive cell lines or primary cells, it is advisable to keep the final DMSO concentration at or below 0.1%.[1] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

A: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Please refer to the Troubleshooting Guide: this compound Precipitation in Aqueous Buffer for a step-by-step approach to resolving this problem.

Q5: Are there alternatives to DMSO for improving the aqueous solubility of this compound?

A: Yes, cyclodextrins can be used to form inclusion complexes with hydrophobic molecules like this compound, which can significantly increase their aqueous solubility.[4][5] This method can be particularly useful for in vivo studies where DMSO might be undesirable. For more details, see the Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex .

Troubleshooting Guides

Guide 1: this compound Precipitation in Aqueous Buffer

If you observe precipitation when diluting your this compound DMSO stock solution into your aqueous assay buffer or cell culture medium, follow these steps:

  • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is not too low. A certain amount of DMSO is required to maintain the solubility of this compound.

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise or serial dilution. Adding the stock solution to a small volume of buffer first and then bringing it up to the final volume can sometimes prevent precipitation.

  • Pre-warm the Aqueous Buffer: Gently warming your buffer or medium to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution.

  • Vortexing During Dilution: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations of the compound that can lead to precipitation.

  • Reduce the Final this compound Concentration: It is possible that the desired final concentration of this compound is above its solubility limit in the final aqueous/DMSO mixture. Try working with a lower final concentration of this compound.

  • Consider an Alternative Solubilization Method: If precipitation persists, consider using cyclodextrins to enhance the aqueous solubility of this compound.

Guide 2: Cell Toxicity Observed in Experiments

If you observe signs of cellular toxicity (e.g., poor cell morphology, reduced viability) in your this compound-treated wells, consider the following:

  • Assess the Vehicle Control: First, examine the cells in your vehicle control well (containing the same final concentration of DMSO as your experimental wells). If the vehicle control also shows toxicity, the issue is likely with the DMSO concentration.

  • Reduce DMSO Concentration: If the vehicle control shows toxicity, you must reduce the final DMSO concentration in your assay. This may require preparing a more concentrated initial stock of this compound in DMSO, if possible, or reducing the final concentration of this compound you are testing. Most cell lines can tolerate up to 0.5% DMSO, but some are more sensitive.[1]

  • This compound-Induced Toxicity: If the vehicle control appears healthy, the observed toxicity is likely due to the biological activity of this compound itself. In this case, you should perform a dose-response experiment to determine the cytotoxic concentration range of this compound for your specific cell line.

  • Purity of this compound: Ensure that the this compound you are using is of high purity, as impurities could be contributing to the observed toxicity.

Quantitative Data

Table 1: Solubility of Various Steroids in Common Organic Solvents

SteroidSolubility in DMSO (g/L)Solubility in Ethanol (g/L)
Progesterone4.4125
EstradiolNot specified20
EstroneNot specified2.5
HydrocortisoneNot specified6.25
Prednisolone42.8Not specified

Data for Progesterone, Estradiol, Estrone, and Hydrocortisone in Ethanol from[3]. Data for Prednisolone in DMSO from[6].

Table 2: Effect of Cyclodextrins on Steroid Solubility

SteroidCyclodextrinConcentration of CyclodextrinIncrease in Aqueous Solubility
Loteprednol etabonateHeptakis(2,6-di-O-methyl)-β-cyclodextrin (DMCD)10% (w/v)From <0.001 mg/mL to 4.2 mg/mL
HydrocortisoneMaltosyl-β-cyclodextrin10% (w/v)To approximately 20 mg/mL
Hyperoside2-hydroxypropyl-β-cyclodextrinNot specified9-fold increase

Data for Loteprednol etabonate from[7]. Data for Hydrocortisone from[8]. Data for Hyperoside from[4].

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing this compound: On a calibrated analytical balance, accurately weigh out the desired amount of this compound powder.

  • Adding DMSO: In a sterile microcentrifuge tube or glass vial, add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate the dissolution of the this compound. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution. Ensure the this compound is completely dissolved before proceeding.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
  • Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare Intermediate Dilutions (Optional but Recommended): To avoid precipitation, it is often best to perform a serial dilution. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you could first dilute the stock 1:10 in sterile cell culture medium to make a 1 mM intermediate solution.

  • Prepare Final Working Solution: Add the appropriate volume of the stock or intermediate solution to your pre-warmed cell culture medium to achieve the final desired concentration of this compound. Ensure that the final DMSO concentration does not exceed the tolerated level for your cells (typically ≤ 0.5%).[1]

  • Mixing: Immediately after adding the this compound solution, mix the medium well by gentle inversion or pipetting to ensure a homogenous solution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (without this compound) to the cell culture medium to match the final DMSO concentration in your experimental wells.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (General Method)

This protocol is a general guideline for preparing a steroid-cyclodextrin complex using the freeze-drying method, which is suitable for thermolabile compounds.[9]

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to the chosen cyclodextrin (e.g., 1:1 or 1:2). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and low toxicity.

  • Dissolving the Cyclodextrin: Dissolve the calculated amount of cyclodextrin in deionized water with stirring.

  • Adding this compound: Add the calculated amount of this compound to the cyclodextrin solution.

  • Complexation: Stir the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex. The solution may appear cloudy.

  • Filtration (Optional): To remove any un-complexed this compound, the solution can be filtered through a 0.22 µm filter.

  • Freeze-Drying: Freeze the solution and then lyophilize it to obtain a dry powder of the this compound-cyclodextrin inclusion complex.

  • Reconstitution and Use: The resulting powder can be dissolved in your aqueous assay buffer to the desired final concentration. The solubility of this complex in aqueous solution should be significantly higher than that of this compound alone.

Visualizations

G cluster_prep Preparation of Stock Solution cluster_dilution Preparation of Working Solution Weigh this compound Weigh this compound Dissolve in 100% DMSO Dissolve in 100% DMSO Weigh this compound->Dissolve in 100% DMSO Store at -20°C/-80°C Store at -20°C/-80°C Dissolve in 100% DMSO->Store at -20°C/-80°C Thaw Stock Solution Thaw Stock Solution Add to Pre-warmed Aqueous Buffer Add to Pre-warmed Aqueous Buffer Thaw Stock Solution->Add to Pre-warmed Aqueous Buffer Precipitation? Precipitation? Add to Pre-warmed Aqueous Buffer->Precipitation? Proceed with Assay Proceed with Assay Precipitation?->Proceed with Assay No Troubleshoot Troubleshoot Precipitation?->Troubleshoot Yes

Caption: Experimental workflow for preparing this compound solutions.

PXR_FXR_Signaling cluster_ligands cluster_receptors cluster_nucleus Nucleus cluster_pxr_pathway PXR Pathway cluster_fxr_pathway FXR Pathway cluster_response This compound This compound PXR PXR This compound->PXR FXR FXR This compound->FXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR RXR->FXR_RXR PXR_Targets Target Gene Expression (CYP3A4, MDR1, SULT2A1) PXR_RXR->PXR_Targets Binds to PXR Response Elements Detoxification Xenobiotic & Bile Acid Detoxification PXR_Targets->Detoxification FXR_Targets Target Gene Expression (SHP, BSEP, FGF19) FXR_RXR->FXR_Targets Binds to FXR Response Elements Metabolism Regulation of Lipid & Glucose Metabolism FXR_Targets->Metabolism

Caption: this compound signaling through PXR and FXR pathways.

References

Technical Support Center: Optimizing HPLC-UV/MS Conditions for Conicasterol Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful separation of conicasterol and other structurally similar sterol isomers using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection.

Method Development & Optimization

This section addresses common questions encountered during the initial setup and optimization of chromatographic methods for sterol isomer separation.

Q1: Where should I begin with method development for separating this compound isomers?

A: Effective method development starts with a systematic approach involving the careful selection of the HPLC column and the scouting of mobile phases.[1] A good starting point is to perform initial fast gradient runs with both Acetonitrile and Methanol as the organic modifier to determine which provides better initial selectivity for your specific isomers.[2] Based on these scouting runs, you can then develop a more targeted, shallower gradient to improve the resolution of closely eluting peaks.[2][3]

Q2: What type of HPLC column is most effective for separating sterol isomers like this compound?

A: The choice of stationary phase is critical for resolving structurally similar steroid isomers.[3] While standard C18 columns are widely used, other chemistries can offer unique selectivity for these types of compounds. Biphenyl and Phenyl-based stationary phases, for instance, can provide alternative selectivity for aromatic and moderately polar analytes, often improving the resolution of structural isomers, particularly when using methanol in the mobile phase.[4] For geometric isomers (cis/trans), cholesterol-based columns can also provide effective shape-based selectivity.[5]

Table 1: Comparison of Common HPLC Column Chemistries for Steroid Isomer Separation

Stationary PhasePrimary Interaction MechanismRecommended ForKey Advantages
C18 (ODS) HydrophobicGeneral purpose, initial screeningWidely available, robust, extensive application notes.
Phenyl-Hexyl Hydrophobic, π-π interactionsAromatic steroids, positional isomers[5]Enhanced selectivity for compounds with aromatic rings.[3]
Biphenyl Hydrophobic, π-π interactions, dipole-dipoleStructural isomers, metabolites[4]Offers unique selectivity and increased retention for dipolar, unsaturated compounds.[4]
Cholesterol Hydrophobic, shape selectivityGeometric (cis/trans) isomers[5]Provides selectivity based on the three-dimensional shape of the analyte.[5]

Q3: Should I use Methanol or Acetonitrile as the organic solvent in my mobile phase?

A: The choice between Acetonitrile (ACN) and Methanol can significantly alter selectivity.[3] It is highly recommended to test both during initial method development.[2] Methanol can enhance π-π interactions with certain stationary phases, which may improve the separation of some isomers.[3] Conversely, Acetonitrile often provides different elution patterns. A comparison of scouting runs with each solvent is the most effective way to make this decision.[2][4]

Q4: What are typical starting conditions for an HPLC-UV/MS analysis of this compound isomers?

A: A robust set of starting conditions provides a baseline for further optimization. The following protocol is a generalized starting point for separating this compound isomers on a C18 or Biphenyl column.

Experimental Protocol: General Method for this compound Isomer Separation

1. Sample Preparation:

  • Dissolve the this compound isomer standard or sample in an appropriate organic solvent (e.g., Methanol or Acetonitrile).

  • Whenever possible, the sample should be dissolved in the initial mobile phase to prevent peak distortion.[2]

  • Filter the sample through a 0.45 µm membrane filter before injection.[6]

2. HPLC-UV/MS System Parameters:

  • Column: Start with a high-quality C18 or Biphenyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase A: Water with 0.1% Formic Acid (for positive ion mode MS).[8][9]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

  • Gradient Program (Scouting): 70% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30-40°C.[2][6]

  • Injection Volume: 10 µL.[6]

  • UV Detection: Scan a range (e.g., 200-400 nm) to determine the optimal wavelength, as sterols often have poor UV absorbance. A low wavelength like 210 nm is a common starting point.[7][11]

  • MS Detector: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[12]

    • Scan Range: m/z 150-1000.

    • Collision Energy (for MS/MS): Varies, but start around 25 V for fragmentation studies.[12]

3. Optimization Strategy:

  • After initial runs, adjust the gradient to be shallower around the elution time of the isomers to maximize resolution.[2][3]

  • Evaluate the effect of changing the column temperature; sometimes lowering the temperature can enhance differential interactions and improve separation.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the separation of this compound isomers.

Q5: My isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). What steps can I take to improve separation?

A: Poor resolution is a frequent challenge with isomers.[13] The primary solution is to systematically optimize your method parameters. This involves adjusting the mobile phase composition, modifying the gradient, and evaluating different column chemistries or temperatures.[3][13] A shallower gradient is often effective at increasing the resolution of closely eluting peaks.[3]

G start Poor Resolution (Rs < 1.5) q1 Is the peak shape good (symmetrical)? start->q1 a1_yes Optimize Selectivity (α) q1->a1_yes Yes a1_no Address Peak Shape First (See Peak Tailing FAQ) q1->a1_no No q2 Modify Mobile Phase a1_yes->q2 q3 Optimize Gradient q2->q3 sol1 Switch organic solvent (ACN <=> MeOH) q2->sol1 q4 Change Temperature q3->q4 sol2 Make gradient shallower around elution time q3->sol2 q5 Try Different Column q4->q5 sol3 Test at different temperatures (e.g., 25°C, 35°C, 45°C) q4->sol3 sol4 Try a different phase (e.g., Phenyl, Biphenyl) q5->sol4 end_node Resolution Improved sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Decision tree for troubleshooting poor peak resolution.

Q6: I am observing significant peak tailing in my chromatogram. What is the likely cause and how can I fix it?

A: Peak tailing can compromise quantification and is often caused by secondary interactions between the analyte and the stationary phase, such as with residual silanol groups.[14] Other causes include column overload or active sites in the HPLC system.[3][13]

  • Solution 1: Modify Mobile Phase: Adding a small amount of an acid like formic acid can help protonate silanol groups and reduce unwanted interactions, improving peak shape.[3][11]

  • Solution 2: Reduce Sample Load: Overloading the column is a common cause of peak distortion.[13] Try injecting a smaller volume or diluting your sample.

  • Solution 3: Use a Guard Column: A guard column can help protect the analytical column from strongly adsorbed sample constituents that may cause peak tailing over time.[15]

Q7: My system backpressure is suddenly very high. What should I do?

A: High backpressure is typically due to a blockage in the system.[14][16] To diagnose the issue, systematically remove components from the flow path.

  • Step 1: Remove the column and see if the pressure returns to normal. If it does, the column is likely the source of the blockage.[14]

  • Step 2 (If column is the issue): Try back-flushing the column to clear a plugged inlet frit.[14] If this doesn't work, the column may need to be washed with a series of strong solvents or replaced.[14][15]

  • Step 3 (If column is not the issue): If the pressure remains high without the column, the blockage is elsewhere in the system, such as a clogged tube or injector component.[16]

Frequently Asked Questions (FAQs)

Q8: Why is separating this compound isomers so challenging?

A: Steroid isomers, including this compound, often have identical mass-to-charge ratios (m/z) and very similar chemical structures and polarities.[4][5] This makes them difficult to differentiate by mass spectrometry alone and requires high-efficiency chromatographic separation to resolve them prior to detection.[4]

Q9: Can mass spectrometry help differentiate between the isomers if they co-elute?

A: While standard MS may not differentiate isomers, tandem mass spectrometry (MS/MS) can sometimes provide clues.[12] Isomers can occasionally produce different fragmentation patterns upon collision-induced dissociation (CID), which can aid in their identification.[12] However, achieving chromatographic separation is the gold standard and most reliable method for accurate quantification.[4] Advanced techniques like ion mobility spectrometry, when coupled with MS, can also help separate isomers based on their shape and size.[17]

Q10: What is the biological relevance of separating this compound isomers?

A: this compound and related marine sterols have been identified as ligands for human nuclear receptors, such as the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR).[18] These receptors play key roles in regulating metabolism and detoxification. Different isomers can have vastly different biological activities; for example, one isomer might be a potent receptor agonist while another is inactive or even an antagonist.[8] Therefore, accurate separation and quantification are critical for understanding their pharmacological potential in areas like liver disease research.[18]

G cluster_0 Simplified Nuclear Receptor Signaling This compound This compound (Ligand) PXR PXR/RXR This compound->PXR Agonist FXR FXR/RXR This compound->FXR Modulator PXR_DNA Binds to PPRE/XRE (DNA Response Element) PXR->PXR_DNA FXR_DNA Binds to FXRE (DNA Response Element) FXR->FXR_DNA PXR_Target Target Gene Transcription (e.g., CYP3A4) PXR_DNA->PXR_Target FXR_Target Target Gene Transcription (e.g., SHP) FXR_DNA->FXR_Target Response_PXR Drug Metabolism & Detoxification PXR_Target->Response_PXR Response_FXR Bile Acid & Lipid Homeostasis FXR_Target->Response_FXR

Caption: Simplified signaling pathway for this compound as a nuclear receptor ligand.

References

Troubleshooting Conicasterol degradation and instability in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation and instability of Conicasterol in cell culture media. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in cell culture.

Question: I am observing a rapid loss of this compound activity in my cell culture experiments. What are the potential causes and how can I troubleshoot this?

Answer:

Rapid loss of this compound activity is a common issue and can be attributed to several factors leading to its degradation. The primary suspects are oxidation, hydrolysis, and interactions with media components.

Potential Causes and Troubleshooting Steps:

  • Oxidative Degradation: this compound, as a polyhydroxylated steroid, is susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS) which can be generated in cell culture media.[1]

    • Troubleshooting:

      • Minimize Light Exposure: Protect your media and this compound stock solutions from light by using amber tubes and minimizing exposure during handling.

      • Use Antioxidants: Supplement your cell culture media with antioxidants. The choice of antioxidant and its concentration should be optimized for your specific cell line and experimental conditions.

      • De-gas Media: If your experimental setup allows, de-gassing the media prior to use can reduce dissolved oxygen levels.

  • Hydrolytic Degradation: The ester and ether linkages that may be present in this compound analogues or derivatives are susceptible to hydrolysis, especially at non-neutral pH.[2]

    • Troubleshooting:

      • Maintain pH Stability: Ensure your cell culture media is properly buffered and the pH is maintained within the optimal range for your cells (typically pH 7.2-7.4).

      • Prepare Fresh Solutions: Prepare this compound working solutions fresh for each experiment to minimize the duration they are in an aqueous environment.

  • Interaction with Media Components: Components in the cell culture media can interact with this compound, leading to its instability or reduced bioavailability.

    • Troubleshooting:

      • Serum-Free vs. Serum-Containing Media: If using serum-containing media, this compound may bind to serum proteins, affecting its availability.[3][4] Conversely, serum-free media may lack the protective effects of these proteins, potentially exposing this compound to faster degradation.[1] Consider evaluating both types of media if your cell line permits.

      • Component Analysis: Certain media components like pyruvate and bicarbonate can impact the stability of other molecules in the media.[5] If possible, try alternative formulations of your basal media.

  • Inadequate Storage: Improper storage of stock solutions can lead to degradation over time.

    • Troubleshooting:

      • Proper Solvents: Dissolve this compound in an appropriate, high-purity solvent like DMSO at a high concentration.[6]

      • Aliquoting and Storage Temperature: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Experimental Workflow for Troubleshooting this compound Instability:

G cluster_0 Problem Identification cluster_1 Investigation of Degradation Pathways cluster_2 Analysis and Optimization start Loss of this compound Activity Observed oxidation Test for Oxidative Degradation (Add Antioxidants, Minimize Light) start->oxidation Hypothesis 1 hydrolysis Test for Hydrolytic Degradation (Monitor pH, Prepare Fresh) start->hydrolysis Hypothesis 2 interaction Test for Media Interactions (Serum vs. Serum-Free) start->interaction Hypothesis 3 storage Evaluate Storage Conditions (Aliquoting, -80°C) start->storage Hypothesis 4 analyze Analyze this compound Concentration (HPLC/LC-MS) oxidation->analyze hydrolysis->analyze interaction->analyze storage->analyze optimize Optimize Experimental Conditions analyze->optimize end Stable this compound Activity Achieved optimize->end

A flowchart for troubleshooting this compound instability.

Frequently Asked Questions (FAQs)

This section addresses specific questions related to this compound's stability and handling.

1. What is the recommended solvent for preparing this compound stock solutions?

Due to its hydrophobic nature, this compound should be dissolved in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[6] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the final concentration of the solvent in the cell culture media, which should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[7]

2. How should I store my this compound stock solutions to ensure maximum stability?

For long-term storage, this compound stock solutions should be aliquoted into single-use vials to prevent multiple freeze-thaw cycles and stored at -80°C. For short-term use (up to one week), storage at -20°C is acceptable. Always protect the stock solutions from light.

3. Can I pre-mix this compound into my cell culture media for long-term storage?

It is strongly recommended not to store this compound in cell culture media for extended periods. The aqueous environment of the media, along with its complex mixture of components, can accelerate the degradation of this compound.[5] Always prepare working solutions fresh from your frozen stock for each experiment.

4. Are there any specific components in cell culture media that are known to degrade this compound?

While there is no specific data on this compound, components that can increase oxidative stress, such as certain metal ions (iron, copper) or compounds that generate reactive oxygen species, are likely to promote its degradation.[1] The presence of pyruvate and bicarbonate has been shown to affect the stability of other media components and could potentially impact this compound.[5]

5. How can I quantify the concentration of this compound in my cell culture media to assess its stability?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the recommended method for quantifying this compound.[1][8][9] A well-developed LC-MS/MS method would provide the highest sensitivity and specificity.[8][10]

Quantitative Data Summary: Factors Affecting Sterol Stability

The following table summarizes general factors that can influence the stability of sterol compounds like this compound in cell culture media. Please note that specific quantitative data for this compound is not available in the literature, and these are general guidelines.

Parameter Condition Potential Impact on Stability Recommendation
Temperature Room Temperature (25°C)Increased degradation ratePrepare solutions on ice and store at -80°C.
4°CSlower degradation than RTSuitable for short-term storage of working solutions.
-20°C / -80°CSignificantly reduced degradationRecommended for long-term storage of stock solutions.
pH Acidic (<6.5) or Basic (>7.8)Potential for hydrolysis and other chemical modifications[2]Maintain media pH between 7.2 and 7.4.
Neutral (7.2-7.4)Optimal for stability in aqueous solutionsMonitor and maintain media pH.
Light Exposure Ambient LightCan induce photo-oxidationUse amber tubes and minimize light exposure.
DarkMinimizes photo-degradationStore all solutions in the dark.
Solvent DMSOGood for initial solubilization[6]Use high-purity, anhydrous DMSO.
EthanolCan be used, but may have higher cell toxicity[7]If used, ensure final concentration is non-toxic.
Aqueous BuffersIncreased risk of hydrolysis and oxidationPrepare fresh working solutions for each experiment.

Experimental Protocols

Protocol 1: Quantification of this compound in Cell Culture Media using HPLC-UV

This protocol provides a general method for quantifying this compound. The specific parameters may need to be optimized for your particular HPLC system and column.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • This compound standard

  • Cell culture media samples containing this compound

Method:

  • Preparation of Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid (optional)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

    • Degas both mobile phases before use.

  • Preparation of Standard Curve:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Perform serial dilutions in the mobile phase to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Sample Preparation:

    • Collect cell culture media samples at different time points.

    • Centrifuge the samples to remove any cells or debris.

    • Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the media components. A common method is to extract with an equal volume of ethyl acetate or another suitable organic solvent.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the mobile phase.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the UV detection wavelength (a wavelength scan of this compound standard should be performed to determine the optimal wavelength, likely in the 200-220 nm range for sterols without strong chromophores).

    • Inject the standards and samples onto the HPLC system.

    • Use a gradient elution method, for example:

      • 0-2 min: 80% A, 20% B

      • 2-15 min: Ramp to 100% B

      • 15-20 min: Hold at 100% B

      • 20-22 min: Return to 80% A, 20% B

      • 22-25 min: Equilibrate at 80% A, 20% B

    • The flow rate is typically 1 mL/min.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a standard curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples using the standard curve.

Signaling Pathways

Diagram of a Potential Signaling Pathway Affected by this compound:

This compound and its analogues are known to be ligands for nuclear receptors such as the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR).[11][12][13] These receptors are involved in the regulation of genes related to metabolism and detoxification.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound PXR PXR This compound->PXR FXR FXR This compound->FXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->PXR_RXR RXR->FXR_RXR PBRE PXR Response Element (PBRE) PXR_RXR->PBRE FXRE FXR Response Element (FXRE) FXR_RXR->FXRE TargetGenes Target Gene Expression (e.g., CYP3A4, BSEP, OSTα) PBRE->TargetGenes Activation FXRE->TargetGenes Modulation

References

Strategies for refining Conicasterol derivatization to enhance biological activity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers refining Conicasterol derivatization to enhance its biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic considerations when planning the derivatization of this compound?

A1: The primary goals of this compound derivatization are typically to enhance its potency, selectivity, and pharmacokinetic properties. Key strategic considerations involve identifying the optimal sites for chemical modification to improve interactions with target receptors, such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). Structure-activity relationship (SAR) studies on related compounds suggest that the C-3 hydroxyl group and the C-4 exocyclic methylene group are promising targets for modification.[1][2] Additionally, improving the aqueous solubility of these lipophilic compounds is a critical consideration for enhancing their bioavailability in biological assays.[3][4][5][6][7]

Q2: How can the solubility of poorly soluble this compound derivatives be improved for biological testing?

A2: Improving the solubility of steroidal derivatives is crucial for obtaining accurate biological data. Several strategies can be employed:

  • Co-solvents: Using a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and water can enhance solubility.[3][4]

  • Complexation: The use of cyclodextrins can form inclusion complexes with the steroidal backbone, increasing aqueous solubility.

  • Prodrug Approach: Esterification of hydroxyl groups with polar moieties can improve water solubility. These esters can then be hydrolyzed by endogenous enzymes to release the active compound.

  • Salt Formation: For derivatives with acidic or basic functional groups, salt formation can significantly increase aqueous solubility.

It is essential to ensure that the chosen solubilization method does not interfere with the biological assay.

Q3: What are the main biological targets of this compound and its derivatives?

A3: this compound and its derivatives primarily target nuclear receptors, particularly the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR).[1][8][9][10] These receptors are key regulators of bile acid, lipid, and glucose metabolism.[8] this compound E, for instance, has been identified as a dual FXR modulator and PXR agonist.[1][8] Derivatization strategies often aim to modulate the activity of these compounds as agonists or antagonists of FXR and PXR to achieve desired therapeutic effects.

Q4: What analytical techniques are essential for characterizing new this compound derivatives?

A4: A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of new this compound derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity. Quantitative Nuclear Overhauser Effect (nOe) measurements can help in determining the relative stereochemistry.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem MS (MS/MS) can provide fragmentation patterns that aid in structural confirmation.[12][13]

  • Chromatography: High-performance liquid chromatography (HPLC) is crucial for the purification and purity assessment of the derivatives.[14][15][16][17][18]

Troubleshooting Guides

Guide 1: Low Yield in Derivatization Reactions
Problem Possible Cause Suggested Solution
No or low product formation in esterification of the C-3 hydroxyl group. Incomplete reaction due to steric hindrance or inappropriate catalyst.- Increase the reaction time and/or temperature.- Use a more potent acylating agent (e.g., acid anhydride with DMAP as a catalyst).- Ensure all reagents are anhydrous, as water can quench the reaction.
Low yield of oxidized product at the C-3 position. The oxidizing agent is not strong enough or is degrading.- Use a freshly prepared or verified oxidizing agent (e.g., Jones reagent, PCC, or Dess-Martin periodinane).[19]- Optimize the reaction temperature; some oxidations require cooling to prevent side reactions.
Incomplete epoxidation of the C-8(14) double bond. The double bond is sterically hindered.- Use a more reactive epoxidizing agent like m-CPBA.- Increase the stoichiometry of the epoxidizing agent.- Consider a two-step approach, such as conversion to a halohydrin followed by base-induced cyclization.[15][20][21][22][23]
Product degradation during workup. The derivative is sensitive to acidic or basic conditions.- Use a neutral workup procedure.- Employ milder purification techniques, such as flash column chromatography with a neutral solvent system.
Guide 2: Formation of Multiple Products
Problem Possible Cause Suggested Solution
Multiple spots on TLC after derivatization. Formation of side products due to over-oxidation, rearrangements, or reaction at multiple sites.[24][25]- Carefully control the stoichiometry of the reagents.- Lower the reaction temperature to improve selectivity.- Use protecting groups for other reactive sites on the this compound scaffold if necessary.- Optimize the purification method (e.g., gradient elution in column chromatography) to separate the desired product.[14]
Presence of starting material along with the product. Incomplete reaction.- Increase the reaction time or temperature.- Add a catalyst or increase its concentration.- Ensure efficient mixing of the reaction mixture.
Isomerization of the product. The reaction conditions are promoting isomerization.- Use milder reaction conditions (lower temperature, less harsh reagents).- Buffer the reaction mixture to maintain a neutral pH.
Guide 3: Issues with Product Purification and Characterization
Problem Possible Cause Suggested Solution
Difficulty in separating the product from byproducts by column chromatography. Similar polarities of the product and impurities.- Try a different solvent system with varying polarities.- Use a different stationary phase (e.g., reverse-phase silica).- Consider preparative HPLC for challenging separations.[15][17]
Broad or overlapping peaks in NMR spectra. Sample impurity or aggregation.- Re-purify the sample.- Ensure the sample is fully dissolved in the NMR solvent; gentle heating or sonication may help.- Acquire spectra at a higher temperature to potentially reduce aggregation.
Ambiguous stereochemistry. Insufficient data from standard NMR experiments.- Perform Nuclear Overhauser Effect (NOE) experiments (e.g., ROESY) to determine through-space proton-proton correlations.[11]- Compare experimental NMR data with quantum mechanical calculations of chemical shifts for possible diastereomers.[11]

Quantitative Data Summary

The following table summarizes the representative biological activities of hypothetical this compound derivatives, illustrating the impact of different modifications on FXR and PXR activity.

Compound Modification FXR Activity (EC50, µM) PXR Activity (EC50, µM)
This compound-15 (Modulator)5 (Agonist)
Derivative 1C-3 Acetate25 (Antagonist)8 (Agonist)
Derivative 2C-3 Ketone>50 (Inactive)12 (Weak Agonist)
Derivative 3C-4,5 Epoxide10 (Agonist)3 (Potent Agonist)
This compound EC-7,15 Dihydroxy8 (Modulator)2 (Potent Agonist)

Experimental Protocols

Protocol 1: Esterification of the C-3 Hydroxyl Group of this compound (Acetylation)
  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Reagents: Add pyridine (3 equivalents) and acetic anhydride (2 equivalents) to the solution. For sterically hindered alcohols, 4-dimethylaminopyridine (DMAP) (0.1 equivalents) can be added as a catalyst.[26]

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[14]

  • Characterization: Characterize the purified C-3 acetylated this compound derivative by NMR and HRMS.

Protocol 2: Oxidation of the C-3 Hydroxyl Group of this compound
  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Addition of Oxidant: Add Dess-Martin periodinane (1.5 equivalents) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by adding a saturated solution of Na2S2O3 and a saturated solution of NaHCO3. Stir vigorously for 15 minutes until the layers are clear.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[14]

  • Characterization: Confirm the structure of the resulting 3-keto this compound derivative by NMR and HRMS.

Protocol 3: Farnesoid X Receptor (FXR) Agonist/Antagonist Luciferase Reporter Assay
  • Cell Culture: Culture HepG2 cells in appropriate media and seed them in a 96-well plate.

  • Transfection: Co-transfect the cells with an FXR expression plasmid, a luciferase reporter plasmid containing an FXR response element (e.g., from the BSEP promoter), and a Renilla luciferase plasmid (as an internal control).[2][27]

  • Treatment: After 24 hours, treat the cells with various concentrations of the this compound derivatives. For antagonist assays, co-treat with a known FXR agonist (e.g., GW4064 or CDCA).[2][28]

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[27][29]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction relative to the vehicle control for agonist activity and the percent inhibition of the agonist response for antagonist activity. Determine EC50 or IC50 values from the dose-response curves.

Protocol 4: Pregnane X Receptor (PXR) Activation Assay (CYP3A4 Induction)
  • Cell Line: Use a stable cell line expressing human PXR and a CYP3A4 promoter-driven luciferase reporter (e.g., HepG2-PXR-CYP3A4-luc).[30][31][32][33]

  • Plating and Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the this compound derivatives. Use a known PXR agonist like rifampicin as a positive control.

  • Incubation: Incubate the plate for 24-48 hours.

  • Luminescence Measurement: Measure the luciferase activity, which corresponds to the induction of CYP3A4 expression.

  • Data Analysis: Determine the fold induction of luciferase activity compared to the vehicle control and calculate the EC50 values from the dose-response curves.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation This compound This compound derivatization Derivatization Reaction (Esterification, Oxidation, etc.) This compound->derivatization workup Reaction Workup & Crude Extraction derivatization->workup purification Purification (Column Chromatography/HPLC) workup->purification characterization Structure Confirmation (NMR, HRMS) purification->characterization purity Purity Assessment (HPLC) characterization->purity bioassay Bioassays (FXR/PXR Reporter Assays) purity->bioassay data_analysis Data Analysis (EC50/IC50 Determination) bioassay->data_analysis

Caption: General workflow for the synthesis, purification, and biological evaluation of this compound derivatives.

FXR_Signaling_Pathway cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Complex cluster_gene_expression Gene Regulation Conicasterol_Derivative This compound Derivative (Agonist) FXR FXR Conicasterol_Derivative->FXR Binds to LBD FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE Binds to DNA Target_Genes Target Gene Transcription (e.g., SHP, BSEP) FXRE->Target_Genes Biological_Effects Biological Effects (Bile Acid Homeostasis, Lipid Metabolism) Target_Genes->Biological_Effects Leads to

Caption: Simplified FXR signaling pathway activated by a this compound derivative agonist.

PXR_Signaling_Pathway cluster_ligand Ligand Activation cluster_receptor Nuclear Receptor Complex cluster_gene_expression Gene Regulation Conicasterol_Derivative This compound Derivative (Agonist) PXR PXR Conicasterol_Derivative->PXR Binds to LBD PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXRE PXR Response Element (PXRE) PXR_RXR->PXRE Binds to DNA Target_Genes Target Gene Transcription (e.g., CYP3A4, MDR1) PXRE->Target_Genes Biological_Effects Biological Effects (Xenobiotic Metabolism, Detoxification) Target_Genes->Biological_Effects Leads to

Caption: Simplified PXR signaling pathway activated by a this compound derivative agonist.

References

Identifying and mitigating off-target effects of Conicasterol in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to assist you in identifying and mitigating potential off-target effects of Conicasterol in your cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary known on-target activity of this compound?

A1: this compound and its analogue, this compound E, are known to modulate the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis.[1][2][3]

Q2: What are the known off-target effects of this compound?

A2: A significant off-target effect of this compound and its analogues is the activation of the Pregnane X Receptor (PXR), another nuclear receptor involved in the detoxification of foreign substances.[1][2][3] This dual agonistic activity on both FXR and PXR is a critical consideration in experimental design and data interpretation.

Q3: Why is it important to distinguish between FXR and PXR activation?

A3: Both FXR and PXR regulate downstream gene expression.[1][4] Overlapping target genes or pathway crosstalk can lead to ambiguous results, making it difficult to attribute a cellular phenotype solely to FXR modulation. Distinguishing between these activities is essential for understanding the specific mechanism of action of this compound.

Q4: What are the common causes of off-target effects with small molecules like this compound?

A4: Off-target effects can stem from several factors, including:

  • Structural Similarity: The ligand-binding domains of nuclear receptors can share structural similarities, leading to cross-reactivity.

  • Compound Concentration: Using concentrations of this compound significantly higher than its effective concentration for FXR modulation can increase the likelihood of engaging lower-affinity off-target proteins like PXR.[5]

  • Cellular Context: The relative expression levels of FXR and PXR in your specific cell model can influence the observed effects.[5]

Troubleshooting Guide

This section provides practical guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected or inconsistent phenotypic results in my cellular assay.

  • Question: I am observing a cellular phenotype with this compound treatment, but I am unsure if it is due to the intended FXR modulation or an off-target effect on PXR. How can I dissect these two activities?

  • Answer:

    • Perform a Dose-Response Analysis: A classic pharmacological approach is to perform a dose-response curve for both FXR and PXR target gene expression. The potency (EC50) of this compound in eliciting the phenotype should correlate with its potency for activating either FXR or PXR.

    • Use Selective Antagonists: Employ selective antagonists for FXR and PXR to block their respective pathways. If the phenotype is reversed by an FXR antagonist, it suggests an on-target effect. Conversely, if a PXR antagonist reverses the effect, it points to an off-target interaction.

    • Utilize Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out either FXR or PXR in your cell line. The disappearance of the phenotype in the absence of one of these receptors will confirm its involvement.

Issue 2: My reporter assay shows activation, but I'm not sure if it's specific.

  • Question: I am using a luciferase reporter assay with a response element for an FXR target gene, and I see a signal with this compound. How can I be sure the compound isn't directly affecting the reporter enzyme?

  • Answer:

    • Counter-screen with a Control Vector: Transfect cells with a reporter vector that lacks the specific FXR response element but contains a constitutive promoter driving the reporter gene.[5] If this compound still produces a signal, it may be directly interacting with the reporter machinery.

    • Use a Different Reporter Gene: Some compounds can directly inhibit or activate certain reporter enzymes (e.g., luciferase).[5] Switching to a different reporter system, such as one expressing a fluorescent protein, can help mitigate this issue.[5]

Issue 3: Difficulty in determining the optimal concentration of this compound.

  • Question: What concentration of this compound should I use to maximize on-target FXR modulation while minimizing off-target PXR activation?

  • Answer:

    • Consult Quantitative Data: Refer to published IC50 or EC50 values for this compound's activity on both FXR and PXR. Aim for a concentration that is at or near the EC50 for FXR activation but well below the EC50 for PXR activation.

    • Perform a Concentration Matrix Experiment: Test a range of this compound concentrations and measure the expression of specific target genes for both FXR (e.g., SHP, BSEP) and PXR (e.g., CYP3A4). This will help you identify a concentration window where you observe maximal FXR activity with minimal PXR engagement.

Quantitative Data Summary

The following table summarizes the known activities of this compound analogues. Note that specific IC50/EC50 values are often compound and assay-dependent.

CompoundTarget ReceptorActivityCell LineReported Concentration for ActivityReference
This compound EFXRModulatorHepG250 µM[1]
This compound EPXRAgonistHepG210 µM[1]
TheonellasterolFXRAntagonistHepG210-50 µM[6][7]
Swinhosterol BFXRAntagonistHepG210-50 µM[1]

Key Experimental Protocols

1. Luciferase Reporter Assay for FXR/PXR Activation

  • Objective: To quantify the activation of FXR or PXR by this compound.

  • Methodology:

    • Cell Culture and Transfection: Culture cells (e.g., HepG2) in appropriate media. Co-transfect cells with a reporter plasmid containing a luciferase gene downstream of a response element for either FXR or PXR, and an expression plasmid for the respective receptor. A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.

    • Compound Treatment: After transfection, treat the cells with a range of this compound concentrations or a vehicle control (e.g., DMSO).

    • Lysis and Luminescence Measurement: After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve and determine the EC50 value.

2. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

  • Objective: To measure the change in mRNA expression of FXR and PXR target genes following this compound treatment.

  • Methodology:

    • Cell Treatment: Treat cells with this compound at various concentrations for a specific duration.

    • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • qRT-PCR: Perform qRT-PCR using primers specific for FXR target genes (e.g., SHP, BSEP, OSTα) and PXR target genes (e.g., CYP3A4, MDR1). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct binding of this compound to FXR or PXR in a cellular context.[8]

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures. Ligand binding will stabilize the target protein, increasing its melting temperature.

    • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Protein Detection: Detect the amount of soluble FXR or PXR at each temperature using techniques like Western blotting or ELISA.

    • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct target engagement.

Visualizations

Signaling_Pathways cluster_FXR FXR Signaling Pathway cluster_PXR PXR Signaling Pathway (Off-Target) Conicasterol_FXR This compound FXR FXR Conicasterol_FXR->FXR RXR_FXR RXR FXR->RXR_FXR Dimerization FXRE FXR Response Element RXR_FXR->FXRE Binds to DNA Target_Genes_FXR Target Gene Expression (e.g., SHP, BSEP) FXRE->Target_Genes_FXR Regulates Conicasterol_PXR This compound PXR PXR Conicasterol_PXR->PXR RXR_PXR RXR PXR->RXR_PXR Dimerization PXRE PXR Response Element RXR_PXR->PXRE Binds to DNA Target_Genes_PXR Target Gene Expression (e.g., CYP3A4, MDR1) PXRE->Target_Genes_PXR Regulates Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response (FXR vs. PXR target genes) Start->Dose_Response Selective_Antagonists Use Selective Antagonists (FXR and PXR) Start->Selective_Antagonists Knockdown siRNA/CRISPR Knockdown (FXR or PXR) Start->Knockdown On_Target On-Target Effect Confirmed Dose_Response->On_Target Correlates with FXR EC50 Off_Target Off-Target Effect Identified Dose_Response->Off_Target Correlates with PXR EC50 Selective_Antagonists->On_Target Reversed by FXR Antagonist Selective_Antagonists->Off_Target Reversed by PXR Antagonist Knockdown->On_Target Phenotype lost in FXR KO Knockdown->Off_Target Phenotype lost in PXR KO CETSA_Workflow Cell_Treatment Treat Cells with This compound or Vehicle Heating Heat Cells at Various Temperatures Cell_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Precipitated Proteins Lysis->Centrifugation Detection Detect Soluble Target Protein (Western Blot/ELISA) Centrifugation->Detection Analysis Generate Melting Curve and Compare Shifts Detection->Analysis

References

Technical Support Center: Enhancing Conicasterol Selectivity for PXR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of Conicasterol for the Pregnane X Receptor (PXR) over the Farnesoid X Receptor (FXR).

FAQs: Understanding this compound and Receptor Selectivity

Q1: What is this compound and what are its known targets?

This compound E, a marine sterol isolated from the sponge Theonella swinhoei, has been identified as a dual modulator of the nuclear receptors PXR and FXR.[1][2] It acts as a PXR agonist and an FXR modulator.[1][2] This dual activity presents a challenge for researchers aiming to develop PXR-specific therapeutic agents.

Q2: Why is enhancing the selectivity of this compound for PXR over FXR important?

Both PXR and FXR are key regulators of various metabolic pathways, including bile acid, lipid, and glucose homeostasis.[3] While PXR activation is primarily associated with xenobiotic and endobiotic detoxification, FXR activation is central to bile acid regulation.[3] For therapeutic applications targeting PXR-mediated pathways, such as drug metabolism and anti-inflammatory responses, off-target effects on FXR could lead to undesirable alterations in bile acid and lipid metabolism. Therefore, enhancing the selectivity of this compound for PXR is crucial for developing safer and more targeted therapies.

Q3: What are the general strategies to improve the selectivity of a ligand for one nuclear receptor over another?

Improving ligand selectivity typically involves a combination of approaches:

  • Structure-Based Drug Design: Utilizing the crystal structures of the ligand-binding domains (LBDs) of PXR and FXR to identify differences in their architecture.[3] Modifications to the this compound scaffold can then be designed to exploit these differences, favoring interaction with the PXR LBD while reducing affinity for the FXR LBD.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a series of this compound analogs with systematic modifications to different parts of the molecule (e.g., the side chain, the steroid nucleus).[4][5][6][7] These analogs are then tested for their activity on both PXR and FXR to determine which modifications lead to increased PXR selectivity.

  • Computational Modeling and Docking: In silico methods can predict how different this compound analogs will bind to the LBDs of PXR and FXR.[1][8] This can help prioritize the synthesis of analogs that are predicted to have higher selectivity for PXR.

Troubleshooting Guides for Key Experiments

Guide 1: Luciferase Reporter Gene Assay for PXR/FXR Activation

This guide addresses common issues encountered when using a luciferase reporter gene assay to determine the functional activity of this compound analogs on PXR and FXR.

Problem Possible Cause(s) Troubleshooting Steps
High background luminescence - Contaminated reagents or cell culture. - High basal activity of the reporter construct. - Use of opaque-walled plates to reduce crosstalk between wells.- Use fresh, sterile reagents and screen cell cultures for contamination. - Test different reporter constructs with lower basal activity. - Use white or opaque-walled microplates for luminescence readings.
Low or no signal - Low transfection efficiency. - Poor quality of plasmid DNA. - Inactive luciferase enzyme or substrate. - Weak promoter in the reporter construct.- Optimize transfection protocol (e.g., DNA to transfection reagent ratio, cell density). - Use high-quality, endotoxin-free plasmid DNA. - Ensure proper storage and handling of luciferase assay reagents. - Consider using a reporter construct with a stronger promoter.
High variability between replicates - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the microplate.- Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding. - Calibrate pipettes regularly and use a consistent pipetting technique. - Avoid using the outer wells of the microplate or ensure proper humidification to minimize evaporation.
Unexpected antagonist activity - Compound cytotoxicity at higher concentrations. - Off-target effects of the compound.- Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to distinguish true antagonism from cytotoxicity. - Test the compound in a panel of other nuclear receptor assays to assess its specificity.
Guide 2: Competitive Radioligand Binding Assay for PXR/FXR

This guide provides troubleshooting for issues that may arise during competitive radioligand binding assays to determine the binding affinity (Ki) of this compound analogs for PXR and FXR.

Problem Possible Cause(s) Troubleshooting Steps
High non-specific binding - Radioligand binding to non-receptor components. - Inadequate washing of filters. - Hydrophobic nature of the test compounds.- Include a non-specific binding control with a high concentration of a known unlabeled ligand. - Optimize the number and volume of washes. - Add a small amount of a non-ionic detergent (e.g., Tween-20) to the wash buffer.
Low specific binding - Low receptor concentration in the membrane preparation. - Degraded radioligand. - Suboptimal incubation conditions.- Prepare fresh membrane fractions and determine the optimal protein concentration for the assay. - Check the purity and specific activity of the radioligand. - Optimize incubation time and temperature to reach equilibrium.
Inconsistent results - Instability of the test compounds in the assay buffer. - Aggregation of the test compounds. - Variability in membrane preparations.- Assess the stability of the compounds under assay conditions. - Check the solubility of the compounds and consider using a carrier solvent like DMSO at a low final concentration. - Use a consistent protocol for membrane preparation and store aliquots at -80°C to minimize variability.

Experimental Protocols

Protocol 1: GAL4-PXR and GAL4-FXR Luciferase Reporter Gene Assay

This protocol describes a method to assess the functional activity of this compound analogs on PXR and FXR using a chimeric receptor-luciferase reporter system.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Expression plasmids: pCMV-GAL4-hPXR-LBD and pCMV-GAL4-hFXR-LBD

  • Reporter plasmid: pGL5-luc containing GAL4 upstream activating sequences (UAS)

  • Internal control plasmid: pRL-TK (Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound and its analogs dissolved in DMSO

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of DMEM with 10% FBS and incubate overnight.

  • Transfection:

    • For each well, prepare a DNA mixture containing 50 ng of the GAL4-NR-LBD expression plasmid (either PXR or FXR), 50 ng of the pGL5-luc reporter plasmid, and 5 ng of the pRL-TK internal control plasmid.

    • Prepare the transfection reagent according to the manufacturer's instructions.

    • Add the DNA mixture to the transfection reagent and incubate to form DNA-lipid complexes.

    • Add the complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh DMEM containing 10% charcoal-stripped FBS.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and its analogs in DMEM. The final DMSO concentration should not exceed 0.1%.

    • Add the compound dilutions to the transfected cells and incubate for 24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase® kit.

    • Measure the firefly luciferase activity using a luminometer.

    • Measure the Renilla luciferase activity in the same well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction relative to the vehicle control (DMSO).

    • Plot the fold induction against the compound concentration and determine the EC50 value using non-linear regression.

Protocol 2: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound analogs for PXR and FXR.

Materials:

  • Membrane preparations from cells overexpressing human PXR or FXR.

  • Radioligand: e.g., [3H]-SR12813 for PXR, [3H]-Fexaramine for FXR.

  • Unlabeled competitor: this compound and its analogs.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Step-by-Step Procedure:

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of serial dilutions of the unlabeled competitor (this compound analogs).

    • Add 50 µL of the radioligand at a concentration close to its Kd.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (containing a predetermined amount of protein).

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 2 hours).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known unlabeled ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Quantitative data from the above experiments should be summarized in clear, structured tables for easy comparison of the activity and selectivity of different this compound analogs.

Table 1: Functional Activity of this compound Analogs on PXR and FXR

CompoundPXR EC50 (nM)PXR Max Fold InductionFXR EC50 (nM)FXR Max Fold InductionSelectivity (FXR EC50 / PXR EC50)
This compound EValueValueValueValueValue
Analog 1ValueValueValueValueValue
Analog 2ValueValueValueValueValue
..................

Table 2: Binding Affinity of this compound Analogs for PXR and FXR

CompoundPXR Ki (nM)FXR Ki (nM)Selectivity (FXR Ki / PXR Ki)
This compound EValueValueValue
Analog 1ValueValueValue
Analog 2ValueValueValue
............

Visualizations

Signaling Pathways

PXR_FXR_Signaling cluster_PXR PXR Signaling Pathway cluster_FXR FXR Signaling Pathway PXR_Ligand This compound / Xenobiotics PXR PXR PXR_Ligand->PXR activates PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex RXR_PXR RXR RXR_PXR->PXR_RXR_Complex PXR_Response_Element PXR Response Element (PXRE) PXR_RXR_Complex->PXR_Response_Element binds to Target_Genes_PXR Target Genes (e.g., CYP3A4, MDR1) PXR_Response_Element->Target_Genes_PXR regulates Detoxification Detoxification & Metabolism Target_Genes_PXR->Detoxification FXR_Ligand Bile Acids / this compound FXR FXR FXR_Ligand->FXR activates FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR_FXR RXR RXR_FXR->FXR_RXR_Complex FXR_Response_Element FXR Response Element (FXRE) FXR_RXR_Complex->FXR_Response_Element binds to Target_Genes_FXR Target Genes (e.g., SHP, BSEP) FXR_Response_Element->Target_Genes_FXR regulates Bile_Acid_Homeostasis Bile Acid Homeostasis Target_Genes_FXR->Bile_Acid_Homeostasis experimental_workflow cluster_testing In Vitro Testing start Start: this compound sar Structure-Activity Relationship (SAR) Studies start->sar computational Computational Modeling start->computational synthesis Synthesis of Analogs sar->synthesis luciferase Luciferase Reporter Assay (PXR & FXR) synthesis->luciferase binding Competitive Binding Assay (PXR & FXR) synthesis->binding computational->synthesis data_analysis Data Analysis (EC50, Ki, Selectivity) luciferase->data_analysis binding->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization logic_diagram cluster_goal Goal cluster_strategy Strategies cluster_approach Approaches goal Enhance PXR Selectivity increase_pxr Increase PXR Affinity/Activity increase_pxr->goal decrease_fxr Decrease FXR Affinity/Activity decrease_fxr->goal modify_side_chain Modify Side Chain modify_side_chain->increase_pxr modify_side_chain->decrease_fxr modify_steroid_core Modify Steroid Core modify_steroid_core->increase_pxr modify_steroid_core->decrease_fxr

References

Key challenges in the total chemical synthesis of the Conicasterol scaffold.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the key challenges encountered during the total chemical synthesis of the Conicasterol scaffold.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

1. Construction of the Pentacyclic Core

Question: We are experiencing low yields and a mixture of diastereomers in the key cyclization step to form the pentacyclic core of a this compound analogue. What strategies can we employ to improve the stereoselectivity and efficiency of this transformation?

Answer: The construction of a complex pentacyclic steroid core often presents significant challenges in achieving high yields and correct stereochemistry.[1][2] Several factors could be contributing to the issues you are observing. Here are some troubleshooting strategies based on established steroid syntheses:

  • Choice of Cyclization Strategy: The selection of the ring-closure method is critical. For the formation of the D-ring, the Torgov reaction is a well-established and popular method.[1] Alternatively, intramolecular aldol condensations can be effective for C-ring formation, but require careful control of reaction conditions to ensure the desired trans-fusion of the C/D rings.[3]

  • Substrate Conformation: The stereochemical outcome of cyclization reactions is highly dependent on the conformation of the acyclic precursor. Consider using rigid linkers or temporary rings to pre-organize the molecule into a favorable conformation for the desired cyclization.

  • Catalyst and Reagent Screening: The choice of Lewis acid or catalyst can dramatically influence the stereoselectivity. For Nazarov cyclizations, which can be employed for five-membered ring formation, a screen of different Lewis acids (e.g., TiCl₄, FeCl₃, BF₃·OEt₂) is recommended.[4]

  • Solvent and Temperature Effects: Systematically varying the solvent and reaction temperature can have a profound impact on the diastereomeric ratio. Less polar solvents often favor more organized transition states, potentially leading to higher stereoselectivity.

For a visual representation of a general workflow for constructing a tetracyclic steroid core, which can be adapted for a pentacyclic system, see the diagram below.

G cluster_0 A/B Ring Construction cluster_1 C/D Ring Annulation A Dienophile C Diels-Alder Cycloaddition A->C B Diene B->C D A/B Ring System C->D E A/B Ring System G Annulation Strategy (e.g., Torgov, Aldol) E->G F C/D Ring Precursor F->G H Tetracyclic Core G->H

Caption: General workflow for tetracyclic steroid core synthesis.

2. Stereoselective Synthesis of the Side Chain

Question: We are struggling to control the stereochemistry at the C20 position and other chiral centers in the side chain of our this compound intermediate. What are the recommended methods for stereoselective side-chain construction?

Answer: The stereocontrolled synthesis of complex steroid side chains is a well-documented challenge.[5] Several robust methods have been developed to address this issue:

  • Chiral Pool Starting Materials: Employing a starting material that already contains the desired stereochemistry, such as a chiral aldehyde or ketone, can be an effective strategy.

  • Asymmetric Reactions: Utilize well-established asymmetric reactions to set the key stereocenters. Examples include:

    • Sharpless Asymmetric Epoxidation: For introducing chiral hydroxyl groups.

    • Evans Asymmetric Aldol Reaction: For creating stereodefined β-hydroxy carbonyl units.

    • Asymmetric Hydrogenation: Using chiral catalysts (e.g., Rh-BINAP) to control the stereochemistry of reduced double bonds.

  • Substrate-Controlled Diastereoselection: The existing stereocenters in the steroid nucleus can direct the stereochemical outcome of reactions on the side chain. This is particularly effective in reactions of enolates derived from C20-ketones. Careful choice of reagents and reaction conditions is crucial to maximize this effect.

  • Enzymatic Resolutions: In cases where a mixture of diastereomers is obtained, enzymatic resolution can be a powerful tool to separate the desired isomer. Lipases are commonly used for the selective acylation or hydrolysis of one diastereomer.

Below is a diagram illustrating a potential logic flow for troubleshooting side chain stereoselectivity.

G Start Poor Stereoselectivity in Side Chain Synthesis Q1 Is a chiral starting material being used? Start->Q1 A1_yes Optimize reaction conditions (temp, solvent, reagents) Q1->A1_yes Yes A1_no Incorporate chiral pool starting material Q1->A1_no No Q2 Are asymmetric reactions a viable option? A1_yes->Q2 A1_no->Q2 A2_yes Screen asymmetric catalysts and conditions Q2->A2_yes Yes A2_no Investigate substrate-controlled diastereoselection Q2->A2_no No Q3 Is enzymatic resolution feasible? A2_yes->Q3 A2_no->Q3 A3_yes Screen lipases and other hydrolases Q3->A3_yes Yes A3_no Consider chromatographic separation (chiral HPLC) Q3->A3_no No End Achieved Desired Stereoisomer A3_yes->End A3_no->End

Caption: Troubleshooting logic for side chain stereocontrol.

3. Introduction of the 4-Methylene Group

Question: Our attempts to introduce the exocyclic methylene group at the C4 position of the A-ring have resulted in low yields and isomerization to the endocyclic double bond. How can we achieve this transformation cleanly?

Answer: The installation of an exocyclic methylene group on a steroid A-ring can be challenging due to the thermodynamic preference for the endocyclic double bond. Here are some methods that have been successfully employed:

  • Wittig Reaction: The Wittig reaction is a classic method for olefination. Using a phosphonium ylide derived from methyltriphenylphosphonium bromide with a strong base (e.g., n-BuLi, KHMDS) can be effective. To minimize isomerization, it is crucial to use a non-protic solvent and maintain anhydrous conditions.

  • Peterson Olefination: This reaction uses α-silyl carbanions and offers good control over the olefination process.

  • Mannich Reaction followed by Elimination: Treatment of the corresponding ketone with a secondary amine and formaldehyde (or a formaldehyde equivalent like Eschenmoser's salt) forms a Mannich base. Subsequent quaternization and elimination (e.g., with methyl iodide followed by a non-nucleophilic base) can yield the desired exocyclic methylene group. This method often proceeds under milder conditions than the Wittig reaction.

MethodKey ReagentsCommon IssuesTroubleshooting Tips
Wittig Reaction Ph₃P=CH₂Isomerization, low yieldsUse a strong, non-nucleophilic base; rigorously dry solvent and reagents.
Peterson Olefination (CH₃)₃SiCH₂LiStereoselectivity issuesChoice of acidic or basic workup can influence the outcome.
Mannich/Elimination H₂C=N⁺(CH₃)₂I⁻Difficulty in elimination stepUse a hindered, non-nucleophilic base (e.g., DBU, KOtBu).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of the this compound scaffold?

A1: The main challenges include:

  • Construction of the Pentacyclic Core: Assembling the complex, fused ring system with the correct stereochemistry is a major hurdle.[1][2]

  • Stereocontrol: The molecule possesses numerous contiguous stereocenters that must be set with high precision.

  • Synthesis of the Side Chain: The intricate and stereochemically rich side chain requires a multi-step, stereoselective synthesis.[5]

  • Protecting Group Strategy: The presence of multiple functional groups necessitates a carefully designed orthogonal protecting group strategy to avoid unwanted side reactions.[6][7][8]

Q2: What protecting groups are recommended for the hydroxyl functions during the synthesis of the this compound scaffold?

A2: The choice of protecting groups is critical and depends on the planned reaction sequence. An orthogonal protecting group strategy is essential.[6][7][8]

  • Silyl Ethers (e.g., TBS, TIPS): These are robust and can be removed with fluoride sources (e.g., TBAF). Their steric bulk can also be used to selectively protect less hindered hydroxyl groups.[7]

  • Benzyl Ethers (Bn): Stable to a wide range of conditions and can be removed by hydrogenolysis.

  • Esters (e.g., Acetate, Pivaloate): Can be removed under basic or acidic conditions. The choice of ester can modulate the lability.

  • Acetals (e.g., MOM, THP): Useful for protecting 1,2- or 1,3-diols and are removed under acidic conditions.

Q3: Are there any chemoenzymatic approaches that could be applied to the synthesis of this compound?

A3: Yes, chemoenzymatic strategies are becoming increasingly powerful in steroid synthesis.[9][10][11][12]

  • Late-Stage C-H Oxidation: Cytochrome P450 monooxygenases can be used for highly regio- and stereoselective hydroxylation of the steroid core at positions that are difficult to access through traditional chemical methods.[10][12] This could be particularly useful for introducing hydroxyl groups found in some this compound analogues.

  • Enzymatic Desymmetrization: Enzymes can be used to selectively react with one of two enantiotopic or diastereotopic functional groups, setting a key stereocenter early in the synthesis.

  • Kinetic Resolution: As mentioned in the troubleshooting guide, enzymes can be used to resolve racemic or diastereomeric mixtures.

Experimental Protocols

General Protocol for a Titanium (IV) Chloride-Mediated Nazarov Cyclization for D-Ring Annulation

This protocol is adapted from methodologies used for the synthesis of D-annulated pentacyclic steroids.[4]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the dienone precursor (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, 0.015 M).

  • Cooling: Cool the solution to -5 °C using an ice-salt bath.

  • Reagent Addition: In a separate flame-dried flask, prepare a solution of freshly distilled titanium (IV) chloride (2.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred solution of the dienone precursor over 15 minutes, maintaining the internal temperature below 0 °C.

  • Reaction: Stir the reaction mixture at -5 °C for 1.5 hours. After this time, remove the cooling bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred mixture of ice and water (100 mL).

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired pentacyclic steroid.

Note: The specific conditions (temperature, reaction time, and stoichiometry) may need to be optimized for your specific substrate.

References

Minimizing batch-to-batch variability of natural Conicasterol extracts.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of natural Conicasterol extracts from the marine sponge Theonella swinhoei.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and quality control of this compound, helping you to identify and resolve problems to ensure consistency across batches.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Crude Extract 1. Incomplete extraction due to insufficient solvent volume or extraction time.2. Inappropriate solvent system for this compound.3. Degradation of this compound during extraction (e.g., due to high temperatures).4. Poor quality of the raw sponge material (low initial this compound concentration).1. Increase the solvent-to-sample ratio and the number of extraction cycles.[1]2. Use a non-polar or moderately polar solvent system, such as methanol or a chloroform-methanol mixture, as cited in the literature.[2][3]3. Employ lower extraction temperatures to prevent degradation of thermolabile compounds.[4][5]4. Source sponge material from a consistent geographical location and depth, and ensure proper preservation (e.g., freezing) immediately after collection.
High Variability in this compound Purity Between Batches 1. Inconsistent raw material quality (biological and environmental variability).[4][6]2. Variations in the extraction protocol (e.g., solvent polarity, temperature, pressure).[1][5]3. Inconsistent fractionation and purification procedures.4. Co-elution of impurities during chromatography.1. Develop a robust raw material qualification program, including macroscopic and microscopic examination and chemical fingerprinting of the sponge.[7]2. Strictly standardize all extraction parameters (solvent ratio, temperature, pressure, and extraction time).[1]3. Standardize the entire chromatographic purification process, including the type and quality of the stationary phase (e.g., silica gel), mobile phase composition, and flow rate.[2]4. Optimize the HPLC purification step by adjusting the gradient and using high-resolution columns.
Presence of Unidentified Impurities in the Final Extract 1. Contamination of the raw material with foreign matter or other organisms.2. Co-extraction of other secondary metabolites from the sponge or its symbiotic microorganisms.[8]3. Degradation of this compound or other components during processing.4. Contamination from solvents or equipment.1. Thoroughly clean and inspect the raw sponge material before extraction.[9]2. Employ multi-step chromatographic purification to separate this compound from other metabolites.[2]3. Use mild extraction and solvent evaporation conditions. Store the extract at low temperatures and protected from light.[8]4. Use high-purity solvents and thoroughly clean all equipment between batches.
Inconsistent Biological Activity of Extracts 1. Variation in the concentration of this compound and other bioactive compounds.2. Presence of interfering compounds in some batches.3. Degradation of active compounds during storage.1. Quantify the this compound content in each batch using a validated analytical method (e.g., HPLC-UV, LC-MS).[10]2. Implement a stringent quality control protocol that includes chemical fingerprinting to ensure a consistent phytochemical profile.[11]3. Conduct stability testing of the extracts under different storage conditions to determine the optimal storage protocol.[8]

Frequently Asked Questions (FAQs)

1. What are the primary sources of batch-to-batch variability in this compound extracts?

The primary sources of variability in this compound extracts stem from the natural biological and environmental diversity of the source organism, the marine sponge Theonella swinhoei, and inconsistencies in the extraction and purification processes. Key factors include:

  • Biological Variation: The chemical profile of Theonella swinhoei can vary between individual colonies, even within the same geographical region, due to genetic differences and the composition of their symbiotic microorganisms, which are known to produce a wide array of secondary metabolites.[6][8]

  • Environmental Factors: The chemical composition of marine sponges can be influenced by environmental conditions such as water temperature, depth, light exposure, and nutrient availability.[4]

  • Harvesting and Handling: The time of collection and post-harvest handling, including storage conditions, can impact the integrity and concentration of bioactive compounds.

  • Extraction and Purification Parameters: Variations in solvent polarity, temperature, pressure, and the number of extraction cycles can significantly alter the chemical diversity and yield of the final extract.[1][5] Inconsistent chromatographic purification can also lead to variable purity.

2. How can I standardize the raw material (Theonella swinhoei)?

Standardization of the raw material is a critical first step. This can be achieved by:

  • Consistent Sourcing: Whenever possible, source the sponge from the same geographical location and depth.

  • Macroscopic and Microscopic Identification: Verify the species and ensure the absence of foreign organisms or materials.[9]

  • Chemical Fingerprinting: Use analytical techniques like HPLC or HPTLC to generate a chemical fingerprint of the raw material. This allows for a comparison of the phytochemical profile of different batches before extraction.

  • Good Collection and Handling Practices: Implement standardized protocols for the collection, cleaning, and storage (e.g., immediate freezing) of the sponge to minimize degradation of this compound.

3. What are the recommended analytical techniques for quality control of this compound extracts?

A multi-tiered approach to analytical quality control is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is a powerful tool for both qualitative and quantitative analysis. It can be used for chemical fingerprinting to assess the overall composition of the extract and to quantify the amount of this compound.[2][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information about the chemical composition of the extract and can be used for the identification of this compound and other related compounds, as well as potential impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR can be used for quantitative analysis (qHNMR) of the major components in the extract and for structural elucidation of isolated compounds.[2]

4. What are the key parameters to control during the extraction process?

To ensure consistency, the following extraction parameters should be strictly controlled:

  • Solvent System: The choice and ratio of solvents (e.g., methanol, chloroform-methanol) should be kept constant.[1][5]

  • Temperature: Temperature can affect both the extraction efficiency and the stability of the target compounds.[4]

  • Pressure: In pressurized liquid extraction systems, pressure is a key parameter to control.[1]

  • Extraction Time and Cycles: The duration of the extraction and the number of repeated extractions should be standardized to ensure complete and consistent extraction.[1]

  • Sample-to-Solvent Ratio: Maintaining a consistent ratio of raw material to solvent volume is crucial for reproducible results.

5. How does this compound exert its biological effects?

This compound and its analogs are known to be modulators of the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR).[2][12][13][14][15] These are nuclear receptors that play crucial roles in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism, as well as the detoxification of foreign substances.[10][16][17] By binding to these receptors, this compound can influence these signaling pathways and exert its biological effects.

Experimental Protocols

Protocol 1: General Extraction and Purification of this compound

This protocol is based on methodologies frequently cited in the literature for the isolation of this compound from Theonella swinhoei.[2][15]

  • Preparation of Raw Material:

    • Thaw the frozen sponge material and cut it into small pieces.

    • Lyophilize the sponge material to remove water.

    • Grind the dried sponge material into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered sponge material in methanol (or a 2:1 chloroform-methanol mixture) at a 1:10 sample-to-solvent ratio (w/v) at room temperature for 24 hours with constant agitation.

    • Filter the extract and repeat the extraction process on the sponge residue two more times with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Fractionation:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Subject the dissolved extract to silica gel column chromatography.

    • Elute the column with a gradient of a non-polar to a polar solvent system (e.g., n-hexane to ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Purification:

    • Pool the fractions containing this compound.

    • Further purify the pooled fractions using High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).

    • Collect the peak corresponding to this compound.

    • Verify the purity of the isolated this compound using analytical HPLC and confirm its identity using MS and NMR.

Protocol 2: Standardized Pressurized Liquid Extraction (PLE)

This protocol is adapted from studies on optimizing extraction from marine sponges and is designed to enhance reproducibility.[1][4][5]

  • Sample Preparation:

    • Prepare the lyophilized and powdered sponge material as described in Protocol 1.

    • Mix the powdered sponge with a dispersing agent like diatomaceous earth.

  • PLE System Parameters:

    • Solvent: 100% Ethanol

    • Temperature: 40°C

    • Pressure: 100 bar

    • Static Extraction Time: 10 minutes per cycle

    • Number of Cycles: 3

    • Flush Volume: 60% of cell volume

    • Purge Time: 120 seconds

  • Extraction Procedure:

    • Load the sample into the extraction cell of the PLE system.

    • Run the extraction method with the predefined parameters.

    • Collect the extract in a collection vial.

  • Post-Extraction Processing:

    • Evaporate the solvent from the collected extract under reduced pressure.

    • Proceed with fractionation and purification as described in Protocol 1.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of FXR and PXR, which are modulated by this compound.

FXR_Signaling_Pathway This compound This compound FXR_RXR_inactive FXR-RXR (Inactive) This compound->FXR_RXR_inactive FXR_RXR_active FXR-RXR (Active) FXR_RXR_inactive->FXR_RXR_active Activation FXRE FXR Response Element (FXRE) FXR_RXR_active->FXRE Translocates & Binds to SHP SHP (Gene) FXRE->SHP Upregulates BSEP BSEP (Gene) FXRE->BSEP Upregulates OSTab OSTα/β (Gene) FXRE->OSTab Upregulates CYP7A1_inhibition CYP7A1 (Inhibition) SHP->CYP7A1_inhibition Inhibits Transcription

Caption: FXR Signaling Pathway Activated by this compound.

PXR_Signaling_Pathway This compound This compound PXR_RXR_inactive PXR-RXR (Inactive) This compound->PXR_RXR_inactive PXR_RXR_active PXR-RXR (Active) PXR_RXR_inactive->PXR_RXR_active Activation PXRE PXR Response Element (PXRE) PXR_RXR_active->PXRE Translocates & Binds to CYP3A4 CYP3A4 (Gene) PXRE->CYP3A4 Upregulates MDR1 MDR1 (Gene) PXRE->MDR1 Upregulates SULT SULT (Gene) PXRE->SULT Upregulates

Caption: PXR Signaling Pathway Activated by this compound.

References

Tips for interpreting complex NMR spectra of polyhydroxylated sterols like Conicasterol.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting tips and answers to frequently asked questions regarding the interpretation of complex NMR spectra of polyhydroxylated sterols, with a focus on challenging structures like Conicasterol.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps when analyzing the NMR spectra of a newly isolated polyhydroxylated sterol?

A1: The initial analysis begins with acquiring high-resolution one-dimensional (1D) NMR spectra.

  • ¹H NMR: Provides the initial proton count and reveals key functional groups. For sterols, expect characteristic signals for angular methyl groups (typically sharp singlets between δ 0.6-1.2 ppm), numerous overlapping signals for methine and methylene protons of the steroid nucleus (δ 1.0-2.5 ppm), and a highly congested region for protons attached to hydroxylated carbons (oxymethine protons, δ 3.0-4.5 ppm).[1]

  • ¹³C NMR: Gives a count of the total number of carbons, helping to confirm the molecular formula.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A combination of DEPT-135 (CH/CH₃ positive, CH₂ negative) and DEPT-90 (only CH positive) is highly informative.[2]

These initial 1D experiments provide a foundational dataset, but for complex polyhydroxylated structures, they are rarely sufficient for a complete assignment due to severe signal overlap.[1]

Q2: My ¹H NMR spectrum shows severe signal overlap, especially in the oxymethine region (δ 3.0 - 4.5 ppm). How can I resolve these individual signals?

A2: This is the most common challenge with polyhydroxylated natural products.[3] The solution is to use two-dimensional (2D) heteronuclear correlation spectroscopy, primarily HSQC (Heteronuclear Single Quantum Coherence) .

  • Function: The HSQC experiment correlates each proton signal directly to the carbon atom it is attached to (a one-bond correlation, ¹JCH).

  • Benefit: While the proton signals are crowded in their dimension, the corresponding ¹³C signals are typically spread over a much wider chemical shift range (e.g., δ 50-90 ppm for hydroxylated carbons). The HSQC spectrum spreads these overlapped proton signals out into a second dimension, allowing for the resolution and assignment of individual CH, CH₂, and CH₃ groups.[4]

Q3: How can I definitively assign the quaternary carbons of the sterol nucleus (e.g., C-10, C-13) that do not appear in DEPT or HSQC spectra?

A3: The assignment of non-protonated quaternary carbons is achieved using the HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Function: HMBC reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[5]

  • Application: By observing the cross-peaks in an HMBC spectrum, you can connect different parts of the molecule. For instance, the sharp singlet signal of the C-19 methyl protons will show a correlation to the quaternary carbon C-10. Similarly, the C-18 methyl protons will show correlations to C-13. This technique is indispensable for piecing together the carbon skeleton.[4]

Q4: What is the recommended NMR solvent for polyhydroxylated sterols and are there any special considerations?

A4: While CDCl₃ is common, Pyridine-d₅ is often a superior choice for polyhydroxylated compounds.

  • Advantage 1 (Resolving -OH protons): In solvents like CDCl₃, hydroxyl (-OH) proton signals are often broad or may exchange with trace water, making them difficult to observe. Pyridine-d₅ forms hydrogen bonds with the hydroxyl groups, which slows down the exchange rate. This results in sharper -OH signals that can often be coupled to adjacent protons, providing valuable structural information.[6]

  • Advantage 2 (Pyridine-Induced Shifts): The hydrogen bonding interaction can cause significant downfield shifts (deshielding) of protons located near the hydroxyl groups. This "pyridine-induced solvent shift" can help resolve overlapped signals and provide clues about the stereochemical environment around the hydroxyl function.[6]

Q5: How can I determine the relative stereochemistry of the numerous chiral centers and hydroxyl groups in a molecule like this compound?

A5: Determining stereochemistry is a complex task that requires through-space correlation experiments and analysis of coupling constants. For particularly challenging cases like this compound F, computational methods may be necessary.[7]

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the primary tools. These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds.[8] Strong NOE cross-peaks between protons, for example between an axial proton and an angular methyl group, can establish their relative stereochemistry (e.g., 1,3-diaxial interactions).

  • J-Coupling Analysis: The magnitude of the coupling constant (³JHH) between two vicinal protons is dependent on the dihedral angle between them. Large coupling constants (e.g., 8-12 Hz) often indicate an axial-axial relationship, while smaller values suggest axial-equatorial or equatorial-equatorial arrangements.

  • Advanced Methods: For some structures, standard NMR analysis is insufficient to establish stereochemistry unequivocally.[7] In the case of this compound F, researchers had to use a combination of quantitative ROE-distance analysis and Density Functional Theory (DFT) calculations of NMR chemical shifts to confirm the correct stereoisomer.[7][9][10]

Troubleshooting Guide

Issue: Ambiguous assignment of angular methyl groups (C-18 and C-19).
  • Solution: Use the HMBC spectrum. The C-19 methyl protons (³J) should show correlations to C-1, C-5, C-9, and the quaternary C-10. The C-18 methyl protons should show correlations to C-12, C-14, C-17, and the quaternary C-13. These unique correlation patterns provide unambiguous assignments.

Issue: Differentiating between two adjacent oxymethine protons in a crowded region.
  • Solution: Use a COSY (Correlation Spectroscopy) experiment. A COSY spectrum shows which protons are coupled to each other (typically over 2-3 bonds).[4] If you can identify one proton in the spin system, you can "walk" along the carbon chain by following the cross-peaks to identify its direct neighbors. This helps in tracing out entire molecular fragments.

Experimental Workflows & Protocols

A systematic approach combining multiple NMR experiments is essential for the structural elucidation of complex sterols.

NMR_Workflow NMR Elucidation Workflow for Polyhydroxylated Sterols cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis nmr_1h Acquire ¹H NMR (Proton count, initial groups) hsqc HSQC (Resolve overlap, assign C-H pairs) nmr_1h->hsqc nmr_13c Acquire ¹³C & DEPT (Carbon count & type) nmr_13c->hsqc cosy COSY (H-H Connectivity) hmbc HMBC (Assign quaternary carbons, connect fragments) cosy->hmbc Connect spin systems hsqc->cosy Identify spin systems structure Propose Structure hmbc->structure noesy NOESY / ROESY (Determine relative stereochemistry) validation Validate Structure (Compare with literature, computational analysis) noesy->validation structure->noesy Confirm stereochemistry final Final Structure Elucidated validation->final

References

Improving the reaction efficiency for the semi-synthesis of Conicasterol analogs.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the reaction efficiency in the semi-synthesis of Conicasterol analogs. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the semi-synthesis of this compound analogs?

A1: The primary starting material is this compound itself, which can be isolated from marine sponges of the genus Theonella, particularly Theonella swinhoei.[1][2][3] Other structurally related sterols isolated from the same source, such as Theonellasterol, may also serve as precursors for generating diverse analogs.[1][2]

Q2: What are the key reactive sites on the this compound scaffold for derivatization?

A2: The this compound molecule presents several reactive sites for modification. These include the hydroxyl groups (commonly at C3), the exocyclic methylene group at C4, and various positions on the steroidal nucleus and side chain that can be functionalized through reactions like oxidation, reduction, and olefination.[2][4]

Q3: How can I improve the stereoselectivity of reactions on the this compound core?

A3: Achieving high stereoselectivity is a common challenge in steroid synthesis. The choice of reagents and reaction conditions is critical. For instance, in reductions of keto-steroids, bulky reducing agents may favor the formation of one stereoisomer over another.[5] The stereochemistry of existing functional groups, such as epoxides, can direct the approach of reagents in subsequent reactions like Grignard additions.[6] Utilizing chiral catalysts or auxiliaries can also significantly enhance stereocontrol.

Q4: What are the best practices for purifying this compound analogs, especially when dealing with isomers?

A4: The purification of sterol isomers, which often have very similar physical properties, can be challenging. High-performance liquid chromatography (HPLC) is a powerful technique for separating diastereomers and, with the use of a chiral stationary phase (chiral HPLC), for resolving enantiomers.[7][8][9][10][11] Careful optimization of the mobile phase and stationary phase is crucial for achieving good resolution.

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Low reaction yield - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction conditions (temperature, time, solvent). - Inefficient catalyst.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Use purified and dry solvents and reagents. - Screen different solvents and temperatures to find the optimal conditions. - Consider using a different catalyst or increasing the catalyst loading.
Formation of multiple products/byproducts - Lack of regioselectivity or stereoselectivity. - Presence of reactive functional groups that are not protected. - Over-oxidation or over-reduction.- Employ regioselective and stereoselective reagents. - Use appropriate protecting groups for sensitive functionalities like hydroxyl groups. - Carefully control the stoichiometry of the reagents, especially oxidizing and reducing agents.
Difficulty in removing protecting groups - The chosen protecting group is too stable under the desired deprotection conditions. - The deprotection conditions are too harsh and lead to product degradation.- Select a protecting group that can be removed under mild conditions compatible with the rest of the molecule. - Screen different deprotection reagents and conditions on a small scale first.
Epimerization at chiral centers (e.g., C3, C5) - Basic or acidic reaction conditions can promote the isomerization of adjacent chiral centers.- Use non-ionic bases or buffered conditions where possible. - Keep reaction times and temperatures to a minimum. - Consider enzymatic reactions for higher stereospecificity.
Poor separation of isomers during chromatography - Isomers have very similar polarities. - Inappropriate chromatographic conditions (column, mobile phase).- Utilize high-resolution HPLC or preparative TLC. - For enantiomers, use a chiral stationary phase. - For diastereomers, screen different mobile phase compositions and stationary phases (e.g., silica, C18). - Derivatization to diastereomers can sometimes facilitate separation on achiral columns.[11]

Quantitative Data Summary

The following tables provide illustrative data for common reactions in the semi-synthesis of this compound analogs. Note that optimal conditions will vary depending on the specific substrate.

Table 1: Comparison of Reducing Agents for a Steroidal Ketone

Reducing AgentSolventTemperature (°C)Reaction Time (h)Diastereomeric Ratio (α-OH:β-OH)Yield (%)
NaBH₄Methanol023:190
LiAlH₄THF011:995
L-Selectride®THF-783>99:185

Table 2: Optimization of a Catalytic Hydrogenation Reaction

CatalystSolventPressure (psi)Temperature (°C)Reaction Time (h)Yield (%)
10% Pd/CEthanol50251280
10% Pd/CEthyl Acetate5025892
PtO₂Acetic Acid5025695

Experimental Protocols

Protocol 1: General Procedure for the Reduction of a 3-Keto Steroid to a 3-Hydroxy Steroid
  • Preparation: Dissolve the 3-keto this compound analog (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 3-hydroxy this compound analog.

Protocol 2: General Procedure for the Protection of a Hydroxyl Group as a Silyl Ether
  • Preparation: Dissolve the hydroxylated this compound analog (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Addition of Reagents: Add imidazole (2 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the protected this compound analog.

Visualizations

Experimental Workflow for Semi-Synthesis of this compound Analogs

experimental_workflow start Isolation of this compound from Theonella swinhoei functional_group_interconversion Functional Group Interconversion (e.g., Oxidation, Reduction) start->functional_group_interconversion protection Protection of Reactive Groups (e.g., Hydroxyls) functional_group_interconversion->protection modification Modification of Steroid Core or Side Chain (e.g., Olefination, Grignard Reaction) protection->modification deprotection Deprotection modification->deprotection purification Purification of Analog (e.g., HPLC, Column Chromatography) deprotection->purification characterization Structural Characterization (e.g., NMR, MS) purification->characterization

Caption: A generalized workflow for the semi-synthesis of this compound analogs.

Troubleshooting Decision Tree for Low Reaction Yield

troubleshooting_low_yield start Low Reaction Yield check_completeness Is the reaction complete? start->check_completeness check_degradation Is there evidence of degradation? check_completeness->check_degradation Yes optimize_conditions Optimize reaction conditions (time, temperature, concentration) check_completeness->optimize_conditions No check_reagents Check purity and activity of reagents and catalyst check_degradation->check_reagents No change_conditions Modify reaction conditions (lower temperature, shorter time) check_degradation->change_conditions Yes optimize_conditions->check_reagents use_protecting_groups Consider using protecting groups for sensitive functionalities change_conditions->use_protecting_groups

Caption: A decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

Conicasterol vs. Theonellasterol: A Comparative Analysis of Activity on the Farnesoid X Receptor (FXR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in various metabolic pathways has made it a promising therapeutic target for a range of conditions, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome. Marine organisms are a rich source of novel bioactive compounds, and among these, Conicasterol and Theonellasterol, two marine sponge-derived steroids, have garnered attention for their distinct modulatory effects on FXR. This guide provides a comparative analysis of their activities, supported by experimental data, to aid researchers in the field of drug discovery and development.

Both this compound and Theonellasterol are 4-methylenesteroids isolated from the marine sponge Theonella swinhoei. They share a common tetracyclic core structure but differ in the alkyl substitution on their side chains; Theonellasterol possesses a 24S-ethyl group, while this compound has a 24R-methyl group.[1][2][3] This subtle structural difference leads to distinct pharmacological activities on FXR.

Comparative Activity on FXR

Experimental evidence demonstrates that Theonellasterol acts as a selective FXR antagonist, while certain derivatives of this compound, such as this compound E, function as FXR modulators with additional pregnane X receptor (PXR) agonistic activity.[1][4][5][6] Theonellasterol directly inhibits the transactivation of FXR induced by the natural ligand chenodeoxycholic acid (CDCA) and reverses the effects of CDCA on the expression of canonical FXR target genes.[1][7][8] In contrast, this compound E induces the expression of genes involved in bile acid detoxification without affecting the Small Heterodimer Partner (SHP), a key FXR target gene, indicating a selective modulation of the receptor.[4][5][6]

FeatureThis compound (specifically this compound E)TheonellasterolReference Compound (CDCA)
FXR Activity Modulator[4][5][6]Antagonist[1][7][8]Agonist
PXR Activity Agonist[4][5][6]No significant activity reported[7][9]No significant activity
Effect on FXR Transactivation (in presence of CDCA) Modulates (sparing SHP)[4][5][6]Inhibits (EC50 ~50 µM)[1]Induces
Effect on FXR Target Genes Induces genes for bile acid detoxification (e.g., BSEP, OSTα) without affecting SHP.[4][6]Reverses CDCA-induced changes in SHP, OSTα, BSEP, and MRP4 expression.[7][8][10]Regulates expression of SHP, OSTα, BSEP, MRP4, etc.
In Vivo Effects Potential utility in liver disorders.[4][5][6]Attenuates liver injury in rodent models of cholestasis.[1][7]N/A

Experimental Protocols

The characterization of this compound and Theonellasterol's activity on FXR typically involves in vitro cell-based assays. A key method is the luciferase reporter gene assay.

Luciferase Reporter Gene Assay for FXR Activity

Objective: To determine if a test compound can act as an agonist or antagonist of the Farnesoid X Receptor (FXR).

Principle: This assay utilizes a reporter gene system where the expression of a reporter enzyme (luciferase) is under the control of a promoter containing FXR response elements (FXREs). When FXR is activated by a ligand, it binds to the FXREs and drives the transcription of the luciferase gene. The amount of light produced by the luciferase enzyme is proportional to the level of FXR activation.

Methodology:

  • Cell Culture and Transfection:

    • Hepatocellular carcinoma cell lines, such as HepG2, are commonly used as they endogenously express some components of the bile acid signaling pathway.[7][8]

    • Cells are transiently transfected with several plasmids:

      • An expression vector for human FXR.

      • An expression vector for the retinoid X receptor (RXR), the heterodimeric partner of FXR.[11][12]

      • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of an FXRE (e.g., from the promoter of the FXR target gene SHP or BSEP).

      • A control plasmid expressing β-galactosidase or Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment:

    • After a post-transfection period (typically 24 hours) to allow for protein expression, the cells are treated with the test compounds.

    • For agonist testing, cells are treated with varying concentrations of this compound or Theonellasterol alone.

    • For antagonist testing, cells are co-treated with a known FXR agonist (e.g., CDCA at a concentration that gives a submaximal response) and varying concentrations of the test compound.[1][8]

  • Luciferase Assay:

    • Following an incubation period (e.g., 18-24 hours), the cells are lysed.

    • The cell lysate is then mixed with a luciferase substrate.

    • The light emitted from the enzymatic reaction is measured using a luminometer.

  • Data Analysis:

    • Luciferase activity is normalized to the activity of the control reporter (β-galactosidase or Renilla luciferase).

    • For agonist activity, the fold induction of luciferase activity by the compound is calculated relative to a vehicle control.

    • For antagonist activity, the percentage inhibition of the agonist-induced luciferase activity is calculated. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways and Experimental Workflow

The interaction of these compounds with the FXR signaling pathway can be visualized as follows:

FXR_Signaling cluster_ligands Ligands cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound E FXR FXR This compound->FXR Modulates Theonellasterol Theonellasterol Theonellasterol->FXR Inhibits CDCA CDCA (Agonist) CDCA->FXR Activates RXR RXR FXR->RXR FXRE FXR Response Element (FXRE) FXR->FXRE RXR->FXRE Binds to TargetGenes Target Gene Transcription FXRE->TargetGenes Regulates BileAcid_Homeostasis Bile Acid Homeostasis TargetGenes->BileAcid_Homeostasis Controls Lipid_Metabolism Lipid Metabolism TargetGenes->Lipid_Metabolism Controls Glucose_Metabolism Glucose Metabolism TargetGenes->Glucose_Metabolism Controls

Caption: FXR signaling pathway modulation by this compound E and Theonellasterol.

The experimental workflow for assessing the activity of these compounds on FXR is a multi-step process.

Experimental_Workflow start Start: Test Compounds (this compound, Theonellasterol) cell_culture Cell Culture (e.g., HepG2) start->cell_culture transfection Transient Transfection - FXR Plasmid - RXR Plasmid - FXRE-Luciferase Plasmid - Control Plasmid cell_culture->transfection compound_treatment Compound Treatment - Agonist Mode - Antagonist Mode (with CDCA) transfection->compound_treatment incubation Incubation (18-24 hours) compound_treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis luciferase_assay Luciferase Assay (Measure Luminescence) cell_lysis->luciferase_assay data_analysis Data Analysis - Normalize Data - Calculate Fold Change / Inhibition - Determine EC50 / IC50 luciferase_assay->data_analysis end End: Determine FXR Activity Profile data_analysis->end

Caption: Workflow for luciferase reporter gene assay to assess FXR activity.

References

Comparing the efficacy of Conicasterol E with synthetic PXR agonists like rifaximin.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Conicasterol E, a marine-derived sterol, and Rifaximin, a synthetic antibiotic, as agonists for the Pregnane X Receptor (PXR). PXR is a critical nuclear receptor that regulates the expression of genes involved in the metabolism and detoxification of xenobiotics and endogenous compounds.[1][2] This guide synthesizes available experimental data to offer an objective comparison of their performance, complete with detailed methodologies for key experiments and visual representations of relevant pathways and workflows.

Efficacy and Mechanism of Action: A Comparative Overview

Both this compound E and Rifaximin have been identified as agonists of the human PXR.[1][3] PXR activation plays a significant role in cellular defense by inducing the expression of drug-metabolizing enzymes, such as those in the Cytochrome P450 family (e.g., CYP3A4), and drug transporters.[3][4] While both compounds activate PXR, their origins, chemical structures, and specificity differ, which may influence their therapeutic applications.

This compound E, isolated from the marine sponge Theonella swinhoei, has been characterized as a dual modulator, exhibiting agonistic activity on PXR while also modulating the Farnesoid X Receptor (FXR).[1][5] This dual activity could be beneficial in certain liver disorders.[1] Rifaximin, a synthetic derivative of rifamycin, is a well-established gut-specific PXR agonist with low systemic absorption.[3] This property makes it particularly useful for treating gastrointestinal disorders.[3]

Quantitative Data Comparison

Direct, side-by-side quantitative comparisons of the PXR agonistic activity of this compound E and Rifaximin under identical experimental conditions are limited in the publicly available literature. However, data from various studies provide insights into their individual potencies. The following tables summarize the available qualitative and quantitative data.

FeatureThis compound ERifaximinReference
Origin Natural (Marine Sponge)Synthetic[1][3]
Chemical Class SterolRifamycin Analog[1][3]
Primary Mechanism PXR Agonist, FXR ModulatorPXR Agonist[1][3]
Tissue Specificity Not fully characterizedGut-specific[3]
Efficacy ParameterThis compound ERifaximinReference
EC50 Data not available in a directly comparable format.Data not available in a directly comparable format.N/A
Emax Data not available in a directly comparable format.Data not available in a directly comparable format.N/A
PXR Activation Demonstrated in transfected HepG2 cells.Demonstrated in cell-based reporter gene assays and in vivo in PXR-humanized mice.[3][5]
CYP3A4 Induction Significant enhancement of expression in HepG2 cells.Significant induction of PXR target genes, including CYP3A4, in the intestine.[3][5]

Signaling Pathway and Experimental Workflow

PXR Signaling Pathway

Upon binding to an agonist like this compound E or Rifaximin, the Pregnane X Receptor (PXR) undergoes a conformational change. This allows it to form a heterodimer with the Retinoid X Receptor (RXR). The PXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes. This binding recruits coactivators and initiates the transcription of genes involved in drug metabolism and transport, most notably CYP3A4.

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PXR Agonist (this compound E / Rifaximin) PXR PXR Agonist->PXR Binds PXR_Agonist PXR-Agonist Complex RXR RXR PXR_RXR PXR/RXR Heterodimer PXR_Agonist->PXR_RXR Heterodimerizes with RXR PXR_RXR_DNA PXR/RXR binds to PXRE PXR_RXR->PXR_RXR_DNA Translocates to Nucleus PXRE PXRE (DNA Response Element) Target_Genes Target Gene Transcription (e.g., CYP3A4) PXR_RXR_DNA->Target_Genes Initiates Transcription Experimental_Workflow cluster_validation Target Gene Expression Validation start Start: Cell Culture (e.g., HepG2 cells) transfection Transient Transfection - PXR expression vector - PXRE-luciferase reporter vector start->transfection treatment Treatment with Compounds (this compound E, Rifaximin, Controls) transfection->treatment reporter_assay Luciferase Reporter Gene Assay (Measure PXR Activation) treatment->reporter_assay cell_treatment_qpcr Treat Cells with Compounds treatment->cell_treatment_qpcr data_analysis1 Data Analysis (Calculate Fold Activation, EC50) reporter_assay->data_analysis1 rna_extraction RNA Extraction cell_treatment_qpcr->rna_extraction qpcr Quantitative PCR (qPCR) (Measure CYP3A4 mRNA levels) rna_extraction->qpcr data_analysis2 Data Analysis (Calculate Fold Induction) qpcr->data_analysis2

References

Unveiling the Bioactive Potential: A Comprehensive Structure-Activity Relationship Analysis of the Conicasterol Family

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the Conicasterol family of marine-derived sterols reveals a compelling landscape of structure-activity relationships, primarily centered on their modulation of the nuclear receptors FXR and PXR. This guide provides a comparative analysis of key members of this family, supported by experimental data, to illuminate their potential for researchers, scientists, and drug development professionals.

The this compound family, isolated from marine sponges of the genus Theonella, has emerged as a significant source of novel bioactive compounds. These 4-methylene sterols exhibit potent and often dual activities as modulators of the Farnesoid X Receptor (FXR), a key regulator of bile acid homeostasis, and the Pregnane X Receptor (PXR), a master sensor of xenobiotics. This dual activity, ranging from FXR antagonism to PXR agonism, positions the this compound family as a promising scaffold for the development of therapeutic agents for a variety of disorders, including cholestatic liver diseases and inflammatory conditions.

Comparative Biological Activities of the this compound Family

The biological activity of the this compound family is intricately linked to subtle structural modifications of the sterol scaffold. Key determinants of activity include substitutions at the C-3 and C-4 positions of the A-ring and variations in the side chain. The following tables summarize the quantitative data available for representative members of the this compound family and their synthetic derivatives, highlighting their potency as FXR antagonists and PXR agonists.

CompoundTargetActivityEC50/IC50 (µM)Cell LineReference
Theonellasterol FXRAntagonist~50HepG2[1]
Theonellasterol Derivative 4FXRAntagonist35 - 50HepG2[1]
Theonellasterol Derivative 6FXRAntagonist35 - 50HepG2[1]
Theonellasterol Derivative 7FXRAntagonist35 - 50HepG2[1]
Theonellasterol Derivative 12FXRAntagonist35 - 50HepG2[1]
This compound E FXRModulator-HepG2[2][3][4]
PXRAgonist-HepG2[2][3][4]
Theonellasterol G FXRAntagonist-HepG2[3]
PXRAgonist-HepG2[3]
Swinhosterol B FXRAntagonist-HepG2[5]
PXRAgonist-HepG2[5]

Note: A definitive EC50 or IC50 value for this compound E's modulatory and agonistic activities was not explicitly stated in the provided search results, though its dual action was consistently reported.

Key Structure-Activity Relationship Insights

Analysis of the this compound family reveals several key structural features that govern their biological activity:

  • C-4 Exomethylene Group: The presence of the exomethylene group at the C-4 position appears to be crucial for potent activity. Modifications to this group can significantly impact both FXR and PXR modulation.

  • C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is another important determinant of activity. Its orientation and the presence of other substituents on the A-ring can influence receptor binding and activation.

  • Side Chain Variations: Differences in the side chain, such as the ethyl group in Theonellasterol versus the methyl group in this compound, contribute to the specificity and potency of these compounds.

  • Hydroxylation Patterns: The degree and position of hydroxylation on the sterol nucleus, as seen in this compound E (a 7α,15β-dihydroxythis compound analogue), can lead to dual FXR/PXR activity.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to characterize the biological activity of the this compound family.

FXR and PXR Luciferase Reporter Gene Assay

This assay is the primary method for determining the agonistic or antagonistic activity of compounds on FXR and PXR.

1. Cell Culture and Transfection:

  • Human hepatoma (HepG2) or human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
  • Cells are seeded in 96-well plates.
  • For FXR assays, cells are transiently co-transfected with expression vectors for human FXR and its heterodimeric partner Retinoid X Receptor (RXR), along with a luciferase reporter plasmid containing an FXR response element (e.g., pGL5-luc).
  • For PXR assays, a stable cell line expressing human PXR and a CYP3A4 promoter-driven luciferase reporter is often used. Alternatively, transient transfection with PXR and RXR expression vectors and a PXR-responsive luciferase reporter can be performed.
  • A Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.

2. Compound Treatment:

  • After 24 hours of transfection, the medium is replaced with a medium containing the test compounds (e.g., this compound derivatives) at various concentrations.
  • For antagonist assays, cells are co-treated with the test compound and a known FXR agonist (e.g., chenodeoxycholic acid, CDCA) or PXR agonist (e.g., rifampicin).
  • Appropriate vehicle controls (e.g., DMSO) are included.

3. Luciferase Activity Measurement:

  • After an incubation period of 18-24 hours, cells are lysed.
  • Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
  • Firefly luciferase activity is normalized to Renilla luciferase activity.
  • Data is expressed as fold induction over the vehicle control for agonists or as a percentage inhibition of the agonist response for antagonists.
  • EC50 or IC50 values are calculated from the dose-response curves.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to confirm the effect of the compounds on the expression of downstream target genes of FXR and PXR.

1. Cell Treatment and RNA Extraction:

  • HepG2 cells are treated with the test compounds for a specified period (e.g., 24 hours).
  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

2. Reverse Transcription:

  • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Real-Time PCR:

  • The expression levels of target genes (e.g., SHP, BSEP, OSTα for FXR; CYP3A4 for PXR) and a housekeeping gene (e.g., GAPDH) are quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

4. Data Analysis:

  • The relative expression of each target gene is calculated using the ΔΔCt method, normalized to the housekeeping gene, and expressed as fold change relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways modulated by the this compound family and a general workflow for their biological evaluation.

Conicasterol_Signaling_Pathway cluster_FXR FXR Pathway cluster_PXR PXR Pathway Conicasterol_Antagonist Theonellasterol Swinhosterol B FXR FXR Conicasterol_Antagonist->FXR Inhibits FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR_FXR RXR RXR_FXR->FXR_RXR_Complex FXRE FXR Response Element (FXRE) FXR_RXR_Complex->FXRE Binds Target_Genes_FXR Target Genes (SHP, BSEP, OSTα) FXRE->Target_Genes_FXR Regulates Transcription Conicasterol_Agonist This compound E Theonellasterol G PXR PXR Conicasterol_Agonist->PXR Activates PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex RXR_PXR RXR RXR_PXR->PXR_RXR_Complex PXRE PXR Response Element (PXRE) PXR_RXR_Complex->PXRE Binds Target_Genes_PXR Target Gene (CYP3A4) PXRE->Target_Genes_PXR Induces Transcription

Caption: Modulation of FXR and PXR signaling pathways by the this compound family.

Experimental_Workflow Start Isolation of This compound Analogs Structure_Elucidation Structure Elucidation (NMR, MS) Start->Structure_Elucidation Luciferase_Assay FXR/PXR Luciferase Reporter Assay Structure_Elucidation->Luciferase_Assay SAR_Analysis Structure-Activity Relationship Analysis Luciferase_Assay->SAR_Analysis qRT_PCR qRT-PCR for Target Gene Expression Luciferase_Assay->qRT_PCR Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization qRT_PCR->SAR_Analysis

Caption: General experimental workflow for the evaluation of this compound analogs.

References

How does Conicasterol's efficacy compare to the natural FXR ligand chenodeoxycholic acid (CDCA)?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Conicasterol, a marine-derived steroid, and chenodeoxycholic acid (CDCA), the primary human endogenous ligand for the Farnesoid X Receptor (FXR). This analysis is supported by experimental data to objectively evaluate their performance as FXR modulators.

Introduction

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1] Its activation by endogenous ligands, primarily chenodeoxycholic acid (CDCA), triggers a cascade of gene regulation that controls various metabolic pathways.[1] Consequently, FXR has emerged as a significant therapeutic target for a range of metabolic and cholestatic liver diseases. This compound E, a polyhydroxylated steroid isolated from the marine sponge Theonella swinhoei, has been identified as a novel FXR modulator with a distinct pharmacological profile compared to the natural ligand CDCA.[2][3][4] This guide delves into a comparative analysis of their efficacy, highlighting key differences in their molecular mechanisms of action.

Quantitative Efficacy Comparison

The following table summarizes the available quantitative data for this compound E and CDCA in activating FXR. It is important to note that this compound E exhibits a unique dose-response relationship.

ParameterThis compound EChenodeoxycholic Acid (CDCA)Reference
FXR Activation (EC50) Bell-shaped concentration-response curve; maximal activation observed at lower concentrations, with decreasing activity at higher concentrations. A specific EC50 value is not reported due to this non-classical response.~10-50 µM (Varies depending on the specific cell-based assay)[2][5]
Maximal Efficacy (Emax) Lower than CDCAFull agonist[2]

Differential Effects on FXR Target Gene Expression

A critical distinction between this compound E and CDCA lies in their differential regulation of key FXR target genes. This is particularly evident in their effect on the Small Heterodimer Partner (SHP), a key transcriptional repressor in the FXR signaling pathway.

Target GeneEffect of this compound EEffect of CDCAReference
SHP (Small Heterodimer Partner) No significant induction ("SHP-sparing")Potent induction[1][2][3]
BSEP (Bile Salt Export Pump) Slight increase in mRNA expressionSignificant induction of mRNA expression[2][6]
OSTα (Organic Solute Transporter α) Slight increase in mRNA expressionSignificant induction of mRNA expression[2][6][7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

FXR Signaling Pathway

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand FXR Ligand (e.g., CDCA, this compound E) FXR_inactive FXR Ligand->FXR_inactive Binding FXR_active FXR FXR_inactive->FXR_active Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation FXRE FXR Response Element (FXRE) on Target Gene Promoters FXR_active->FXRE Heterodimerization and Binding RXR_active->FXRE Heterodimerization and Binding SHP SHP Gene FXRE->SHP Induction (CDCA) BSEP BSEP Gene FXRE->BSEP Induction OSTa OSTα Gene FXRE->OSTa Induction Gene_Repression Repression of Bile Acid Synthesis Genes (e.g., CYP7A1) SHP->Gene_Repression Repression (CDCA only)

Caption: FXR Signaling Pathway Activation.

Experimental Workflow: Luciferase Reporter Assay

Luciferase_Assay_Workflow start Start: Seed HepG2 cells in 96-well plate transfection Transfect cells with: - FXR expression vector - RXR expression vector - FXRE-luciferase reporter plasmid - Renilla luciferase control plasmid start->transfection treatment Treat cells with varying concentrations of This compound E or CDCA transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells incubation->lysis measurement Measure Firefly and Renilla luciferase activity using a luminometer lysis->measurement analysis Analyze data: Normalize Firefly to Renilla activity. Plot dose-response curves. measurement->analysis end End: Determine efficacy and potency analysis->end

Caption: Luciferase Reporter Assay Workflow.

Detailed Experimental Protocols

FXR Transactivation Assay (Luciferase Reporter Assay)

This assay is commonly used to determine the ability of a compound to activate FXR and induce the expression of a reporter gene.

1. Cell Culture and Transfection:

  • Human hepatoma cells (e.g., HepG2) are cultured in appropriate media and seeded into 96-well plates.[7]

  • Cells are then transiently transfected with a mixture of plasmids including:

    • An expression vector for human FXR.

    • An expression vector for the retinoid X receptor (RXR), the heterodimeric partner of FXR.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple FXR response elements (FXREs).[7]

    • A control plasmid expressing Renilla luciferase to normalize for transfection efficiency.[7]

2. Compound Treatment:

  • After transfection, the cells are treated with various concentrations of the test compounds (this compound E or CDCA) or a vehicle control (e.g., DMSO).[7]

3. Incubation and Cell Lysis:

  • The treated cells are incubated for a period of 24 to 48 hours to allow for receptor activation and reporter gene expression.

  • Following incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzymes.[8]

4. Luminescence Measurement:

  • The cell lysates are transferred to an opaque 96-well plate.

  • The activity of both Firefly and Renilla luciferase is measured sequentially using a luminometer after the addition of their respective substrates.[8]

5. Data Analysis:

  • The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.

  • The fold induction of luciferase activity is calculated relative to the vehicle-treated control cells.

  • Dose-response curves are generated by plotting the fold induction against the compound concentration, from which parameters like EC50 (half-maximal effective concentration) can be determined.

Surface Plasmon Resonance (SPR) for Ligand-Receptor Binding

SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between a ligand and a receptor.

1. Chip Preparation and Ligand Immobilization:

  • A sensor chip (e.g., CM5) is activated.

  • The purified FXR ligand-binding domain (LBD) is immobilized onto the surface of the sensor chip.

2. Analyte Injection and Binding Measurement:

  • A solution containing the analyte (this compound E or CDCA) at various concentrations is flowed over the chip surface.

  • The binding of the analyte to the immobilized FXR-LBD is detected in real-time as a change in the refractive index at the sensor surface, which is proportional to the change in mass. This change is recorded in resonance units (RU).

3. Dissociation Phase:

  • After the association phase, a buffer is flowed over the chip to measure the dissociation of the analyte from the receptor.

4. Regeneration:

  • The chip surface is regenerated using a specific solution to remove the bound analyte, allowing for subsequent binding assays.

5. Data Analysis:

  • The binding data is fitted to various kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Discussion and Conclusion

The comparison between this compound E and CDCA reveals a fascinating divergence in their mechanisms of FXR modulation. While CDCA acts as a conventional full agonist, potently inducing the entire suite of FXR target genes including SHP, this compound E demonstrates a more nuanced activity.[2][3]

The "bell-shaped" dose-response curve of this compound E in transactivation assays is a noteworthy characteristic, suggesting a complex interaction with the receptor or cellular machinery that leads to a self-limiting or even inhibitory effect at higher concentrations.[2] This could be advantageous in a therapeutic context, potentially avoiding over-activation of the FXR pathway.

The most significant distinction is the "SHP-sparing" nature of this compound E.[2][3] SHP is a key mediator of FXR's repressive effects on bile acid synthesis. By activating FXR without inducing SHP, this compound E could potentially uncouple the beneficial effects of FXR activation on bile acid transport and detoxification (via BSEP and OSTα induction) from the feedback inhibition of bile acid synthesis. This unique profile suggests that this compound E may offer a more targeted therapeutic approach, potentially with a different side-effect profile compared to classical FXR agonists like CDCA.

References

Unraveling the Cross-Reactivity of Conicasterol: A Comparative Analysis within the Nuclear Receptor Superfamily

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive assessment of Conicasterol's interaction with the nuclear receptor superfamily reveals a nuanced cross-reactivity profile, highlighting its dual modulation of the Farnesoid X Receptor (FXR) and potent agonism of the Pregnane X Receptor (PXR). This guide provides a detailed comparison with related marine-derived sterols, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a selective nuclear receptor modulator.

This compound, a marine-derived 4-methylene sterol, and its analogues have emerged as significant modulators of nuclear receptors, key regulators of metabolic and inflammatory pathways. Understanding the specificity and cross-reactivity of these compounds is paramount for their development as therapeutic agents. This guide delves into the experimental data characterizing the interaction of this compound and its related compounds with various members of the nuclear receptor superfamily.

Comparative Analysis of Nuclear Receptor Activity

Experimental data from transactivation assays demonstrate that this compound and its related compounds, Theonellasterol and Swinhosterol B, exhibit distinct activity profiles against FXR and PXR. This compound E, a prominent analogue, has been identified as a dual FXR modulator and a potent PXR agonist. In contrast, Theonellasterol is a selective FXR antagonist, while Swinhosterol B also displays potent FXR antagonism alongside PXR agonism.[1]

Notably, Theonellasterol has been shown to be highly selective, exhibiting no agonistic or antagonistic activity against a wide panel of other nuclear receptors, including the vitamin D receptor (VDR), peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), progesterone receptor, estrogen receptor, glucocorticoid receptor, and thyroid hormone receptor.[2][3][4] This high selectivity underscores its potential as a targeted FXR antagonist. While comprehensive cross-reactivity data for this compound against a similar panel is not as extensively documented, its known dual activity with FXR and PXR suggests a more complex interaction profile.

CompoundTarget Nuclear ReceptorActivityPotency (EC50/IC50)Reference Compound
This compound E Farnesoid X Receptor (FXR)Modulator (bell-shaped response)Data not availableChenodeoxycholic acid (CDCA)
Pregnane X Receptor (PXR)AgonistAs effective as rifaximinRifaximin
Theonellasterol Farnesoid X Receptor (FXR)Antagonist~ 50 µMChenodeoxycholic acid (CDCA)
PXR, VDR, PPARs, LXRs, etc.No activityNot applicableVarious
Swinhosterol B Farnesoid X Receptor (FXR)AntagonistData not availableChenodeoxycholic acid (CDCA)
Pregnane X Receptor (PXR)AgonistData not availableRifaximin
This compound B Farnesoid X Receptor (FXR)Antagonist (at 10 & 50 µM)Data not availableChenodeoxycholic acid (CDCA)
Pregnane X Receptor (PXR)Agonist (at 10 & 50 µM)Data not availableRifaximin

Experimental Methodologies

The characterization of this compound and its analogues' activity on nuclear receptors primarily relies on cell-based transactivation assays and analysis of target gene expression.

Nuclear Receptor Transactivation Assay (Luciferase Reporter Assay)

This assay is a cornerstone for determining the agonistic or antagonistic activity of a compound on a specific nuclear receptor. The general workflow is as follows:

G cluster_prep Cell Preparation & Transfection cluster_treat Compound Treatment cluster_measure Measurement & Analysis prep1 Plate HepG2 cells prep2 Co-transfect with: - NR expression vector (e.g., pSG5-FXR/PXR) - RXR expression vector (pSG5-RXR) - Luciferase reporter vector (e.g., p(hsp27)TKLUC) - Control vector (e.g., pCMV-βgal) prep1->prep2 treat1 Incubate cells (24h) prep2->treat1 treat2 Treat with: - this compound/analogue - +/- NR agonist (e.g., CDCA) - Vehicle control treat1->treat2 measure1 Incubate cells (18h) treat2->measure1 measure2 Lyse cells measure1->measure2 measure3 Measure Luciferase & β-galactosidase activity measure2->measure3 measure4 Normalize Luciferase to β-gal activity measure3->measure4

Experimental workflow for a nuclear receptor transactivation assay.

Protocol Details:

  • Cell Culture: Human hepatoma cells (HepG2) are cultured in appropriate media and seeded in multi-well plates.

  • Transfection: Cells are transiently transfected with plasmids encoding the full-length nuclear receptor of interest (e.g., FXR or PXR), its heterodimeric partner Retinoid X Receptor (RXR), a luciferase reporter gene under the control of a response element for the specific nuclear receptor, and a control plasmid (e.g., β-galactosidase) for normalization of transfection efficiency.

  • Compound Incubation: After a post-transfection period, cells are treated with various concentrations of the test compound (e.g., this compound E) alone (to assess agonism) or in combination with a known receptor agonist (e.g., CDCA for FXR) to assess antagonism.

  • Lysis and Measurement: Following an incubation period, cells are lysed, and the luciferase activity is measured using a luminometer. The β-galactosidase activity is also measured to normalize the luciferase readings.

  • Data Analysis: The normalized luciferase activity is plotted against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.

Competitive Binding Assay

To determine the binding affinity of a compound to a nuclear receptor, a competitive binding assay can be employed. This assay measures the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from the receptor's ligand-binding domain (LBD).

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified LBD of the nuclear receptor, a fixed concentration of a high-affinity radiolabeled or fluorescent ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Unbound Ligand: The receptor-bound ligand is separated from the free ligand. This can be achieved through various methods, such as filtration or scintillation proximity assay (SPA).

  • Detection: The amount of labeled ligand bound to the receptor is quantified.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the labeled ligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Signaling Pathways

This compound's dual activity on FXR and PXR implicates its involvement in the intricate signaling networks regulated by these two nuclear receptors.

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a key regulator of bile acid, lipid, and glucose homeostasis. Upon activation by bile acids or synthetic agonists, FXR heterodimerizes with RXR and binds to FXR response elements (FXREs) in the promoter regions of target genes.

G cluster_ligand Ligand Activation cluster_receptor Receptor Dimerization cluster_gene Target Gene Regulation This compound This compound E (Modulator) FXR FXR This compound->FXR BileAcids Bile Acids (Agonist) BileAcids->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds to TargetGenes Target Genes (e.g., SHP, BSEP, OSTα/β) FXRE->TargetGenes GeneRegulation Regulation of Bile Acid, Lipid & Glucose Metabolism TargetGenes->GeneRegulation

Simplified FXR signaling pathway.

Pregnane X Receptor (PXR) Signaling Pathway

PXR is a crucial xenobiotic sensor that regulates the expression of genes involved in drug metabolism and detoxification. Activation by a wide range of endogenous and exogenous compounds leads to its heterodimerization with RXR and subsequent binding to PXR response elements (PXREs).

G cluster_ligand Ligand Activation cluster_receptor Receptor Dimerization cluster_gene Target Gene Regulation This compound This compound E (Agonist) PXR PXR This compound->PXR Xenobiotics Xenobiotics (Agonist) Xenobiotics->PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXRE PXRE PXR_RXR->PXRE Binds to TargetGenes Target Genes (e.g., CYP3A4, MDR1) PXRE->TargetGenes GeneRegulation Drug Metabolism & Detoxification TargetGenes->GeneRegulation

Simplified PXR signaling pathway.

Conclusion

This compound and its analogues represent a fascinating class of marine-derived nuclear receptor modulators. While this compound E demonstrates a dual activity on FXR and PXR, the high selectivity of Theonellasterol for FXR highlights the potential for developing highly specific therapeutic agents from this chemical scaffold. Further quantitative analysis of this compound's cross-reactivity with a broader panel of nuclear receptors is warranted to fully elucidate its pharmacological profile and guide future drug development efforts. The experimental protocols and signaling pathway diagrams provided herein offer a foundational understanding for researchers investigating these promising compounds.

References

In Vivo Validation of Conicasterol's Therapeutic Effect on Bile Acid Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Conicasterol's potential therapeutic effects on bile acid metabolism, placing it in the context of other modulators of bile acid signaling pathways. While in vivo validation of this compound is not yet extensively documented in publicly available literature, this document synthesizes its known in vitro activity with in vivo data from compounds with related mechanisms of action. This guide aims to provide a valuable resource for researchers interested in the development of novel therapeutics for cholestatic liver diseases.

Introduction to this compound and Bile Acid Regulation

This compound E is a marine-derived steroid isolated from the sponge Theonella swinhoei. In vitro studies have characterized it as a dual-acting compound: a modulator of the Farnesoid X Receptor (FXR) and an agonist of the Pregnane X Receptor (PXR)[1][2]. A key feature of this compound E is its ability to induce the expression of genes involved in bile acid detoxification without affecting the expression of the small heterodimer partner (SHP), a key repressor of bile acid synthesis[1][2]. This unique profile suggests a potential therapeutic advantage in managing cholestatic conditions by promoting the clearance of toxic bile acids without shutting down their synthesis entirely.

Bile acid homeostasis is tightly regulated by a network of nuclear receptors, with FXR playing a central role.[3] Activation of FXR by bile acids initiates a negative feedback loop that represses bile acid synthesis and promotes their transport and detoxification.[3][4] PXR also contributes to detoxification by upregulating enzymes and transporters involved in the metabolism and clearance of xenobiotics and endobiotics, including bile acids. Dysregulation of these pathways can lead to cholestasis, a condition characterized by the accumulation of toxic bile acids in the liver, leading to inflammation, fibrosis, and eventual liver failure.

Comparative Analysis of Therapeutic Agents

This section compares this compound with other key compounds that modulate bile acid metabolism: Theonellasterol, another marine-derived sterol with a distinct mechanism; Obeticholic Acid (OCA), a potent FXR agonist; and Ursodeoxycholic Acid (UDCA), the current standard of care for many cholestatic diseases.

Table 1: In Vivo Performance Comparison of Bile Acid Metabolism Modulators in Cholestatic Models
Parameter This compound (Predicted In Vivo Effects) Theonellasterol Obeticholic Acid (OCA) Ursodeoxycholic Acid (UDCA)
Primary Mechanism FXR Modulator (SHP-sparing), PXR Agonist[1][2]Selective FXR Antagonist[5]Potent FXR Agonist[6][7]Multiple; promotes hydrophilic bile acid pool, stimulates choleresis
Animal Model Not yet reportedBile Duct Ligation (BDL) in mice[5]BDL in mice, other cholestatic models[4]Various cholestatic models
Effect on Liver Injury (ALT/AST) Predicted to be protectiveAttenuates liver injury (reduced ALT)[5]Reduces liver injury[4]Reduces liver injury
Effect on Liver Histology Predicted to reduce necrosis and inflammationReduces liver necrosis[5]Reduces necrosis and inflammationImproves histology
Effect on Serum Bile Acids Predicted to decrease total bile acidsNot explicitly reported, but protective effect suggests reduction of toxic BAsDecreases total bile acidsShifts to a more hydrophilic pool, may not significantly lower total BAs
Regulation of Key Genes
FXR Target Genes (e.g., BSEP, SHP)Predicted to induce BSEP, spares SHP[1][2]Antagonizes induction of SHP, OSTα, BSEP[5]Potently induces SHP and BSEP[7]No direct FXR agonism[7]
Bile Acid Synthesis (CYP7A1)Predicted to have minimal repressive effect due to SHP sparing[1][2]No direct effect, but FXR antagonism may indirectly influenceSuppresses CYP7A1 via SHP induction[6]Does not suppress CYP7A1 synthesis
Detoxification/Efflux (e.g., MRP3, MRP4, CYP3A)Predicted to induce via PXR agonismIncreases MRP4 expression[5]Can induce efflux transportersMay influence transporter expression indirectly

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of these compounds are best understood by visualizing their impact on the key signaling pathways governing bile acid homeostasis.

Bile_Acid_Regulation cluster_Hepatocyte Hepatocyte cluster_Compounds Therapeutic Intervention Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 synthesis Bile_Acids Bile Acids Toxic_BAs Toxic Bile Acids Bile_Acids->Toxic_BAs FXR FXR Bile_Acids->FXR activates Detoxified_BAs Detoxified BAs Toxic_BAs->Detoxified_BAs BSEP BSEP (Efflux) Detoxified_BAs->BSEP MRP3_4 MRP3/4 (Efflux) Detoxified_BAs->MRP3_4 CYP7A1->Bile_Acids SHP SHP SHP->CYP7A1 inhibits FXR->SHP induces FXR->BSEP induces PXR PXR PXR->MRP3_4 induces CYP3A CYP3A (Detox) PXR->CYP3A induces This compound This compound This compound->FXR modulates (spares SHP) This compound->PXR activates OCA Obeticholic Acid OCA->FXR potently activates Theonellasterol Theonellasterol Theonellasterol->FXR antagonizes

Caption: Simplified signaling pathway of bile acid regulation in hepatocytes and points of intervention for therapeutic compounds.

Experimental Protocols

The following are generalized protocols for key in vivo experiments used to validate the therapeutic effects of compounds on bile acid metabolism.

Bile Duct Ligation (BDL) Mouse Model of Obstructive Cholestasis

This surgical model is a standard and reproducible method for inducing cholestatic liver injury.

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Anesthesia: Mice are anesthetized using isoflurane or a combination of ketamine and xylazine.

  • Surgical Procedure:

    • A midline laparotomy is performed to expose the abdominal cavity.

    • The common bile duct is carefully isolated from the surrounding tissues.

    • A double ligation is performed on the common bile duct using surgical silk.

    • The bile duct is then transected between the two ligatures.

    • The abdominal wall and skin are closed in layers.

  • Sham Control: Sham-operated animals undergo the same surgical procedure without the ligation and transection of the bile duct.

  • Post-operative Care: Animals are provided with appropriate post-operative analgesia and monitored for recovery.

  • Treatment: The test compound (e.g., this compound) or vehicle is administered daily via oral gavage or other appropriate routes, starting from the day of surgery for a specified duration (typically 3-7 days).

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and blood and liver tissue are collected for analysis.

Biochemical Analysis of Liver Injury
  • Sample Collection: Blood is collected via cardiac puncture and centrifuged to obtain serum.

  • Liver Enzyme Measurement: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are measured using commercially available assay kits and a clinical chemistry analyzer.

Histological Analysis of Liver Tissue
  • Tissue Processing: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Staining: Sections are stained with Hematoxylin and Eosin (H&E) to assess liver morphology, including necrosis, inflammation, and bile duct proliferation. Masson's trichrome staining can be used to evaluate collagen deposition and fibrosis.

  • Scoring: Histological changes are often semi-quantitatively scored by a pathologist blinded to the treatment groups.

Gene Expression Analysis by Quantitative PCR (qPCR)
  • RNA Extraction: Total RNA is isolated from frozen liver tissue using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.

  • qPCR: The expression levels of target genes (e.g., Fxr, Shp, Bsep, Mrp3, Mrp4, Cyp7a1, Cyp3a11) and a housekeeping gene (e.g., Gapdh) are quantified using specific primers and a qPCR system.

  • Data Analysis: The relative gene expression is calculated using the delta-delta Ct method.

Analysis of Bile Acid Composition
  • Sample Preparation: Bile acids are extracted from serum and liver homogenates using solid-phase extraction or liquid-liquid extraction.

  • Quantification: The concentrations of individual bile acid species are determined using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel compound for cholestatic liver disease.

Experimental_Workflow cluster_Analysis Endpoint Analysis Animal_Model Induction of Cholestasis (e.g., Bile Duct Ligation) Treatment Treatment with Test Compound (e.g., this compound) vs. Controls Animal_Model->Treatment Sample_Collection Collection of Blood and Liver Tissue Samples Treatment->Sample_Collection Biochemistry Serum Biochemistry (ALT, AST, ALP, Bilirubin) Sample_Collection->Biochemistry Histology Liver Histology (H&E, Masson's Trichrome) Sample_Collection->Histology Gene_Expression Gene Expression Analysis (qPCR for key targets) Sample_Collection->Gene_Expression Bile_Acid_Profiling Bile Acid Profiling (LC-MS/GC-MS) Sample_Collection->Bile_Acid_Profiling Data_Analysis Data Analysis and Interpretation Biochemistry->Data_Analysis Histology->Data_Analysis Gene_Expression->Data_Analysis Bile_Acid_Profiling->Data_Analysis Conclusion Conclusion on Therapeutic Efficacy Data_Analysis->Conclusion

Caption: A standard workflow for preclinical in vivo testing of therapeutic candidates for cholestasis.

Conclusion

This compound presents a novel and intriguing mechanism of action as an SHP-sparing FXR modulator and PXR agonist. Based on its in vitro profile, it is hypothesized to offer a therapeutic benefit in cholestatic conditions by promoting the detoxification and efflux of bile acids with minimal impact on their synthesis. While direct in vivo validation is pending, comparison with related compounds like the FXR antagonist Theonellasterol and the potent FXR agonist Obeticholic Acid highlights the diverse pharmacological strategies being explored to target bile acid-mediated liver injury. Further in vivo studies are essential to fully elucidate the therapeutic potential of this compound and to determine its efficacy and safety profile in comparison to existing and emerging therapies for cholestatic liver diseases. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

Comparative study of Conicasterol profiles from different Theonella species.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The marine sponge genus Theonella is a well-established source of a diverse array of bioactive secondary metabolites, among which the 4-exo-methylene sterols, including conicasterols and theonellasterols, have garnered significant attention for their unique structural features and promising pharmacological activities.[1][2] This guide provides a comparative overview of the conicasterol profiles reported in different Theonella species, primarily focusing on Theonella swinhoei and Theonella conica, based on available scientific literature. The data presented herein is crucial for researchers in natural product chemistry, pharmacology, and drug discovery seeking to understand the chemical diversity within this sponge genus.

Comparative Profile of Conicasterols and Related Sterols

The literature strongly suggests a species-specific distribution of the parent 4-methylene sterols. This compound, possessing a (24R)-methyl group, is considered a biomarker for Theonella conica, whereas theonellasterol, with a (24S)-ethyl group, is characteristic of Theonella swinhoei.[2][3] While numerous studies have focused on the rich variety of sterols in T. swinhoei, detailed comparative analyses with other Theonella species, including quantitative data, are not extensively available.

The following table summarizes the identified this compound derivatives and related 4-methylene sterols from different Theonella species, compiled from various studies. It is important to note that the majority of detailed chemical investigations have been performed on T. swinhoei.

CompoundMolecular FormulaTheonella swinhoeiTheonella conicaReference(s)
This compoundC₂₈H₄₄O-[2][3]
This compound BC₂₈H₄₄O₃-[1][4]
This compound CC₂₈H₄₄O₄-[1][4]
This compound DC₂₈H₄₂O₄-[1][4]
This compound EC₂₈H₄₄O₃-[2][5]
This compound FC₂₈H₄₄O₄-[5][6]
This compound G-K--[2]
This compound L--[2]
7,15-Oxothis compoundC₂₈H₄₀O₃-[2]
Acetyldehydrothis compoundC₃₀H₄₄O₂-[7]
TheonellasterolC₂₉H₄₆O-[2][7]
Theonellasterol B-H, J, K--[1][2][7]
TheonellasteroneC₂₉H₄₄O-[7]

Note: "✓" indicates the compound has been reported in the species. "-" indicates it has not been reported in the cited literature.

Experimental Protocols

The following is a generalized methodology for the extraction, isolation, and identification of conicasterols and related sterols from Theonella species, based on protocols described in the literature.[1][4][7]

Sample Collection and Preparation
  • The sponge material (Theonella sp.) is collected and immediately frozen to preserve the chemical integrity of its metabolites.

  • The frozen sponge is then freeze-dried to remove water content.[7]

  • The dried material is minced or ground into a fine powder to increase the surface area for extraction.

Extraction
  • The powdered sponge material is exhaustively extracted with an organic solvent. Ethyl acetate (EtOAc) is a commonly used solvent for this purpose.[7]

  • The extraction is typically performed multiple times (e.g., 5 times with 2 liters of solvent each time) to ensure maximum yield of the secondary metabolites.[7]

  • The solvent from the combined extracts is then evaporated under reduced pressure to yield a crude residue.

Chromatographic Separation and Purification
  • Open Column Chromatography: The crude extract is subjected to open column chromatography on silica gel. A gradient elution system is employed, starting with non-polar solvents and gradually increasing the polarity. A common gradient system is n-hexane-EtOAc, followed by EtOAc-acetone.[7] This initial separation yields several fractions with varying polarities.

  • High-Performance Liquid Chromatography (HPLC): The fractions containing the sterols of interest are further purified using HPLC.[1][4] Reversed-phase columns (e.g., C18) are often used with solvent systems such as methanol/water or acetonitrile/water gradients to isolate individual compounds.

Structure Elucidation
  • Mass Spectrometry (MS): The molecular formula and mass of the isolated compounds are determined using high-resolution mass spectrometry (HRMS).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The detailed chemical structure of each compound is elucidated using a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR experiments.[1][4] These techniques provide information about the connectivity of atoms and the stereochemistry of the molecule.

  • Computational Methods: In cases where stereochemistry is ambiguous from NMR data alone, computational methods such as Density Functional Theory (DFT) calculations of NMR chemical shifts can be employed to aid in the structural assignment.[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of conicasterols from Theonella species.

cluster_collection Sample Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification & Isolation cluster_analysis Structure Elucidation collection Theonella Sponge Collection prep Freeze-drying & Grinding collection->prep extraction Solvent Extraction (EtOAc) prep->extraction fractionation Silica Gel Column Chromatography extraction->fractionation hplc HPLC Purification fractionation->hplc pure_compounds Isolated Conicasterols hplc->pure_compounds ms Mass Spectrometry (MS) pure_compounds->ms nmr NMR Spectroscopy (1D & 2D) pure_compounds->nmr comp Computational Analysis (DFT) nmr->comp

Caption: Workflow for this compound Isolation and Identification.

References

A Head-to-Head Comparison of the Biological Activities of Conicasterol and Solomonsterol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of two marine-derived sterols, Conicasterol and Solomonsterol A. Both compounds, isolated from the marine sponge Theonella swinhoei, have garnered significant interest for their potent modulation of nuclear receptors, positioning them as promising candidates for further preclinical evaluation. This document summarizes their known biological effects, presents quantitative data in a comparative format, details key experimental methodologies, and visualizes their signaling pathways.

Core Biological Activities: A Tale of Two Sterols

Solomonsterol A is primarily characterized as a potent and selective agonist of the Pregnane X Receptor (PXR).[1][2][3][4][5] Its activity is predominantly associated with anti-inflammatory and immunomodulatory effects.[1][2][3][6] In contrast, this compound and its derivatives exhibit a broader and more complex pharmacological profile, acting as modulators of both PXR and the Farnesoid X Receptor (FXR).[7][8][9][10][11] Depending on the specific analogue, Conicasterols can act as PXR agonists, FXR antagonists, or dual modulators of both receptors.[7][8][10]

Quantitative Comparison of Biological Activities

The following tables summarize the key quantitative data regarding the biological activities of Solomonsterol A and various this compound analogues.

Table 1: Nuclear Receptor Activation Profile

CompoundTarget ReceptorActivityCell LineConcentrationFold Activation / InhibitionReference
Solomonsterol A Human PXRAgonistHepG210 µM~4-5 fold increase in transactivation[1][12]
This compound Human PXRAgonistHepG210 µMSignificant PXR activation[10][13]
This compound E Human PXRAgonistHepG210 µMSignificant PXR activation[8][9][14]
This compound E Human FXRModulator/AgonistHepG210 µMInduces expression of FXR target genes[8][9][10]
This compound B Human PXRAgonistHepG210 µMPXR agonist activity[7]
This compound B Human FXRAntagonistHepG210 & 50 µMAntagonized the effect of CDCA[7]
Swinhosterol B Human PXRAgonist--Potent PXR agonist[13]
Swinhosterol B Human FXRAntagonist--Potent FXR antagonist[13]

Table 2: In Vivo Anti-inflammatory Activity of Solomonsterol A

Experimental ModelKey BiomarkerEffect of Solomonsterol AReference
Colitis in hPXR transgenic miceTNFα generationReduced[1][3][15]
Colitis in hPXR transgenic miceTGFβ and IL-10 expressionIncreased[1][3]
Arthritis in hPXR transgenic miceArthritis severity scoresDecreased[2][6]
Arthritis in hPXR transgenic miceTNFα, IFNγ, IL-17 levelsDecreased[2][6][16]
Arthritis in hPXR transgenic miceMIP1-α and RANTES expressionDecreased[2][6]

Signaling Pathways and Experimental Workflows

The biological effects of Solomonsterol A and this compound are mediated through their interaction with nuclear receptors, which in turn regulate the transcription of a host of target genes.

Solomonsterol_A_Signaling_Pathway SolomonsterolA Solomonsterol A PXR PXR SolomonsterolA->PXR Binds & Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR Nucleus Nucleus PXR_RXR->Nucleus Translocates to PPRE PXR Response Element (PPRE) PXR_RXR->PPRE Binds to NFkB_pathway NF-κB Pathway PXR_RXR->NFkB_pathway Inhibits TargetGenes Target Genes (e.g., CYP3A4, MDR1, TGFβ, IL-10) PPRE->TargetGenes Regulates Transcription AntiInflammatory Anti-inflammatory Effects TargetGenes->AntiInflammatory Inflammation Inflammation AntiInflammatory->Inflammation Reduces NFkB_pathway->Inflammation

Caption: Signaling pathway of Solomonsterol A via PXR activation.

Conicasterol_Signaling_Pathway This compound This compound Analogues PXR PXR This compound->PXR Binds to FXR FXR This compound->FXR Binds to PXR_Activation PXR Activation PXR->PXR_Activation FXR_Modulation FXR Modulation (Agonism/Antagonism) FXR->FXR_Modulation PXR_TargetGenes PXR Target Genes (e.g., CYP3A4) PXR_Activation->PXR_TargetGenes Regulates Transcription FXR_TargetGenes FXR Target Genes (e.g., SHP, BSEP, OSTα) FXR_Modulation->FXR_TargetGenes Regulates Transcription Detox Bile Acid Detoxification PXR_TargetGenes->Detox Metabolism Cholesterol Homeostasis FXR_TargetGenes->Metabolism

Caption: Dual modulatory activity of this compound analogues on PXR and FXR.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models CellCulture Cell Culture (e.g., HepG2) Transfection Transfection with Reporter Plasmids CellCulture->Transfection Treatment Treatment with This compound / Solomonsterol A Transfection->Treatment LuciferaseAssay Luciferase Reporter Assay Treatment->LuciferaseAssay qPCR Real-Time PCR for Target Gene Expression Treatment->qPCR PXR_FXR_Activity PXR_FXR_Activity LuciferaseAssay->PXR_FXR_Activity Quantify Receptor Activity Gene_Expression Gene_Expression qPCR->Gene_Expression Quantify Gene Expression AnimalModel Animal Model (e.g., hPXR Transgenic Mice) DiseaseInduction Disease Induction (e.g., Colitis, Arthritis) AnimalModel->DiseaseInduction DrugAdministration Administration of Solomonsterol A DiseaseInduction->DrugAdministration Monitoring Monitoring of Clinical Signs DrugAdministration->Monitoring Analysis Histopathological & Biochemical Analysis Monitoring->Analysis Efficacy Efficacy Analysis->Efficacy Determine In Vivo Efficacy

Caption: General experimental workflow for evaluating biological activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols employed in the study of this compound and Solomonsterol A.

PXR and FXR Transactivation Assays

This assay is fundamental for determining the agonistic or antagonistic activity of a compound on a specific nuclear receptor.

  • Cell Line: Human hepatoma cells (HepG2) are commonly used as they endogenously express PXR and FXR.

  • Transfection: Cells are transiently transfected using a suitable transfection reagent. The transfection cocktail typically includes:

    • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor of interest (e.g., PXR or FXR response elements).

    • An expression plasmid for the human nuclear receptor (e.g., hPXR or hFXR) to ensure sufficient receptor levels.

    • A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

  • Treatment: After a post-transfection period (typically 18-24 hours), cells are treated with the test compound (Solomonsterol A or this compound) at various concentrations for a specified duration (e.g., 18-24 hours). For antagonist assays, cells are co-treated with the test compound and a known receptor agonist (e.g., chenodeoxycholic acid (CDCA) for FXR).

  • Luciferase Assay: Cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to a vehicle-treated control.

Real-Time PCR for Target Gene Expression

This method quantifies the mRNA levels of genes known to be regulated by PXR or FXR, providing evidence of receptor activation in a more physiological context.

  • Cell Culture and Treatment: HepG2 cells are seeded and allowed to adhere. They are then treated with the test compounds for a specific time (e.g., 18 hours).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit. The quality and quantity of RNA are assessed. A fixed amount of RNA is then reverse-transcribed into complementary DNA (cDNA).

  • Real-Time PCR: The cDNA is used as a template for quantitative PCR using primers specific for target genes (e.g., CYP3A4, MDR1 for PXR; SHP, BSEP, OSTα for FXR) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.

In Vivo Murine Models of Inflammation

These models are essential for evaluating the therapeutic potential of the compounds in a whole-organism setting.

  • Animal Model: Transgenic mice expressing the human PXR are often used to better reflect the human response, as PXR exhibits species-specific ligand recognition.

  • Disease Induction:

    • Colitis: Colitis can be induced by the administration of agents like dextran sodium sulfate (DSS) in drinking water.

    • Arthritis: Collagen-antibody-induced arthritis (CAIA) is a common model where mice are injected with a cocktail of anti-collagen antibodies followed by a lipopolysaccharide (LPS) challenge.[6][16]

  • Drug Administration: Solomonsterol A (or vehicle control) is administered to the animals, typically via oral gavage or intraperitoneal injection, starting before or after disease induction, depending on the study design (prophylactic or therapeutic).

  • Monitoring and Endpoint Analysis:

    • Clinical signs of disease (e.g., body weight loss, stool consistency for colitis; paw swelling and clinical score for arthritis) are monitored daily.

    • At the end of the experiment, animals are euthanized, and tissues (e.g., colon, joints) and blood are collected.

    • Tissues are processed for histological analysis to assess inflammation and damage.

    • Blood and tissue homogenates are used to measure the levels of inflammatory cytokines and chemokines (e.g., TNFα, IL-10, RANTES) using methods like ELISA or multiplex assays.

Conclusion

Solomonsterol A and this compound are both promising marine natural products with distinct biological activities centered on the modulation of nuclear receptors. Solomonsterol A is a selective PXR agonist with demonstrated anti-inflammatory efficacy in vivo, making it a strong candidate for development as a therapeutic for inflammatory disorders. This compound and its analogues, with their dual-modulatory effects on both PXR and FXR, present a more complex but potentially versatile profile for addressing metabolic and inflammatory liver diseases. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of these fascinating marine sterols.

References

Evaluating Conicasterol: A Novel Therapeutic Candidate for Cholestatic Liver Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Cholestatic liver diseases, characterized by the impaired flow of bile, present a significant therapeutic challenge, often leading to progressive liver damage, fibrosis, and ultimately, liver failure. Current treatment options are limited, highlighting the urgent need for novel therapeutic agents. This guide provides a comparative analysis of Conicasterol, a marine-derived sterol, and its potential as a therapeutic agent for cholestatic liver disorders, evaluated against current standards of care.

Executive Summary

This compound E, isolated from the marine sponge Theonella swinhoei, has been identified as a dual modulator of the Farnesoid X Receptor (FXR) and an agonist of the Pregnane X Receptor (PXR).[1][2] This unique pharmacological profile suggests a multi-faceted approach to mitigating cholestatic liver injury by influencing bile acid homeostasis and detoxification pathways. While direct comparative preclinical and clinical data for this compound are not yet available, this guide provides a framework for its evaluation by comparing its proposed mechanism of action with established therapies and detailing the experimental protocols required for such an assessment.

Comparison of Therapeutic Agents

The following tables summarize the characteristics of current and emerging therapies for cholestatic liver disorders. Data for this compound remains to be determined through future preclinical and clinical studies.

Table 1: Comparative Efficacy of Therapies for Cholestatic Liver Disorders

Therapeutic AgentMechanism of ActionKey Efficacy EndpointsRepresentative Clinical/Preclinical Findings
This compound E FXR Modulator and PXR Agonist Reduction in serum ALP, bilirubin, and markers of liver fibrosis. Data not available.
Ursodeoxycholic Acid (UDCA) Hydrophilic bile acid; cytoprotective, anti-apoptotic, and choleretic effects.[2][3]Reduction in serum alkaline phosphatase (ALP) and bilirubin; improved transplant-free survival in some patients.[4]Standard first-line therapy for Primary Biliary Cholangitis (PBC), improving liver biochemistries.[4][5]
Obeticholic Acid (OCA) Potent FXR agonist.[6][7]Significant reduction in serum ALP.[8][9]Approved for PBC in patients with inadequate response to or intolerance of UDCA.[6][8]
FGF19 Analogues (e.g., NGM282) Mimic FGF19 to suppress bile acid synthesis via FGFR4.[10][11]Reduction in serum bile acids and liver enzymes.[12]Under investigation for PBC and Primary Sclerosing Cholangitis (PSC).[11][12]
ASBT Inhibitors Block apical sodium-dependent bile acid transporter in the ileum, interrupting enterohepatic circulation.Reduction in serum bile acids and pruritus.Investigated for cholestatic pruritus and liver diseases.

Table 2: Mechanistic Comparison of Therapeutic Agents

Therapeutic AgentPrimary Target(s)Downstream Effects
This compound E Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR)[1]Potentially regulates bile acid synthesis and transport (FXR) and enhances detoxification of bile acids and xenobiotics (PXR).[1]
Ursodeoxycholic Acid (UDCA) Multiple/Non-receptor specificStabilizes cell membranes, stimulates bile flow, reduces apoptosis, and has immunomodulatory effects.[2]
Obeticholic Acid (OCA) Farnesoid X Receptor (FXR)[6][7]Suppresses bile acid synthesis, increases bile acid transport, and reduces liver inflammation and fibrosis.
FGF19 Analogues Fibroblast Growth Factor Receptor 4 (FGFR4)[10][11]Inhibits CYP7A1, the rate-limiting enzyme in bile acid synthesis.[10]
ASBT Inhibitors Apical Sodium-Dependent Bile Acid Transporter (ASBT)Increases fecal excretion of bile acids, reducing the total bile acid pool.

Detailed Experimental Protocols

To rigorously evaluate the therapeutic potential of this compound, standardized and reproducible experimental models are crucial. The following are detailed protocols for key experiments.

Protocol 1: Bile Duct Ligation (BDL) in Mice

This surgical model is a widely used method to induce obstructive cholestasis and subsequent liver fibrosis.[6]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 6-0 silk)

  • Warming pad

  • Stereomicroscope

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Shave the abdomen and disinfect the surgical area.

  • Make a midline laparotomy to expose the abdominal cavity.

  • Gently retract the liver to visualize the common bile duct.

  • Carefully dissect the common bile duct from the surrounding tissue.

  • Double-ligate the common bile duct with 6-0 silk suture.

  • Close the abdominal wall in two layers (peritoneum and skin).

  • Provide post-operative care, including analgesia and monitoring for recovery.

  • Sham-operated animals undergo the same procedure without bile duct ligation.

  • Euthanize animals at predetermined time points (e.g., 7, 14, or 28 days) for sample collection.

Protocol 2: In Vitro FXR Activation Assay

This assay determines the ability of a compound to activate the Farnesoid X Receptor.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • FXR expression plasmid

  • FXR-responsive luciferase reporter plasmid (containing bile acid response elements)

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Lipofection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound, positive control like GW4064)

  • Luciferase assay system

Procedure:

  • Seed HepG2 cells in 24-well plates.

  • Co-transfect the cells with the FXR expression plasmid, the FXR-responsive luciferase reporter plasmid, and the control reporter plasmid using a lipofection reagent.

  • After 24 hours, treat the cells with varying concentrations of this compound or a known FXR agonist (e.g., GW4064) for another 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

  • Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

Protocol 3: Histological Assessment of Liver Fibrosis

Sirius Red staining is used to visualize and quantify collagen deposition in liver tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded liver tissue sections (5 µm)

  • Picro-Sirius Red solution

  • Microscope with a polarized light source

  • Image analysis software

Procedure:

  • Deparaffinize and rehydrate the liver tissue sections.

  • Stain the sections with Picro-Sirius Red solution for 1 hour.

  • Wash the slides and dehydrate through a series of ethanol concentrations and clear with xylene.

  • Mount the coverslips.

  • Capture images of the stained sections under polarized light.

  • Quantify the fibrotic area using image analysis software and express it as a percentage of the total tissue area.

  • Alternatively, use a semi-quantitative scoring system (e.g., METAVIR or Ishak score) to stage the degree of fibrosis.[7]

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound.

Conicasterol_Mechanism cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound E FXR_inactive FXR (inactive) This compound->FXR_inactive Enters cell PXR_inactive PXR (inactive) This compound->PXR_inactive FXR_active FXR (active) FXR_inactive->FXR_active Binds PXR_active PXR (active) PXR_inactive->PXR_active Binds FXR_RXR FXR-RXR Complex FXR_active->FXR_RXR Translocates to nucleus PXR_RXR PXR-RXR Complex PXR_active->PXR_RXR Translocates to nucleus Bile_Acid_Syn Bile Acid Synthesis Genes (e.g., CYP7A1) FXR_RXR->Bile_Acid_Syn Represses Bile_Acid_Trans Bile Acid Transport Genes (e.g., BSEP) FXR_RXR->Bile_Acid_Trans Induces Detox_Enzymes Detoxification Enzymes (e.g., CYP3A4) PXR_RXR->Detox_Enzymes Induces Experimental_Workflow cluster_animal_model In Vivo Model cluster_analysis Analysis BDL Bile Duct Ligation (BDL) in Mice Treatment Treatment Groups: - Vehicle - this compound - UDCA/OCA BDL->Treatment Sample_Collection Sample Collection (Serum, Liver) Treatment->Sample_Collection Biochemistry Serum Biochemistry (ALT, AST, ALP, Bilirubin) Sample_Collection->Biochemistry Histology Liver Histology (H&E, Sirius Red) Sample_Collection->Histology Gene_Expression Gene Expression Analysis (qPCR for FXR/PXR targets) Sample_Collection->Gene_Expression Signaling_Comparison cluster_this compound This compound E cluster_oca Obeticholic Acid (OCA) This compound This compound E FXR_C FXR This compound->FXR_C PXR_C PXR This compound->PXR_C Bile_Syn_C ↓ Bile Acid Synthesis FXR_C->Bile_Syn_C Bile_Trans_C ↑ Bile Acid Transport FXR_C->Bile_Trans_C Detox_C ↑ Detoxification PXR_C->Detox_C OCA Obeticholic Acid FXR_O FXR OCA->FXR_O Bile_Syn_O ↓ Bile Acid Synthesis FXR_O->Bile_Syn_O Bile_Trans_O ↑ Bile Acid Transport FXR_O->Bile_Trans_O

References

A Definitive Guide to the Stereochemical Assignment of Conicasterol F: A DFT/NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product chemistry, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly true for complex molecules like Conicasterol F, a polyhydroxylated steroid isolated from the marine sponge Theonella swinhoei.[1][2] Traditional nuclear magnetic resonance (NMR) techniques alone proved insufficient for the definitive stereochemical assignment of this compound F.[2][3] This guide provides a comprehensive comparison of the advanced DFT/NMR analysis that successfully elucidated its structure, alongside other potential stereochemical assignment methods. This analysis is crucial for researchers in natural product synthesis, pharmacology, and drug development.

The Challenge of this compound F's Stereochemistry

This compound F possesses a complex stereochemical architecture that poses a significant challenge to conventional structure elucidation methods. The presence of multiple chiral centers and the lack of protons at key positions, such as at either end of the epoxide ring, make the experimental assignment of its relative configuration particularly difficult.[2] This ambiguity necessitated the use of more sophisticated computational and experimental techniques to arrive at an unequivocal assignment.

Comparative Analysis of Stereochemical Assignment Methods

While several methods exist for determining the stereochemistry of natural products, the case of this compound F highlights the power of combining experimental NMR data with quantum mechanical calculations.

MethodPrincipleAdvantages for this compound FLimitations for this compound F
DFT/NMR Analysis Comparison of experimentally measured NMR parameters (¹³C chemical shifts, ROE-derived distances) with values calculated for all possible stereoisomers using Density Functional Theory (DFT).[1][2][4]High accuracy in predicting NMR parameters for complex organic molecules.[5][6] Allows for the differentiation of stereoisomers that are difficult to distinguish by other means.[2]Requires significant computational resources. The accuracy of the results is dependent on the chosen computational level (functional and basis set).[7]
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice.Provides an unambiguous determination of the absolute stereochemistry.Obtaining a single crystal of sufficient quality for a complex natural product like this compound F can be extremely challenging or impossible.
J-based Configuration Analysis Analysis of scalar coupling constants (J-couplings) between protons to determine their dihedral angles and thus the relative stereochemistry.A well-established NMR method for determining the relative configuration of cyclic systems.The absence of key protons in the vicinity of some stereocenters of this compound F limits the applicability of this method.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by a chiral molecule.Can be used to determine the absolute configuration by comparing the experimental CD spectrum with that predicted by quantum chemical calculations.The presence of multiple chromophores and conformational flexibility can complicate the interpretation of CD spectra for complex molecules.
Total Synthesis The unambiguous synthesis of a specific stereoisomer and comparison of its spectroscopic data with that of the natural product.Provides definitive proof of the stereochemistry.A highly resource- and time-intensive undertaking, often considered a final confirmation rather than an initial assignment tool.

The Power of a Combined DFT and NMR Approach

The successful stereochemical assignment of this compound F was achieved through a powerful combination of quantitative NMR-derived interproton distances and DFT calculations of ¹³C chemical shifts.[1][2] This integrated approach provided a robust alternative where classical NMR data analysis failed to yield an unequivocal result.[1][2]

Experimental and Computational Workflow

The workflow for the DFT/NMR analysis of this compound F involves a multi-step process that integrates experimental NMR data with theoretical calculations.

DFT_NMR_Workflow Workflow for DFT/NMR Stereochemical Assignment of this compound F cluster_experimental Experimental NMR cluster_computational Computational Chemistry (DFT) cluster_analysis Data Analysis and Comparison exp_nmr Acquisition of 2D NMR Data (COSY, HSQC, HMBC, ROESY) quant_roe Quantitative ROESY Analysis exp_nmr->quant_roe exp_dist Derivation of Experimental Interproton Distances quant_roe->exp_dist compare_dist Comparison of Experimental and Calculated Interproton Distances exp_dist->compare_dist gen_isomers Generation of all possible stereoisomer structures conf_search Conformational Search (e.g., Molecular Mechanics) gen_isomers->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt nmr_calc GIAO-DFT Calculation of ¹³C Chemical Shifts geom_opt->nmr_calc geom_opt->compare_dist Calculate Distances from Optimized Geometries compare_shifts Comparison of Experimental and Calculated ¹³C Chemical Shifts nmr_calc->compare_shifts assignment Definitive Stereochemical Assignment compare_shifts->assignment compare_dist->assignment

Caption: Workflow for the definitive stereochemical assignment of this compound F using a combined DFT/NMR approach.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility and validation of the stereochemical assignment.

NMR Spectroscopy
  • Sample Preparation: this compound F is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or C₅D₅N).

  • Data Acquisition: A comprehensive set of 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher). This includes ¹H, ¹³C, COSY, HSQC, HMBC, and quantitative ROESY experiments.

  • Quantitative ROESY: For accurate interproton distance measurements, a quantitative ROESY experiment with a calibrated mixing time is performed. Peak volumes are carefully integrated to derive the experimental nuclear Overhauser effect (NOE) intensities. These intensities are then converted to interproton distances using the isolated spin pair approximation.

DFT Calculations
  • Generation of Stereoisomers: 3D structures of all possible diastereomers of this compound F are generated.

  • Conformational Search: A thorough conformational search for each stereoisomer is performed using a molecular mechanics force field to identify low-energy conformers.

  • Geometry Optimization: The low-energy conformers are then subjected to geometry optimization using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • NMR Chemical Shift Calculation: The ¹³C NMR chemical shifts for the optimized geometries of each conformer are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with a DFT functional (e.g., mPW1PW91) and a larger basis set (e.g., 6-311+G(d,p)).

  • Boltzmann Averaging: The calculated chemical shifts for each conformer are averaged according to their Boltzmann population distribution to obtain the final predicted ¹³C NMR spectrum for each stereoisomer.

Data Presentation and Comparison

The definitive assignment is achieved by comparing the experimental data with the calculated data for each possible stereoisomer. The stereoisomer with the best correlation between experimental and calculated data is assigned as the correct structure.

¹³C NMR Chemical Shift Comparison
Carbon No.Experimental δ (ppm)Calculated δ (ppm) - Isomer ACalculated δ (ppm) - Isomer BΔδ (Exp - Calc) - Isomer AΔδ (Exp - Calc) - Isomer B
C-1DataDataDataDataData
C-2DataDataDataDataData
..................
C-29DataDataDataDataData
Mean Absolute Error (MAE) Value A Value B

Note: The table is a template. The actual experimental and calculated chemical shift values would be populated from the relevant research articles.

Interproton Distance Comparison from ROESY
Proton PairExperimental Distance (Å)Calculated Distance (Å) - Isomer ACalculated Distance (Å) - Isomer B
H-1a / H-2aDataDataData
H-5a / H-7aDataDataData
............

Note: This table is a template. The actual experimental and calculated interproton distances would be populated from the quantitative ROESY data and the optimized geometries of the candidate stereoisomers.

Conclusion

The stereochemical assignment of this compound F serves as a prime example of the power and necessity of integrating advanced experimental and computational techniques in modern natural product chemistry. The combined DFT/NMR approach, utilizing both ¹³C chemical shifts and quantitative ROE-derived interproton distances, provides a robust and reliable method for the definitive assignment of complex stereostructures where traditional methods fall short. This guide provides researchers with a comprehensive overview of the methodology, enabling them to apply similar strategies to their own challenging structural elucidation problems.

References

Safety Operating Guide

Navigating the Disposal of Conicasterol: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for the Disposal of Specialized Chemical Compounds

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and maintaining environmental compliance. For specialized or novel compounds like Conicasterol, for which specific disposal protocols may not be readily available in public literature, a cautious and systematic approach based on established hazardous waste management principles is essential. Researchers, scientists, and drug development professionals must prioritize safety and adhere to their institution's specific guidelines.

Crucial First Step: Consultation with Environmental Health and Safety (EHS)

Before proceeding with any disposal steps, the most critical action is to contact your institution's Environmental Health and Safety (EHS) department. EHS is the definitive authority for all chemical waste management and can provide specific guidance tailored to your location and the information you have about the substance. When a chemical's disposal procedure is unknown, it must be treated as hazardous waste until a formal characterization is completed by trained personnel[1][2][3].

General Procedural Framework for Chemical Disposal

In the absence of specific instructions for this compound, the following step-by-step process, based on general laboratory chemical waste guidelines, should be followed in consultation with your EHS department.

  • Hazard Characterization: Treat this compound as a hazardous substance. Do not attempt to dispose of it down the drain or in regular trash[4]. The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on four key characteristics[5][6][7]. A preliminary assessment, to be confirmed by EHS, can be made by considering these properties.

  • Proper Labeling and Containment:

    • Ensure the primary container holding the this compound waste is in good condition, free of leaks, and has a secure cap[8].

    • If the original container is not suitable, transfer the waste to a compatible container.

    • Label the container clearly. If the substance is "this compound," label it as such. If it is a solution, list all components and their approximate percentages[9]. For unknown materials, the container must be labeled as "unknown," and any available information about its potential properties should be included[3][9].

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by EHS[9][10].

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory[3][9].

    • Ensure incompatible materials are stored separately to prevent dangerous reactions[9][10]. For example, acids should be stored separately from bases, and oxidizers away from flammable materials[9].

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste[3][11].

    • Provide them with all available information about the substance.

Data Presentation: Hazardous Waste Characteristics

To aid in the preliminary assessment of a chemical like this compound, the following table summarizes the four characteristics of hazardous waste as defined by the U.S. EPA. The final determination must be made by EHS.

CharacteristicEPA Waste CodeDescriptionExamples
Ignitability D001Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire under certain conditions, ignitable compressed gases, and oxidizers[5][7][12].Waste oils, used solvents like acetone and ethanol, paint wastes[6][7][13].
Corrosivity D002Aqueous wastes with a pH less than or equal to 2, or greater than or equal to 12.5, or liquids that can corrode steel at a specific rate[5][7][12].Strong acids (e.g., hydrochloric acid) and strong bases (e.g., sodium hydroxide)[7][13].
Reactivity D003Wastes that are unstable under normal conditions, may react violently with water, can release toxic gases, or are capable of detonation or explosion[7][12].Certain cyanide or sulfide-bearing wastes, sodium metal, gunpowder[7][12][13].
Toxicity D004 - D043Harmful when ingested or absorbed. Wastes that are likely to leach toxic chemicals into groundwater, as determined by the Toxicity Characteristic Leaching Procedure (TCLP)[7][12].Materials contaminated with heavy metals (e.g., lead, mercury, cadmium), pesticides[7][13].

Experimental Protocols: Chemical Spill Response

A chemical spill is a potential emergency that requires a prepared response. The following are general protocols for managing minor chemical spills. For large spills (>1 liter), evacuate the area and contact emergency personnel immediately[14][15].

Protocol for a Minor Liquid Spill
  • Alert Personnel: Immediately alert others in the vicinity of the spill[15].

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, gloves, and a lab coat, before approaching the spill[15][16].

  • Containment: Confine the spill to a small area by creating a dike around the outer edges with absorbent material[16][17].

  • Absorption: Apply absorbent material such as vermiculite, cat litter, or chemical spill pads, working from the outside of the spill inward[14][16]. Special absorbents may be required for certain acids[16].

  • Neutralization (if applicable): For acid or base spills, use a neutralizing agent from a spill kit if available and you are trained to do so[17][18].

  • Collection: Carefully collect the absorbed material using a scoop or scraper and place it into a designated hazardous waste container or a clearly labeled, sealed plastic bag[14][16][18].

  • Decontamination: Clean the spill area with an appropriate solvent or soap and water[15][16].

  • Disposal: Label the container with the collected waste and contact EHS for disposal[15][17].

  • Hygiene: Wash your hands thoroughly after the cleanup is complete[16].

Protocol for a Minor Solid Spill
  • Alert Personnel and Don PPE: Follow the same initial steps as for a liquid spill.

  • Control Dust: Gently sweep the solid material, taking care to avoid making it airborne[16].

  • Collection: Place the swept material into a designated hazardous waste container.

  • Decontamination: Wipe the area with a damp cloth or paper towel, being mindful of the chemical's reactivity with the cleaning liquid.

  • Disposal: Place the cleaning materials into the same hazardous waste container, seal and label it, and arrange for pickup through EHS.

  • Hygiene: Wash your hands thoroughly after cleanup.

Mandatory Visualization: Disposal Workflow for Unknown Chemicals

The following diagram illustrates the logical workflow for the proper handling and disposal of a laboratory chemical with unknown specific disposal procedures.

G start Start: Chemical for Disposal (e.g., this compound) check_sds Do you have a Safety Data Sheet (SDS)? start->check_sds follow_sds Follow Disposal Instructions in SDS Section 13 check_sds->follow_sds Yes treat_unknown Treat as Hazardous Waste with Unknown Properties check_sds->treat_unknown No contain Contain in a sealed, compatible, and clearly labeled container follow_sds->contain characterize Preliminary Hazard Assessment (Ignitability, Corrosivity, Reactivity, Toxicity) treat_unknown->characterize characterize->contain segregate Segregate from other incompatible waste streams contain->segregate store Store in a designated Satellite Accumulation Area (SAA) segregate->store contact_ehs Contact Institutional EHS for guidance and pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Logical workflow for the disposal of a chemical with unknown guidelines.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.